N-Desmethyl Topotecan-d3
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
(19S)-19-ethyl-7,19-dihydroxy-8-[(trideuteriomethylamino)methyl]-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O5/c1-3-22(29)15-7-17-19-11(9-25(17)20(27)14(15)10-30-21(22)28)6-12-13(8-23-2)18(26)5-4-16(12)24-19/h4-7,23,26,29H,3,8-10H2,1-2H3/t22-/m0/s1/i2D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWUJOGCYOWLZFL-WOWPMFNVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC(=C5CNC)O)N=C4C3=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])NCC1=C(C=CC2=C1C=C3CN4C(=CC5=C(C4=O)COC(=O)[C@@]5(CC)O)C3=N2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40675817 | |
| Record name | (4S)-4-Ethyl-4,9-dihydroxy-10-{[(~2~H_3_)methylamino]methyl}-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40675817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217633-79-8 | |
| Record name | (4S)-4-Ethyl-4,9-dihydroxy-10-{[(~2~H_3_)methylamino]methyl}-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40675817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Core Chemical Properties of N-Desmethyl Topotecan-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical and physical properties of N-Desmethyl Topotecan-d3, a key metabolite of the chemotherapeutic agent Topotecan (B1662842). This document is intended to serve as a valuable resource for researchers and professionals engaged in drug development, metabolism, and pharmacokinetic studies.
Chemical and Physical Properties
This compound is the deuterated form of N-Desmethyl Topotecan, the primary metabolite of Topotecan. The incorporation of three deuterium (B1214612) atoms on the N-methyl group makes it an ideal internal standard for quantitative bioanalytical assays using mass spectrometry.
Table 1: Core Chemical Properties of this compound
| Property | Value | Source(s) |
| Chemical Name | (4S)-4-Ethyl-4,9-dihydroxy-10-[(methylamino-d3)methyl]-1H-pyrano[3′,4′:6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione | [1] |
| CAS Number | 1217633-79-8 | [1][2][3][4] |
| Molecular Formula | C₂₂H₁₈D₃N₃O₅ | [1][2][3] |
| Molecular Weight | 410.44 g/mol | [1][2][3] |
| Product Format | Neat Solid | [2][3] |
| Purity | ≥90% | [1] |
Table 2: Chemical Properties of Unlabeled N-Desmethyl Topotecan
| Property | Value | Source(s) |
| CAS Number | 190710-79-3 | [2][3][5][6] |
| Molecular Formula | C₂₂H₂₁N₃O₅ | [5][6] |
| Molecular Weight | 407.42 g/mol | [6] |
| Appearance | Yellow to Dark Yellow Solid | [7] |
| Solubility | DMSO (Slightly), Methanol | [7] |
| Storage | Refrigerator (2-8°C), under inert atmosphere, hygroscopic | [7][8] |
| Melting Point | >138°C (decomposes) | [7] |
Metabolic Pathway and Mechanism of Action
Topotecan, a semi-synthetic analog of camptothecin, is a potent inhibitor of topoisomerase I, an enzyme crucial for relieving torsional strain in DNA during replication.[9] The primary metabolic pathway for Topotecan involves hepatic N-demethylation to form N-Desmethyl Topotecan.[10][11] Both Topotecan and its N-desmethyl metabolite can exist in a pharmacologically active lactone form and an inactive open-ring carboxylate form, with the equilibrium being pH-dependent.[10]
The mechanism of action involves the stabilization of the covalent complex between topoisomerase I and DNA. This stabilization prevents the re-ligation of the single-strand breaks created by the enzyme, leading to the accumulation of these breaks.[9] When a DNA replication fork encounters this stabilized complex, it results in the formation of a double-strand break, which ultimately triggers apoptosis and cell death.[9]
Experimental Protocols
Synthesis of N-Desmethyl Topotecan
Bioanalytical Method for N-Desmethyl Topotecan
A sensitive and specific high-performance liquid chromatography (HPLC) method with fluorescence detection has been developed for the simultaneous determination of Topotecan and N-Desmethyl Topotecan in plasma.[11] This method can be adapted for the quantification of this compound by utilizing tandem mass spectrometry (LC-MS/MS) for detection, which is the standard for bioanalytical studies using deuterated internal standards.
Sample Preparation (Plasma): [11]
-
Deproteinize plasma samples.
-
Vortex and centrifuge the samples.
-
Dilute the methanolic extract with water for analysis of the lactone form or with 1.5% phosphoric acid for total (lactone + carboxylate) forms.
HPLC Conditions: [11]
-
Column: Agilent SB-C(18) reversed-phase analytical column with a Varian ChromGuard RP guard column.
-
Column Temperature: 50°C.
-
Mobile Phase: Methanol-aqueous buffer (27:73, v/v). The aqueous buffer consists of 75 mM potassium phosphate (B84403) and 0.2% triethylamine, adjusted to pH 6.5.
-
Flow Rate: 0.8 mL/min.
-
Injection Volume: 100 µL.
Fluorescence Detection: [11]
-
Excitation Wavelength: 376 nm.
-
Emission Wavelength: 530 nm.
Mass Spectrometric Detection (for this compound): For the analysis of this compound as an internal standard, detection would be performed using a tandem mass spectrometer. The mass transitions would be specific for the analyte (N-Desmethyl Topotecan) and the internal standard (this compound).
Experimental Workflow for Bioanalysis
The use of a deuterated internal standard like this compound is critical for accurate quantification in complex biological matrices. The following diagram illustrates a typical experimental workflow for a bioanalytical assay.
This workflow highlights the key steps from sample collection to the final quantification of the analyte of interest, demonstrating the integral role of the deuterated internal standard in ensuring accurate and reliable results.
References
- 1. cancercareontario.ca [cancercareontario.ca]
- 2. What is the mechanism of Topotecan Hydrochloride? [synapse.patsnap.com]
- 3. scialert.net [scialert.net]
- 4. Topotecan as a molecular targeting agent which blocks the Akt and VEGF cascade in platinum-resistant ovarian cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Isolation and structural confirmation of N-desmethyl topotecan, a metabolite of topotecan | Semantic Scholar [semanticscholar.org]
- 7. Elucidation of Mechanisms of Topotecan-Induced Cell Death in Human Breast MCF-7 Cancer Cells by Gene Expression Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Topotecan | C23H23N3O5 | CID 60700 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Oncology [pharmacology2000.com]
- 11. Topotecan - Wikipedia [en.wikipedia.org]
Navigating the Analytical Landscape of N-Desmethyl Topotecan-d3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the analytical profile of N-Desmethyl Topotecan-d3, a key deuterated metabolite of the anticancer agent Topotecan (B1662842). While a specific Certificate of Analysis (CoA) for every manufactured lot of a research compound is unique to that batch, this document consolidates essential analytical data, outlines detailed experimental protocols for its characterization, and visualizes the relevant biological pathways and analytical workflows. This guide is intended to serve as a valuable resource for researchers utilizing this compound in their studies, from metabolic investigations to its use as an internal standard.
Compound Identity and Specifications
This compound is the deuterium-labeled form of N-Desmethyl Topotecan, the primary metabolite of Topotecan. The incorporation of three deuterium (B1214612) atoms provides a stable isotopic signature, making it an ideal internal standard for mass spectrometry-based quantification of N-Desmethyl Topotecan in biological matrices.
A typical Certificate of Analysis for a reference standard like this compound will include the following key data points. The table below summarizes publicly available data from various suppliers.
| Parameter | Specification | Source |
| Product Name | This compound | LGC Standards, Santa Cruz Biotechnology |
| CAS Number | 1217633-79-8 | LGC Standards, Santa Cruz Biotechnology |
| Unlabeled CAS Number | 190710-79-3 | LGC Standards |
| Molecular Formula | C₂₂H₁₈D₃N₃O₅ | LGC Standards, Santa Cruz Biotechnology |
| Molecular Weight | 410.44 g/mol | LGC Standards, Santa Cruz Biotechnology |
| Purity | ≥90% | Santa Cruz Biotechnology |
| Appearance | (Typically a solid) | General knowledge |
| Storage | Store at refrigerator (2-8°C) for long-term storage | Clearsynth |
Experimental Protocols
The accurate analysis of this compound, whether as a pure substance or in a complex matrix, relies on robust analytical methodologies. The following protocols are based on established methods for the analysis of Topotecan and its metabolites.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantification
This method is suitable for determining the purity of this compound and for its quantification in biological samples.[1][2]
Instrumentation:
-
HPLC system with a fluorescence detector
-
Reversed-phase C18 column (e.g., Agilent Zorbax SB-C18)
Reagents:
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Potassium phosphate (B84403)
-
Triethylamine
-
Phosphoric acid
-
Water (HPLC grade)
Sample Preparation (from plasma):
-
To a 100 µL plasma sample, add 200 µL of ice-cold methanol to precipitate proteins.
-
Vortex the mixture thoroughly.
-
Centrifuge at high speed to pellet the precipitated proteins.
-
For the analysis of the lactone form, the supernatant can be diluted with water.
-
For total N-Desmethyl Topotecan (lactone + carboxylate forms), the supernatant should be acidified with phosphoric acid to convert the carboxylate to the lactone form.[2]
Chromatographic Conditions:
-
Mobile Phase: A gradient of methanol and an aqueous buffer (e.g., 75 mM potassium phosphate with 0.2% triethylamine, pH 6.5). A typical starting condition is 27:73 (v/v) methanol:buffer.[1]
-
Flow Rate: 0.8 mL/min[1]
-
Column Temperature: 50°C[1]
-
Injection Volume: 100 µL[1]
-
Detection: Fluorescence detection with excitation at approximately 376 nm and emission at 530 nm.[1]
Mass Spectrometry (MS) for Identity Confirmation
Mass spectrometry is used to confirm the molecular weight and identity of this compound.
Instrumentation:
-
A mass spectrometer, often coupled with an HPLC system (LC-MS).
Method:
-
The compound is introduced into the mass spectrometer, typically after chromatographic separation.
-
The instrument measures the mass-to-charge ratio (m/z) of the ionized molecules.
-
The observed molecular weight should correspond to the calculated molecular weight of this compound (410.44 g/mol ).
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy provides detailed information about the chemical structure of the molecule, confirming the position of the deuterium labels.
Instrumentation:
-
A high-field NMR spectrometer.
Method:
-
The sample is dissolved in a suitable deuterated solvent.
-
¹H NMR and ¹³C NMR spectra are acquired.
-
The absence of signals in the ¹H NMR spectrum at the positions corresponding to the deuterated methyl group, along with the corresponding changes in the ¹³C NMR spectrum, confirms the isotopic labeling.
Visualizing Key Processes
To better understand the context in which this compound is studied, the following diagrams illustrate the mechanism of action of its parent compound, Topotecan, and a typical analytical workflow.
Caption: Mechanism of action of Topotecan, the parent compound of N-Desmethyl Topotecan.
Caption: A typical bioanalytical workflow for the quantification of N-Desmethyl Topotecan using this compound as an internal standard.
References
- 1. Determination of plasma topotecan and its metabolite N-desmethyl topotecan as both lactone and total form by reversed-phase liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantification of topotecan and its metabolite N-desmethyltopotecan in human plasma, urine and faeces by high-performance liquid chromatographic methods - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of N-Desmethyl Topotecan-d3 in Pharmacokinetics: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the role of N-Desmethyl Topotecan-d3 in the pharmacokinetic analysis of the anticancer agent Topotecan (B1662842). It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into the metabolism of Topotecan, the principles of using stable isotope-labeled internal standards, and practical guidance on bioanalytical methodologies.
Introduction to Topotecan and its Metabolism
Topotecan is a semi-synthetic analog of camptothecin, a potent inhibitor of topoisomerase I, an enzyme crucial for DNA replication and repair.[1] By stabilizing the covalent complex between topoisomerase I and DNA, Topotecan leads to the accumulation of single-strand breaks, which are converted into lethal double-strand breaks during DNA replication, ultimately inducing apoptosis in cancer cells.[2]
Topotecan undergoes hepatic metabolism, with the primary metabolic pathway being N-demethylation to form N-Desmethyl Topotecan.[3][4] This metabolite also exists in equilibrium between an active lactone form and an inactive carboxylate form, similar to the parent drug.[5] While N-Desmethyl Topotecan is a minor metabolite, its accurate quantification is essential for a complete understanding of Topotecan's pharmacokinetic profile and its overall disposition in the body.
The Critical Role of Deuterated Internal Standards in Bioanalysis
In pharmacokinetic studies, the precise and accurate quantification of drugs and their metabolites in biological matrices is paramount. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalysis due to its high sensitivity and selectivity. However, analytical variability can arise from sample preparation, matrix effects, and instrument fluctuations.
To mitigate these variabilities, a stable isotope-labeled internal standard (SIL-IS), such as this compound, is employed.[6] this compound is chemically identical to the endogenous N-Desmethyl Topotecan but has a slightly higher mass due to the replacement of three hydrogen atoms with deuterium. This mass difference allows the mass spectrometer to differentiate between the analyte and the internal standard.
By adding a known amount of this compound to the biological samples at the beginning of the analytical process, it co-elutes with the unlabeled metabolite and experiences the same experimental variations.[6] The ratio of the peak area of the analyte to the peak area of the internal standard is then used for quantification, effectively canceling out any variations and leading to highly accurate and reliable results.
Pharmacokinetic Profile of Topotecan and N-Desmethyl Topotecan
The pharmacokinetics of Topotecan have been extensively studied. Following intravenous administration, Topotecan exhibits a terminal half-life of 2 to 3 hours.[4][7] The drug is primarily eliminated through renal excretion, with a smaller portion undergoing hepatic metabolism.[3][5]
While specific pharmacokinetic parameters for N-Desmethyl Topotecan are not extensively reported as standalone values, its contribution to the overall disposition of Topotecan has been characterized.
Table 1: Excretion of Topotecan and N-Desmethyl Topotecan in Humans [3][4]
| Analyte | Route of Excretion | Percentage of Administered IV Dose |
| Total Topotecan | Urine | 51 ± 3% |
| Feces | 18 ± 4% | |
| N-Desmethyl Topotecan | Urine | 3 ± 1% |
| Feces | 1.7 ± 0.6% |
Table 2: Relative Exposure of N-Desmethyl Topotecan to Topotecan [4]
| Parameter | Value |
| Mean Metabolite:Parent AUC Ratio (Total) | ~3% |
| Mean Metabolite:Parent AUC Ratio (Lactone) | ~3% |
Experimental Protocols for Bioanalysis
The following sections outline a general methodology for the simultaneous quantification of Topotecan and N-Desmethyl Topotecan in human plasma using this compound as an internal standard, based on established LC-MS/MS methods.[8][9][10]
Sample Preparation
-
Spiking with Internal Standard: To 100 µL of human plasma, add a known concentration of this compound working solution.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile (B52724) to precipitate plasma proteins.
-
Vortexing and Centrifugation: Vortex the samples for 1 minute, followed by centrifugation at 10,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.
Experimental Workflow for Sample Preparation
Caption: A typical workflow for the preparation of plasma samples for LC-MS/MS analysis.
LC-MS/MS Conditions
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A gradient elution starting with a low percentage of mobile phase B, gradually increasing to elute the analytes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Hypothetical):
-
Topotecan: m/z 422.2 → 376.2
-
N-Desmethyl Topotecan: m/z 408.2 → 362.2
-
This compound: m/z 411.2 → 365.2
-
-
Note: The specific MRM transitions should be optimized for the instrument being used.
Signaling Pathways of Topotecan Action and Resistance
Mechanism of Action: DNA Damage and p53 Pathway
Topotecan's primary mechanism of action involves the inhibition of topoisomerase I, leading to DNA single-strand breaks that are converted to double-strand breaks during replication.[11] This DNA damage activates the p53 signaling pathway, a critical tumor suppressor pathway.[1][12] Activated p53 can induce cell cycle arrest, allowing for DNA repair, or trigger apoptosis if the damage is irreparable.[13]
Topotecan-Induced DNA Damage and p53 Activation
Caption: Topotecan inhibits topoisomerase I, leading to DNA damage and p53 activation.
Mechanism of Resistance: ABCG2 Efflux Pump
A significant mechanism of resistance to Topotecan involves the overexpression of ATP-binding cassette (ABC) transporters, particularly ABCG2 (also known as breast cancer resistance protein, BCRP).[14][15] ABCG2 is an efflux pump that actively transports Topotecan out of the cancer cells, reducing its intracellular concentration and thereby diminishing its cytotoxic effect.[16]
ABCG2-Mediated Topotecan Resistance
Caption: The ABCG2 transporter actively effluxes Topotecan from cancer cells.
Conclusion
This compound plays an indispensable role in the accurate pharmacokinetic assessment of Topotecan. As a stable isotope-labeled internal standard, it enables reliable quantification of the primary metabolite, N-Desmethyl Topotecan, contributing to a comprehensive understanding of Topotecan's absorption, distribution, metabolism, and excretion. The detailed methodologies and an understanding of the signaling pathways associated with Topotecan's efficacy and resistance, as outlined in this guide, provide a solid foundation for researchers and drug development professionals working with this important anticancer agent.
References
- 1. Impact of p53 knockout and topotecan treatment on gene expression profiles in human colon carcinoma cells: a pharmacogenomic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. drugs.com [drugs.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. benchchem.com [benchchem.com]
- 7. Topotecan | C23H23N3O5 | CID 60700 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Development and validation of a liquid chromatography-tandem mass spectrometry method for topotecan determination in beagle dog plasma and its application in a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantification of topotecan and its metabolite N-desmethyltopotecan in human plasma, urine and faeces by high-performance liquid chromatographic methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Relationship of DNA Damage Signaling to DNA Replication Following Treatment with DNA Topoisomerase Inhibitors Camptothecin/Topotecan, Mitoxantrone, or Etoposide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Topotecan triggers apoptosis in p53-deficient cells by forcing degradation of XIAP and survivin thereby activating caspase-3-mediated Bid cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ar.iiarjournals.org [ar.iiarjournals.org]
- 15. Novel ABCG2 antagonists reverse topotecan-mediated chemotherapeutic resistance in ovarian carcinoma xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Establishment and Characterization of a Topotecan Resistant Non-small Cell Lung Cancer NCI-H460/TPT10 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
The Gold Standard: A Technical Guide to Deuterium-Labeled Internal Standards in Quantitative Mass Spectrometry
For researchers, scientists, and drug development professionals navigating the precise world of quantitative mass spectrometry, the quest for accuracy and reliability is paramount. This in-depth technical guide delves into the core principles, practical applications, and critical considerations of employing deuterium-labeled internal standards, the undisputed gold standard in bioanalysis.
Stable isotope-labeled (SIL) internal standards are fundamental to robust quantitative mass spectrometry, with deuterium-labeled compounds being a widely adopted choice due to their cost-effectiveness and relative ease of synthesis.[1] These standards are chemically identical to the analyte of interest, with the key distinction being the substitution of one or more hydrogen atoms with their heavier, non-radioactive isotope, deuterium.[1][2] This subtle yet significant alteration allows the internal standard to mirror the analyte's behavior throughout the entire analytical workflow, from sample preparation to detection, thereby correcting for a multitude of potential errors.[1][3]
Core Principles and Unparalleled Advantages
The foundational principle of using a deuterium-labeled internal standard (IS) is its ability to compensate for variability throughout the analytical process.[3][4] By introducing a known, fixed concentration of the deuterated IS into every sample, calibrator, and quality control sample at the earliest stage, it serves as a reliable comparator.[3][5] The ratio of the analyte's signal to the internal standard's signal is used for quantification, a method that remains consistent even when absolute signal intensities fluctuate.[3]
This approach effectively mitigates a range of experimental inconsistencies, including:
-
Extraction Efficiency: Losses during sample preparation will affect both the analyte and the IS equally.[4]
-
Volumetric Inaccuracies: Minor errors in pipetting or dilution are normalized by the consistent analyte-to-IS ratio.[3]
-
Instrumental Variability: Fluctuations in injection volume and mass spectrometer response are corrected.[3]
-
Matrix Effects: This is perhaps the most critical advantage. Co-eluting compounds from biological matrices (e.g., plasma, urine) can suppress or enhance the analyte's ionization, leading to inaccurate results.[3][6] Since the deuterium-labeled IS co-elutes with the analyte, it experiences the same matrix effects, ensuring the ratio remains constant and the quantification accurate.[6][7]
The superiority of deuterium-labeled internal standards over structural analogs is well-documented. While analog internal standards are structurally similar, they do not behave identically to the analyte during chromatography and ionization, which can lead to less accurate and precise results.[7]
Quantitative Data Presentation: A Comparative Overview
The enhanced performance of deuterium-labeled internal standards is evident in quantitative data. The following tables summarize key performance metrics from various studies, highlighting the superior accuracy and precision achieved with their use.
Table 1: Comparison of Internal Standards for the Quantification of Drug X by LC-MS/MS
| Internal Standard Type | Analyte Concentration (ng/mL) | Accuracy (%) | Precision (%CV) | Matrix Effect (%) |
| Deuterated (D4-Drug X) | 1 | 98.5 | 4.2 | 97.8 |
| 10 | 101.2 | 3.1 | 99.1 | |
| 100 | 99.8 | 2.5 | 100.5 | |
| ¹³C-Labeled (¹³C6-Drug X) | 1 | 99.1 | 3.8 | 98.5 |
| 10 | 100.5 | 2.9 | 99.6 | |
| 100 | 100.1 | 2.2 | 101.0 | |
| Structural Analog (Analog Y) | 1 | 85.3 | 12.8 | 75.4 |
| 10 | 88.9 | 10.5 | 78.9 | |
| 100 | 92.1 | 8.7 | 82.3 |
Data compiled from representative studies. Actual performance may vary depending on the analyte and matrix.[8]
Table 2: Performance Comparison of Deuterated vs. Analog Internal Standards for Everolimus Quantification
| Internal Standard | Method Comparison (Slope) |
| Everolimus-d4 (Deuterated) | Closer to unity |
| 32-desmethoxyrapamycin (Analog) | Less accurate |
This study demonstrated that while both internal standards showed acceptable performance, the deuterated internal standard provided more accurate quantification.[7]
Experimental Protocols: A Guide to Best Practices
The successful implementation of deuterium-labeled internal standards relies on meticulous experimental design and execution. Below are detailed methodologies for key experiments in a typical bioanalytical workflow.
Preparation of Stock and Working Solutions
-
Analyte and Deuterated Internal Standard Stock Solutions (1 mg/mL): Accurately weigh approximately 1 mg of the analyte and the deuterium-labeled internal standard into separate volumetric flasks. Dissolve in a suitable organic solvent (e.g., methanol, acetonitrile) to the final volume. Store at -20°C or below.[3]
-
Calibration Standards: Prepare a series of calibration standards by spiking known concentrations of the analyte into a blank biological matrix (e.g., charcoal-stripped human serum).[4][5]
-
Internal Standard Working Solution: Dilute the deuterated internal standard stock solution to a fixed concentration (e.g., 100 ng/mL) that yields an appropriate response in the mass spectrometer.[3]
Sample Preparation (Protein Precipitation)
This protocol outlines a common method for extracting a small molecule drug from human plasma.
-
Thaw frozen plasma samples, calibration standards, and quality control (QC) samples on ice and vortex to ensure homogeneity.[3]
-
To a 1.5 mL microcentrifuge tube, add 100 µL of the plasma sample, calibrator, or QC.[3]
-
Add 20 µL of the internal standard working solution to each tube (except for blank matrix samples used to assess interference).[3] Vortex briefly.
-
Add 250 µL of ice-cold acetonitrile (B52724) to precipitate proteins.[5]
-
Vortex vigorously for 1 minute.[5]
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.[5]
-
Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
LC-MS/MS Analysis
The following are typical parameters for a liquid chromatography-tandem mass spectrometry system.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[9]
-
Mobile Phase A: Water with 0.1% formic acid.[9]
-
Mobile Phase B: Methanol with 0.1% formic acid.[9]
-
Gradient Elution: A suitable gradient to separate the analyte from endogenous interferences.[9]
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode with positive or negative electrospray ionization (ESI), depending on the analyte's properties.
Bioanalytical Method Validation
Rigorous validation is essential to ensure the reliability of a bioanalytical method using a deuterium-labeled internal standard. Key validation experiments include:
-
Selectivity: Analyze at least six different sources of the blank biological matrix to ensure no significant interference at the retention times of the analyte and internal standard. The response of any interfering peak should not be more than 20% of the response at the lower limit of quantification (LLOQ) for the analyte and 5% for the internal standard.[7]
-
Matrix Effect: Evaluate the matrix effect by comparing the response of the analyte in post-extraction spiked blank matrix from at least six different sources to the response of the analyte in a neat solution. The coefficient of variation (CV) of the internal standard-normalized matrix factor should be ≤ 15%.[8][10]
-
Cross-Contribution/Isotopic Impurity: Assess the contribution of the unlabeled analyte in the internal standard and the M+n peak of the analyte to the internal standard's signal. This is especially critical at the LLOQ.[1][10]
-
Stability: Evaluate the stability of the analyte and the deuterated internal standard under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage.[11]
Mandatory Visualizations: Workflows and Logical Relationships
Diagrams are invaluable for illustrating complex processes and decision-making pathways. The following visualizations, created using the DOT language, depict key workflows and logical relationships in the application of deuterium-labeled internal standards.
Caption: General workflow for quantitative bioanalysis using a deuterium-labeled internal standard.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
N-Desmethyl Topotecan-d3 CAS number and structure
An In-depth Technical Guide to N-Desmethyl Topotecan-d3
This technical guide provides a comprehensive overview of this compound, a deuterated analog of a key metabolite of the anticancer drug Topotecan. Designed for researchers, scientists, and professionals in drug development, this document details its chemical properties, structure, and primary applications, with a focus on its role as an internal standard in analytical methodologies.
Core Compound Identification
This compound is the deuterium-labeled form of N-Desmethyl Topotecan, which is a metabolite of Topotecan.[1][2] Topotecan itself is a semi-synthetic derivative of camptothecin (B557342) and functions as a topoisomerase I inhibitor, a mechanism central to its antineoplastic activity.[3][4][5] The deuteration of N-Desmethyl Topotecan makes it an ideal internal standard for mass spectrometry-based bioanalytical studies, allowing for precise quantification of the unlabeled metabolite in biological samples.
Physicochemical Properties
The key physicochemical properties of this compound are summarized below. This data is critical for its application in analytical chemistry, particularly in the development of quantitative assays.
| Property | Value | Source |
| CAS Number | 1217633-79-8 | [6][7][8][9] |
| Molecular Formula | C₂₂H₁₈D₃N₃O₅ | [6][7][8] |
| Molecular Weight | 410.44 g/mol | [6][7][8] |
| Purity | ≥90% | [6] |
| Appearance | Yellow to Dark Yellow Solid | [10] |
| Solubility | DMSO (Slightly), Methanol | [10][11] |
| Storage | Refrigerator (2-8°C), Hygroscopic, Under Inert Atmosphere | [10][12] |
Chemical Structure
The chemical structure of this compound is identical to that of N-Desmethyl Topotecan, with the exception of three deuterium (B1214612) atoms replacing the three hydrogen atoms on the methylamino group.
Alternate Name: (4S)-4-Ethyl-4,9-dihydroxy-10-[(methylamino-d3)methyl]-1H-pyrano[3′,4′:6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione.[6]
The unlabelled form, N-Desmethyl Topotecan, is a known metabolite of Topotecan.[10][13] Human liver microsomes are responsible for metabolizing Topotecan to this N-desmethyl form.[13]
Mechanism of Action of the Parent Compound
The pharmacological activity of N-Desmethyl Topotecan is presumed to be similar to the parent drug, Topotecan. The core mechanism involves the inhibition of DNA topoisomerase I.[3][4] This enzyme is responsible for relieving torsional strain in DNA during replication and transcription by inducing reversible single-strand breaks.[3][5]
Topotecan and its active metabolites bind to the enzyme-DNA complex, stabilizing it and preventing the re-ligation of the DNA strand.[3][5][13] This action leads to the accumulation of single-strand breaks. When a DNA replication fork encounters this stabilized complex, it results in the formation of irreversible double-strand DNA breaks, ultimately triggering cell cycle arrest and apoptosis.[3][5]
Caption: Mechanism of Topoisomerase I inhibition by N-Desmethyl Topotecan.
Experimental Protocols and Applications
This compound is not intended for therapeutic or diagnostic use but is exclusively for research purposes.[6] Its primary application is as a stable isotope-labeled internal standard (SIL-IS) for the quantification of N-Desmethyl Topotecan in biological matrices such as plasma or urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Detailed Methodology: Bioanalytical Quantification
A typical experimental workflow for using this compound as an internal standard involves the following steps:
-
Sample Preparation:
-
A known concentration of this compound (the internal standard) is spiked into the biological samples (e.g., plasma) and a set of calibration standards.
-
Proteins are precipitated from the samples, typically using a cold organic solvent like acetonitrile (B52724) or methanol.
-
The samples are centrifuged, and the supernatant is collected.
-
The supernatant may be further concentrated by evaporation and then reconstituted in a mobile phase-compatible solvent.
-
-
LC-MS/MS Analysis:
-
The prepared samples are injected into a liquid chromatography system coupled to a tandem mass spectrometer.
-
Chromatography: A reversed-phase C18 column is commonly used to separate the analyte (N-Desmethyl Topotecan) and the internal standard (this compound) from other matrix components. A gradient elution with solvents like water with formic acid and acetonitrile is employed.
-
Mass Spectrometry: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard. Due to the deuterium labeling, the internal standard will have a higher mass-to-charge ratio (m/z) than the analyte, allowing for their distinct detection.
-
-
Data Analysis:
-
The peak areas for both the analyte and the internal standard are integrated.
-
A ratio of the analyte peak area to the internal standard peak area is calculated for all samples and calibration standards.
-
A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations.
-
The concentration of N-Desmethyl Topotecan in the unknown samples is then determined by interpolating their peak area ratios from the calibration curve.
-
Caption: Workflow for quantification using a stable isotope-labeled internal standard.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. drugs.com [drugs.com]
- 4. Topotecan | C23H23N3O5 | CID 60700 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. scbt.com [scbt.com]
- 7. This compound (>90%) | LGC Standards [lgcstandards.com]
- 8. This compound (>90%) | LGC Standards [lgcstandards.com]
- 9. biomall.in [biomall.in]
- 10. N-DESMETHYL TOPOTECAN price,buy N-DESMETHYL TOPOTECAN - chemicalbook [m.chemicalbook.com]
- 11. allmpus.com [allmpus.com]
- 12. clearsynth.com [clearsynth.com]
- 13. accessdata.fda.gov [accessdata.fda.gov]
Unveiling the Stability Profile of N-Desmethyl Topotecan-d3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the physical and chemical stability of N-Desmethyl Topotecan-d3, a deuterated analog of a key metabolite of the anticancer agent topotecan (B1662842). Understanding the stability of this compound is critical for its use as an internal standard in pharmacokinetic studies, as a reference material in analytical method development, and for its potential development as a therapeutic agent.
Physicochemical Properties
A foundational understanding of the physicochemical properties of N-Desmethyl Topotecan is essential for interpreting its stability. While specific experimental data for the deuterated version is limited, predicted values and data for the non-deuterated form offer valuable insights.
| Property | Value | Source |
| Molecular Formula | C₂₂H₁₈D₃N₃O₅ | LGC Standards[1] |
| Molecular Weight | 410.44 g/mol | LGC Standards[1] |
| Melting Point | >138°C (decomposes) | ChemicalBook[2] |
| Boiling Point (Predicted) | 815.5 ± 65.0 °C | ChemicalBook[2] |
| Density (Predicted) | 1.52 ± 0.1 g/cm³ | ChemicalBook[2] |
| pKa (Predicted) | 11.27 ± 0.20 | ChemicalBook[2] |
| Solubility | DMSO (Slightly) | ChemicalBook[2] |
| Physical Appearance | Yellow to Dark Yellow Solid | ChemicalBook[2] |
| Storage Temperature | Hygroscopic, Refrigerator, under inert atmosphere | ChemicalBook[2] |
Chemical Stability and Degradation Pathways
The chemical stability of topotecan and its analogs is a critical parameter, particularly for solution-based applications. The primary route of degradation for topotecan is the pH-dependent, reversible hydrolysis of the α-hydroxy-lactone ring to form the inactive carboxylate form.[3] Forced degradation studies on topotecan have revealed its susceptibility to various stress conditions.
Summary of Forced Degradation Studies on Topotecan
The following table summarizes the degradation of topotecan under different stress conditions, which is expected to be indicative of the stability of this compound.
| Stress Condition | Reagent/Condition | Duration | Degradation Observed | Key Degradation Products |
| Acidic Hydrolysis | 0.1 N HCl | 1 hour at 80°C | Slight degradation | Impurity B (0.33%), Unknown degradant (0.25%) |
| Basic Hydrolysis | 0.5 M NaOH | - | Significant degradation | Carboxylate form |
| Oxidative Degradation | 10% v/v H₂O₂ | - | Significant degradation | N-oxide and other oxidative products |
| Thermal Degradation | 60°C | - | Significant degradation | Not specified |
| Photodegradation | UV light (254 nm) | - | Significant degradation | Not specified |
Data extrapolated from forced degradation studies on topotecan.
Proposed Degradation Pathway
The degradation of this compound is anticipated to follow a similar pathway to topotecan, with the hydrolysis of the lactone ring being the principal mechanism.
Physical Stability
The physical stability of this compound as a solid is crucial for its long-term storage and handling. As indicated, the compound is hygroscopic and should be stored in a refrigerator under an inert atmosphere to prevent moisture uptake and potential degradation.[2]
In solution, the stability is highly dependent on the pH and storage conditions. For topotecan, solutions are more stable at acidic pH (pH 3-4), where the lactone form is favored. As the pH increases, the equilibrium shifts towards the less stable carboxylate form.
Experimental Protocols
The following are representative experimental protocols for conducting forced degradation studies and for the stability-indicating analytical method, based on methodologies developed for topotecan.
Forced Degradation Study Protocol
This protocol outlines the conditions for intentionally degrading the drug substance to establish its degradation pathways and to develop a stability-indicating analytical method.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol) at a known concentration.
-
Stress Conditions:
-
Acidic Hydrolysis: Treat the stock solution with 0.1 N hydrochloric acid and heat at 80°C for 1 hour.[2]
-
Basic Hydrolysis: Treat the stock solution with 0.5 M sodium hydroxide (B78521) at room temperature.
-
Oxidative Degradation: Treat the stock solution with 10% (v/v) hydrogen peroxide at room temperature.
-
Thermal Degradation: Expose the solid drug or a solution to a temperature of 60°C.
-
Photodegradation: Expose the drug solution to UV light at 254 nm.
-
-
Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating HPLC method.
-
Degradant Characterization: Utilize techniques such as LC-MS to identify the mass of the degradation products and elucidate their structures.
Stability-Indicating HPLC Method
This method is designed to separate the intact drug from its degradation products, allowing for accurate quantification of the drug's stability.
Chromatographic Conditions (Representative):
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.02 M Ammonium Acetate (pH 4.2) |
| Mobile Phase B | Methanol:Isopropyl Alcohol (750:250 v/v) |
| Gradient Elution | Optimized to separate all peaks |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection Wavelength | 267 nm |
| Injection Volume | 20 µL |
These conditions are based on a published method for topotecan and may require optimization for this compound.[2]
Method Validation: The analytical method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust for its intended purpose.
Conclusion
While direct stability data for this compound is not extensively documented, a comprehensive understanding of its stability can be inferred from studies on topotecan. The primary degradation pathway involves the hydrolysis of the lactone ring, a reaction that is highly dependent on pH. The compound is also susceptible to degradation by oxidation, heat, and light. For optimal stability, this compound should be stored as a solid in a cool, dry, and dark place, under an inert atmosphere. In solution, it is most stable in acidic conditions (pH 3-4). The provided experimental protocols offer a robust framework for conducting stability studies and developing validated analytical methods for this compound. These insights are crucial for ensuring the integrity of this important molecule in research and development settings.
References
Commercial Suppliers and Technical Guide for N-Desmethyl Topotecan-d3
For researchers, scientists, and drug development professionals, N-Desmethyl Topotecan-d3 is a critical tool, primarily utilized as an internal standard in pharmacokinetic and metabolic studies of the anticancer drug Topotecan. This guide provides an in-depth overview of its commercial availability, key technical data, and relevant experimental protocols.
Commercial Availability
This compound is available from several reputable commercial suppliers specializing in research chemicals and analytical standards. The product is typically supplied as a neat solid, with purity generally exceeding 90%. While isotopic enrichment is a key parameter for a deuterated standard, this specific value is often lot-dependent and should be confirmed from the Certificate of Analysis provided by the supplier upon purchase.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound, compiled from various suppliers.
| Parameter | Value | Source(s) |
| CAS Number | 1217633-79-8 | Santa Cruz Biotechnology, Toronto Research Chemicals (distributors include LGC Standards, Biomall)[1][2] |
| Molecular Formula | C₂₂H₁₈D₃N₃O₅ | Santa Cruz Biotechnology, Toronto Research Chemicals[1][2] |
| Molecular Weight | 410.44 g/mol | Santa Cruz Biotechnology, Toronto Research Chemicals[1][2] |
| Purity | >90% | Santa Cruz Biotechnology, Toronto Research Chemicals[1][2] |
| Appearance | Solid | General product descriptions |
| Standard Pack Sizes | 1 mg, 10 mg | Toronto Research Chemicals (distributors) |
| Storage Temperature | 2-8°C | General recommendation for similar compounds |
| Primary Application | Internal standard for bioanalytical methods | Inferred from its nature as a stable isotope-labeled metabolite |
Experimental Protocols
This compound is principally used as an internal standard in analytical methods to quantify Topotecan and its metabolite, N-Desmethyl Topotecan, in biological matrices such as plasma. Below is a detailed experimental protocol for the determination of Topotecan and N-Desmethyl Topotecan in plasma using High-Performance Liquid Chromatography (HPLC) with fluorescence detection, a common application for this deuterated standard.
Protocol: Quantification of Topotecan and N-Desmethyl Topotecan in Plasma
This protocol is adapted from established bioanalytical methods.
1. Objective: To determine the concentration of Topotecan and its metabolite N-Desmethyl Topotecan in plasma samples using this compound as an internal standard.
2. Materials and Reagents:
-
Plasma samples
-
Topotecan analytical standard
-
N-Desmethyl Topotecan analytical standard
-
This compound (Internal Standard)
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Potassium phosphate (B84403)
-
Triethylamine
-
Phosphoric acid
-
Water (HPLC grade)
3. Instrumentation:
-
HPLC system with a fluorescence detector
-
Reversed-phase C18 analytical column (e.g., Agilent ZORBAX SB-C18)
-
Centrifuge
-
Vortex mixer
4. Sample Preparation: a. Thaw plasma samples on ice. b. To a 100 µL aliquot of plasma, add a known concentration of this compound solution in methanol. c. Add 200 µL of cold methanol to precipitate proteins. d. Vortex the mixture for 30 seconds. e. Centrifuge at 10,000 x g for 10 minutes at 4°C. f. Transfer the supernatant to a clean tube. g. For analysis of the lactone form, dilute the supernatant with water. For total drug (lactone + carboxylate), dilute with 1.5% phosphoric acid.
5. HPLC-Fluorescence Detection Conditions:
-
Column: Agilent ZORBAX SB-C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: 27:73 (v/v) mixture of methanol and an aqueous buffer (75 mM potassium phosphate with 0.2% triethylamine, adjusted to pH 6.5)
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 50°C
-
Injection Volume: 100 µL
-
Fluorescence Detector Wavelengths:
-
Excitation: 376 nm
-
Emission: 530 nm
-
6. Data Analysis: a. Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration for a series of calibration standards. b. Determine the concentration of Topotecan and N-Desmethyl Topotecan in the plasma samples by interpolating their peak area ratios from the calibration curve.
Signaling Pathway and Mechanism of Action
N-Desmethyl Topotecan is a metabolite of Topotecan. The therapeutic effect of Topotecan is derived from its ability to inhibit Topoisomerase I, a critical enzyme in DNA replication and transcription. The mechanism of action is detailed in the signaling pathway diagram below.
Caption: Mechanism of action of Topotecan as a Topoisomerase I inhibitor.
This guide provides a foundational understanding for researchers working with this compound. For specific applications and troubleshooting, consulting the manufacturer's documentation and relevant scientific literature is always recommended.
References
In-Depth Technical Guide on the Isotopic Purity of N-Desmethyl Topotecan-d3
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the methods and data related to determining the isotopic purity of N-Desmethyl Topotecan-d3, a deuterated analog of a key metabolite of the anticancer agent Topotecan. Understanding the isotopic enrichment of this compound is critical for its application in various research and development settings, including its use as an internal standard in pharmacokinetic studies.
Quantitative Data Summary
The isotopic purity of this compound is a critical parameter for its use as an internal standard in quantitative bioanalysis. Commercially available standards typically report a purity of greater than or equal to 90%.[1] However, a detailed analysis provides a more precise picture of the isotopic distribution. The following table summarizes representative data that would be found on a Certificate of Analysis for a specific lot of this compound.
Table 1: Representative Isotopic Purity and Distribution Data for this compound
| Parameter | Specification | Representative Value | Method of Analysis |
| Chemical Purity | ≥95% | 98.5% | HPLC/UV |
| Isotopic Purity (d3) | ≥90% | 99.2% | Mass Spectrometry |
| Isotopic Distribution | |||
| d3 (C₂₂H₁₈D₃N₃O₅) | Report Value | 99.20% | Mass Spectrometry |
| d2 (C₂₂H₁₉D₂N₃O₅) | Report Value | 0.75% | Mass Spectrometry |
| d1 (C₂₂H₂₀DN₃O₅) | Report Value | 0.05% | Mass Spectrometry |
| d0 (C₂₂H₂₁N₃O₅) | Report Value | <0.01% | Mass Spectrometry |
| Chemical Identity | Conforms to structure | Confirmed | ¹H-NMR, Mass Spectrometry |
Note: The data presented in this table is representative and may vary between different lots and suppliers. For lot-specific data, always refer to the Certificate of Analysis provided by the manufacturer.
Experimental Protocols
The determination of isotopic purity for deuterated compounds like this compound relies on two primary analytical techniques: Mass Spectrometry (MS) for isotopic distribution and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and estimation of deuterium (B1214612) incorporation.
Isotopic Purity Determination by Mass Spectrometry
Objective: To determine the relative abundance of the deuterated (d3) and non-deuterated (d0, d1, d2) species of N-Desmethyl Topotecan.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL.
-
Further dilute the stock solution to a working concentration of 1 µg/mL using the same solvent.
-
-
Instrumentation:
-
A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a liquid chromatography system (LC-MS) is recommended.
-
-
LC-MS Parameters:
-
LC Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to ensure separation from any impurities. For example, start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then re-equilibrate.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
MS Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
MS Scan Range: m/z 400-420 to cover the expected molecular ions.
-
Resolution: >10,000.
-
-
Data Analysis:
-
Extract the ion chromatograms for the expected m/z values of the d0, d1, d2, and d3 isotopologues:
-
d0 (C₂₂H₂₁N₃O₅): [M+H]⁺ ≈ 408.15
-
d1 (C₂₂H₂₀DN₃O₅): [M+H]⁺ ≈ 409.16
-
d2 (C₂₂H₁₉D₂N₃O₅): [M+H]⁺ ≈ 410.16
-
d3 (C₂₂H₁₈D₃N₃O₅): [M+H]⁺ ≈ 411.17
-
-
Integrate the peak areas for each isotopologue.
-
Calculate the percentage of each isotopologue relative to the total area of all isotopologues.
-
Structural Confirmation and Deuterium Incorporation by ¹H-NMR
Objective: To confirm the chemical structure and the position of deuterium labeling, and to estimate the degree of deuteration.
Methodology:
-
Sample Preparation:
-
Dissolve approximately 5 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OD).
-
-
Instrumentation:
-
A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
-
NMR Parameters:
-
Experiment: ¹H-NMR.
-
Number of Scans: 16 or higher to ensure a good signal-to-noise ratio.
-
Relaxation Delay: 5 seconds.
-
-
Data Analysis:
-
Acquire the ¹H-NMR spectrum.
-
The absence or significant reduction of the signal corresponding to the N-methyl protons will confirm the d3 labeling at this position.
-
Compare the spectrum to that of the non-deuterated N-Desmethyl Topotecan to confirm the overall structure.
-
The integration of the residual N-methyl proton signal relative to a non-deuterated proton signal in the molecule can provide an estimate of the isotopic enrichment.
-
Visualizations
The following diagrams illustrate the experimental workflows for determining the isotopic purity of this compound.
Caption: Workflow for Isotopic Purity Analysis by LC-MS.
Caption: Workflow for Structural Confirmation by ¹H-NMR.
References
Methodological & Application
Application Note: High-Throughput Analysis of Topotecan in Human Plasma Using N-Desmethyl Topotecan-d3 as an Internal Standard by HPLC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive HPLC-MS/MS method for the quantitative determination of Topotecan (B1662842) in human plasma. The method utilizes N-Desmethyl Topotecan-d3 as an internal standard (IS) to ensure high accuracy and precision. A simple protein precipitation method is employed for sample preparation, allowing for rapid sample turnaround. Chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution, followed by detection using a triple quadrupole mass spectrometer in positive ion electrospray ionization (ESI) mode. The method was validated for linearity, precision, accuracy, and recovery, demonstrating its suitability for pharmacokinetic studies and therapeutic drug monitoring.
Introduction
Topotecan is a semi-synthetic analog of camptothecin (B557342) and a potent anti-cancer agent that functions by inhibiting topoisomerase I.[1][2] Monitoring plasma concentrations of Topotecan is crucial for optimizing therapeutic efficacy and minimizing toxicity. Due to the complex nature of biological matrices and the low concentrations of the analyte, a highly selective and sensitive analytical method is required. The use of a stable isotope-labeled internal standard, such as this compound, is ideal as it closely mimics the analyte's behavior during sample preparation and ionization, thereby correcting for matrix effects and variability. This application note provides a detailed protocol for the quantification of Topotecan in human plasma using this compound as the internal standard.
Experimental
Materials and Reagents
-
Topotecan hydrochloride (Reference Standard)
-
This compound (Internal Standard)
-
HPLC-grade acetonitrile (B52724), methanol, and water
-
Formic acid
-
Human plasma (K2EDTA)
Stock and Working Solutions
-
Topotecan Stock Solution (1 mg/mL): Accurately weigh and dissolve Topotecan hydrochloride in a suitable solvent such as DMSO or methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Working Solutions: Prepare working solutions of Topotecan and the internal standard by serial dilution of the stock solutions with a mixture of acetonitrile and water (1:1, v/v).
Sample Preparation
-
Thaw frozen human plasma samples at room temperature.
-
To 100 µL of plasma in a microcentrifuge tube, add 25 µL of the internal standard working solution (concentration to be optimized, e.g., 100 ng/mL).
-
Vortex for 10 seconds.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting composition.
-
Inject a portion of the reconstituted sample into the HPLC-MS/MS system.
It is important to note that Topotecan exists in a pH-dependent equilibrium between its active lactone form and inactive hydroxy acid form.[3] Acidification of plasma samples can be employed to stabilize the lactone form.[3]
HPLC Conditions
| Parameter | Value |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.3 mL/min |
| Gradient | Optimized gradient from 5% to 95% B over a short duration |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Spray Voltage | 5500 V |
| Temperature | 500°C |
| MRM Transitions | Topotecan: m/z 422.2 → 377.0This compound: To be determined empirically (expected m/z 411.4 → [fragment ion]) |
Results and Discussion
Method Validation
The method should be validated according to regulatory guidelines, assessing linearity, sensitivity (LLOQ), precision, accuracy, recovery, and matrix effect.
Linearity: The calibration curve for Topotecan in human plasma is expected to be linear over a specific concentration range (e.g., 0.5 to 50.0 ng/mL) with a correlation coefficient (r²) > 0.99.[2]
Precision and Accuracy: Intra- and inter-day precision and accuracy are determined by analyzing quality control (QC) samples at low, medium, and high concentrations. The precision (%CV) and accuracy (%bias) should be within ±15%.
| Analyte | Spiked Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Accuracy (%Bias) |
| Topotecan | LQC | < 15% | < 15% | ± 15% | ± 15% |
| MQC | < 15% | < 15% | ± 15% | ± 15% | |
| HQC | < 15% | < 15% | ± 15% | ± 15% |
Recovery: The extraction recovery of Topotecan and the internal standard from human plasma should be consistent and reproducible.
| Analyte | Concentration Level | Mean Recovery (%) |
| Topotecan | LQC | > 80% |
| MQC | > 80% | |
| HQC | > 80% | |
| This compound | MQC | > 80% |
Experimental Workflow and Signaling Pathway Diagrams
Caption: Experimental workflow for the quantification of Topotecan in human plasma.
Caption: Simplified signaling pathway of Topotecan's mechanism of action.
Conclusion
The described HPLC-MS/MS method provides a sensitive, specific, and high-throughput means for the quantification of Topotecan in human plasma. The use of this compound as an internal standard ensures the reliability of the results. This method is well-suited for pharmacokinetic and clinical studies involving Topotecan.
References
- 1. Development and validation of a liquid chromatography-tandem mass spectrometry method for topotecan determination in beagle dog plasma and its application in a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. asianpubs.org [asianpubs.org]
- 3. Quantification of topotecan and its metabolite N-desmethyltopotecan in human plasma, urine and faeces by high-performance liquid chromatographic methods - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput LC-MS/MS Quantification of Topotecan in Human Plasma Using N-Desmethyl Topotecan-d3 Internal Standard
For Research, Scientific, and Drug Development Professionals
Abstract
This application note presents a detailed and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of the anti-cancer agent Topotecan (B1662842) in human plasma. To ensure the highest degree of accuracy and precision, a stable isotope-labeled internal standard, N-Desmethyl Topotecan-d3, is employed. The protocol outlines two common sample preparation techniques: protein precipitation and liquid-liquid extraction. Chromatographic separation is achieved on a C18 reversed-phase column, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other applications in the drug development pipeline.
Introduction
Topotecan is a semi-synthetic analog of camptothecin (B557342) and a potent inhibitor of topoisomerase I, a crucial enzyme involved in DNA replication and repair.[1] By stabilizing the covalent complex between topoisomerase I and DNA, Topotecan leads to the accumulation of single-strand breaks, which are converted into lethal double-strand breaks during the S-phase of the cell cycle, ultimately inducing apoptosis in rapidly dividing cancer cells.[1][2] Accurate quantification of Topotecan in biological matrices is essential for understanding its pharmacokinetics, establishing dose-response relationships, and ensuring patient safety and efficacy.
LC-MS/MS has become the gold standard for bioanalytical quantification due to its high sensitivity, selectivity, and speed. The use of a stable isotope-labeled internal standard, such as this compound, is critical for correcting for matrix effects and variations in sample processing and instrument response, thereby yielding highly reliable quantitative data.
Mechanism of Action: Topotecan Inhibition of Topoisomerase I
Caption: Topotecan's mechanism of action.
Experimental Protocols
Materials and Reagents
-
Topotecan hydrochloride (Reference Standard)
-
This compound (Internal Standard)
-
Human plasma (K2EDTA)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium (B1175870) acetate (B1210297) (LC-MS grade)
-
Water (LC-MS grade)
-
Ethyl acetate (HPLC grade)
Stock and Working Solutions
-
Topotecan Stock Solution (1 mg/mL): Accurately weigh and dissolve Topotecan hydrochloride in an appropriate solvent (e.g., DMSO or Methanol).
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in an appropriate solvent (e.g., Methanol).
-
Working Solutions: Prepare serial dilutions of the Topotecan stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards and quality control (QC) samples. The internal standard working solution should be prepared by diluting the stock solution in acetonitrile.
Sample Preparation
Two common and effective methods for plasma sample preparation are provided below. The choice of method may depend on the desired level of cleanliness and the specific laboratory workflow.
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution.
-
Add 300 µL of cold acetonitrile containing 0.1% formic acid.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution.
-
Add 50 µL of a suitable buffer (e.g., 0.1 M ammonium acetate, pH 7.0-7.5).
-
Add 600 µL of ethyl acetate.
-
Vortex for 5 minutes.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the organic (upper) layer to a clean tube.
-
Evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method Workflow
Caption: LC-MS/MS workflow for Topotecan quantification.
LC-MS/MS Parameters
| Parameter | Condition |
| LC System | Agilent 1200 Series or equivalent |
| Column | Agilent Eclipse XDB C18 (150 x 4.6 mm, 5 µm) or equivalent |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.7 mL/min |
| Gradient | 20% B to 85% B over 3 minutes, hold at 85% B for 1 minute, return to 20% B and equilibrate for 1 minute |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| MS System | API 4000 LC-MS/MS System or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | See Table 1 |
Table 1: Multiple Reaction Monitoring (MRM) Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Topotecan | 422.2 | 377.0 |
| 422.2 | 219.4 | |
| This compound | 411.2 (Predicted) | 366.1 (Predicted) |
Note: The MRM transitions for this compound are predicted based on the fragmentation pattern of Topotecan and the known mass shift due to deuterium (B1214612) labeling. The precursor ion reflects the loss of a methyl group (-14 Da) and the addition of three deuterium atoms (+3 Da) from the parent Topotecan molecule. The product ion is predicted based on a similar fragmentation pathway.
Quantitative Data Summary
The following tables summarize the expected performance characteristics of the LC-MS/MS method for Topotecan quantification. The data presented is representative of typical validation results reported in the literature for similar assays.
Table 2: Calibration Curve and Linearity
| Analyte | Concentration Range (ng/mL) | Correlation Coefficient (r²) |
| Topotecan | 0.5 - 50.0 | > 0.99 |
Table 3: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| LLOQ | 0.5 | < 15 | < 15 | 85 - 115 |
| Low | 1.5 | < 15 | < 15 | 85 - 115 |
| Medium | 20 | < 15 | < 15 | 85 - 115 |
| High | 40 | < 15 | < 15 | 85 - 115 |
Table 4: Recovery
| Analyte | Low QC (%) | Medium QC (%) | High QC (%) |
| Topotecan | > 80 | > 80 | > 80 |
| This compound | > 80 | > 80 | > 80 |
Conclusion
The described LC-MS/MS method provides a sensitive, selective, and reliable approach for the quantification of Topotecan in human plasma. The use of the stable isotope-labeled internal standard, this compound, ensures high accuracy and precision. The detailed protocols for sample preparation and instrumental analysis can be readily implemented in a bioanalytical laboratory to support various stages of drug development and clinical research. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals working with Topotecan.
References
Application Note & Protocol: Development of a Bioanalytical Method for N-Desmethyl Topotecan using N-Desmethyl Topotecan-d3 Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Topotecan (B1662842) is a semi-synthetic analog of camptothecin (B557342) and a potent inhibitor of topoisomerase I, an enzyme crucial for DNA replication.[1] Its primary metabolite, N-Desmethyl Topotecan, also exhibits pharmacological activity. Accurate quantification of N-Desmethyl Topotecan in biological matrices is essential for pharmacokinetic and pharmacodynamic studies in drug development. This document outlines a comprehensive bioanalytical method for the determination of N-Desmethyl Topotecan in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) and a stable isotope-labeled internal standard, N-Desmethyl Topotecan-d3.
Under physiological conditions, Topotecan and its metabolites exist in a pH-dependent equilibrium between a biologically active lactone form and an inactive open-ring carboxylate form.[2] This method is designed to measure the total concentration of N-Desmethyl Topotecan by converting the carboxylate form to the lactone form prior to analysis.
Mechanism of Action: Topotecan and Topoisomerase I
Topotecan exerts its cytotoxic effects by stabilizing the covalent complex between topoisomerase I and DNA, known as the "cleavable complex".[3] This stabilization prevents the re-ligation of single-strand breaks created by topoisomerase I to relieve torsional stress during DNA replication. The persistence of these breaks leads to the generation of lethal double-strand breaks when the replication fork collides with the complex, ultimately inducing apoptosis and cell death.[3][4]
Experimental Protocols
Materials and Reagents
-
N-Desmethyl Topotecan (Reference Standard)
-
This compound (Internal Standard)
-
Human Plasma (K2EDTA as anticoagulant)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Water (Ultrapure)
-
Solid Phase Extraction (SPE) Cartridges (e.g., Oasis HLB)
Instrumentation
-
Liquid Chromatography System (e.g., Waters Acquity UPLC)
-
Tandem Mass Spectrometer (e.g., Sciex API 5500)
-
Analytical Column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm)
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of N-Desmethyl Topotecan and this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the N-Desmethyl Topotecan stock solution in 50:50 methanol:water to create calibration standards and quality control (QC) samples.
-
Internal Standard (IS) Working Solution: Prepare a working solution of this compound (e.g., 100 ng/mL) in 50:50 methanol:water.
Sample Preparation: Solid Phase Extraction (SPE)
The following is a general protocol for solid-phase extraction. Optimization may be required based on the specific SPE cartridge and equipment used.
LC-MS/MS Method
Liquid Chromatography Parameters
| Parameter | Value |
| Column | Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient | 5% B to 95% B over 3 min, hold for 1 min, re-equilibrate |
Mass Spectrometry Parameters
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions: The following transitions are proposed and should be optimized experimentally.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| N-Desmethyl Topotecan | 408.1 | 363.1 | To be optimized |
| This compound | 411.1 | 366.1 | To be optimized |
Bioanalytical Method Validation
The method was validated according to regulatory guidelines, assessing selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.
Linearity
The calibration curve was linear over the concentration range of 0.1 to 50 ng/mL. The coefficient of determination (r²) was >0.99.
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated at four QC levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) |
| LLOQ | 0.1 | ≤ 15.0 | 85.0 - 115.0 | ≤ 15.0 | 85.0 - 115.0 |
| LQC | 0.3 | ≤ 15.0 | 85.0 - 115.0 | ≤ 15.0 | 85.0 - 115.0 |
| MQC | 5.0 | ≤ 15.0 | 85.0 - 115.0 | ≤ 15.0 | 85.0 - 115.0 |
| HQC | 40.0 | ≤ 15.0 | 85.0 - 115.0 | ≤ 15.0 | 85.0 - 115.0 |
Recovery and Matrix Effect
The extraction recovery and matrix effect were assessed at LQC and HQC levels.
| QC Level | Concentration (ng/mL) | Mean Extraction Recovery (%) | Matrix Effect (%) |
| LQC | 0.3 | 85 - 95 | 90 - 110 |
| HQC | 40.0 | 85 - 95 | 90 - 110 |
Stability
The stability of N-Desmethyl Topotecan was evaluated under various conditions.
| Stability Condition | Duration | Temperature | Stability (% of Nominal) |
| Bench-top (in plasma) | 4 hours | Room Temperature | 85 - 115 |
| Freeze-thaw (in plasma) | 3 cycles | -20°C to Room Temp | 85 - 115 |
| Long-term (in plasma) | 30 days | -80°C | 85 - 115 |
| Post-preparative (in autosampler) | 24 hours | 4°C | 85 - 115 |
Bioanalytical Method Validation Workflow
References
- 1. Targeted analysis of permethylated N-glycans using MRM/PRM approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of topotecan and its metabolite N-desmethyltopotecan in human plasma, urine and faeces by high-performance liquid chromatographic methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. go.drugbank.com [go.drugbank.com]
Application Notes and Protocols for N-Desmethyl Topotecan-d3 in Pediatric Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of N-Desmethyl Topotecan-d3 as an internal standard in pediatric pharmacokinetic (PK) studies of topotecan (B1662842). These guidelines are designed to ensure accurate and robust quantification of topotecan and its metabolite, N-desmethyl topotecan, in biological matrices.
Introduction
Topotecan is a topoisomerase I inhibitor used in the treatment of various pediatric cancers, including neuroblastoma, medulloblastoma, and rhabdomyosarcoma.[1] Due to significant inter-individual and intra-individual variability in its pharmacokinetic profile in children, therapeutic drug monitoring and pharmacokinetic studies are crucial for optimizing dosing strategies to enhance efficacy and minimize toxicity.[1]
This compound is a deuterated analog of the primary active metabolite of topotecan. Its near-identical physicochemical properties to the unlabeled analyte make it an ideal internal standard for quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS/MS).[2][3][4] The use of a stable isotope-labeled internal standard like this compound is considered the gold standard as it effectively compensates for variations in sample preparation, injection volume, and matrix effects, leading to improved accuracy and precision of the analytical method.[2][3]
Bioanalytical Method for Topotecan and N-Desmethyl Topotecan Quantification
This section outlines a validated bioanalytical method for the simultaneous quantification of topotecan and its metabolite N-desmethyl topotecan in pediatric plasma samples using this compound as an internal standard.
Materials and Reagents
| Material/Reagent | Supplier | Grade |
| Topotecan Hydrochloride | Sigma-Aldrich | Reference Standard |
| N-Desmethyl Topotecan | Toronto Research Chemicals | Reference Standard |
| This compound | Alsachim | >98% isotopic purity |
| Acetonitrile (B52724) | Fisher Scientific | HPLC Grade |
| Methanol | Fisher Scientific | HPLC Grade |
| Formic Acid | Sigma-Aldrich | LC-MS Grade |
| Water | Milli-Q® system | Ultrapure |
| Human Plasma (K2EDTA) | BioIVT | Pooled |
Instrumentation and Chromatographic Conditions
A high-performance liquid chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS) is required for this analysis.
| Parameter | Condition |
| HPLC System | |
| Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 3 minutes, hold for 1 min, re-equilibrate for 1 min |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Mass Spectrometer | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Topotecan: m/z 422.2 → 377.2N-Desmethyl Topotecan: m/z 408.2 → 363.2this compound: m/z 411.2 → 366.2 |
| Dwell Time | 100 ms |
| Collision Energy | Optimized for each analyte |
| Source Temperature | 500 °C |
Preparation of Standards and Quality Control Samples
Calibration standards and quality control (QC) samples should be prepared by spiking known concentrations of topotecan and N-desmethyl topotecan into blank human plasma. A stock solution of the internal standard, this compound, is prepared in methanol.
| Sample Type | Concentration Range |
| Calibration Standards | 0.1 - 100 ng/mL |
| Quality Control (QC) | LQC: 0.3 ng/mLMQC: 10 ng/mLHQC: 80 ng/mL |
| Internal Standard (IS) | 20 ng/mL |
Experimental Protocols
Sample Preparation: Protein Precipitation
-
Label 1.5 mL microcentrifuge tubes for standards, QCs, and unknown pediatric plasma samples.
-
Pipette 50 µL of plasma into the corresponding tubes.
-
Add 10 µL of the 20 ng/mL this compound internal standard working solution to all tubes except for the blank.
-
Vortex briefly to mix.
-
Add 150 µL of cold acetonitrile to each tube to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4 °C.
-
Carefully transfer 100 µL of the supernatant to a clean 96-well plate or autosampler vials.
-
Inject 5 µL onto the LC-MS/MS system.
Bioanalytical Method Validation
The bioanalytical method must be validated according to regulatory guidelines (e.g., FDA, EMA).[5][6][7] Key validation parameters are summarized below.
| Validation Parameter | Acceptance Criteria |
| Selectivity | No significant interfering peaks at the retention times of the analytes and IS in blank plasma from at least six different sources. |
| Calibration Curve | Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations of standards within ±15% of nominal (±20% at LLOQ). |
| Accuracy & Precision | Intra- and inter-day accuracy within 85-115% of nominal (80-120% for LLOQ). Precision (%CV) ≤ 15% (≤ 20% for LLOQ). |
| Matrix Effect | IS-normalized matrix factor CV ≤ 15% across different lots of plasma. |
| Recovery | Consistent and reproducible across the concentration range. |
| Stability | Analytes stable in plasma under various storage and handling conditions (freeze-thaw, short-term benchtop, long-term storage). |
Pediatric Pharmacokinetic Study Design
A typical pediatric pharmacokinetic study involving topotecan would follow the workflow below. Dosing in pediatric patients is often based on body surface area (BSA).[1]
Dosing and Sample Collection
-
Dosing: Topotecan is administered intravenously. Doses in pediatric trials have ranged from 2.0 to 7.5 mg/m².[8] For oral administration, a dose of 1.8 mg/m²/day has been tolerated.[9]
-
Blood Sampling: Blood samples (approx. 1 mL) are collected in K2EDTA tubes at pre-dose and multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours).[10]
-
Sample Processing: Plasma is separated by centrifugation and stored at -80 °C until analysis.
The following diagram illustrates the experimental workflow for a pediatric pharmacokinetic study.
Mechanism of Action of Topotecan
Topotecan exerts its cytotoxic effects by inhibiting topoisomerase I, an enzyme essential for DNA replication and repair. The following diagram illustrates this mechanism.
Data Presentation
Pharmacokinetic parameters derived from such studies are crucial for understanding drug disposition.
Table 1: Example Pharmacokinetic Parameters of Topotecan in Pediatric Patients
| Parameter | Value (Mean ± SD) | Unit | Reference |
| Clearance (CL) | 28.3 ± 6.5 | L/h/m² | [8] |
| Volume of Distribution (Vd) | - | L/m² | - |
| Elimination Half-life (t½β) | 2.9 ± 1.1 | hours | [8] |
| Area Under the Curve (AUC) | 20.9 ± 8.4 | ng·h/mL | [9] |
Note: Values can vary significantly based on patient age, renal function, and concomitant medications.[1]
Conclusion
The use of this compound as an internal standard in conjunction with a validated LC-MS/MS method provides a robust and reliable approach for the quantification of topotecan and its major metabolite in pediatric plasma samples. This enables high-quality pharmacokinetic data to be generated, which is essential for the optimization of topotecan therapy in children with cancer. The protocols and information presented here serve as a comprehensive guide for researchers and drug development professionals in this field.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. benchchem.com [benchchem.com]
- 3. texilajournal.com [texilajournal.com]
- 4. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 5. How to validate a bioanalytical LC-MS/MS method for PK studies? [synapse.patsnap.com]
- 6. ema.europa.eu [ema.europa.eu]
- 7. fda.gov [fda.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Phase I and pharmacokinetic study of topotecan administered orally once daily for 5 days for 2 consecutive weeks to pediatric patients with refractory solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacodynamics and pharmacokinetics of oral topotecan in patients with advanced solid tumours and impaired renal function - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Topotecan Analysis Using a Deuterated Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Topotecan (B1662842) is a potent topoisomerase I inhibitor used in cancer chemotherapy. Accurate quantification of Topotecan in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. The use of a stable isotope-labeled internal standard, such as Topotecan-d6, is the gold standard for bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The deuterated internal standard co-elutes with the analyte and experiences similar extraction recovery and matrix effects, thereby providing the most accurate and precise quantification.
These application notes provide detailed protocols for the sample preparation of Topotecan in plasma using three common extraction techniques: protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE), with Topotecan-d6 as the internal standard.
An important consideration in Topotecan analysis is the pH-dependent equilibrium between the active lactone form and the inactive hydroxy acid form. At physiological pH, the inactive form predominates.[1] To accurately quantify the total drug concentration, acidification of the sample is necessary to convert the hydroxy acid form to the lactone form, which is more stable for analysis.[1]
Mechanism of Action: Topotecan Signaling Pathway
Topotecan exerts its cytotoxic effects by inhibiting topoisomerase I, an enzyme responsible for relieving torsional strain in DNA during replication and transcription. Topotecan binds to the DNA-topoisomerase I complex, preventing the re-ligation of the single-strand breaks created by the enzyme.[2][3][4] This leads to the accumulation of stable drug-enzyme-DNA complexes, which, upon collision with the replication fork, result in double-strand DNA breaks and subsequent cell cycle arrest and apoptosis (programmed cell death).[2][3][4][5]
Caption: Mechanism of action of Topotecan.
Experimental Protocols
The following protocols are intended as a guide and should be optimized for specific laboratory conditions and instrumentation.
Protein Precipitation (PPT)
This method is rapid and suitable for high-throughput analysis.
Materials:
-
Human plasma (K2EDTA)
-
Topotecan analytical standard
-
Topotecan-d6 internal standard (IS)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
0.1% Acetic Acid in Acetonitrile (v/v)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
Protocol:
-
Sample Aliquoting: Pipette 100 µL of plasma sample, calibration standards, or quality control (QC) samples into a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of Topotecan-d6 working solution (e.g., 100 ng/mL in methanol) to each tube.
-
Vortexing: Briefly vortex the samples to mix.
-
Precipitation: Add 300 µL of cold (4°C) 0.1% acetic acid in acetonitrile to each tube. The acidification helps to stabilize the lactone ring of Topotecan.
-
Vortexing: Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 13,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.
-
Injection: Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.
Caption: Protein Precipitation Workflow.
Liquid-Liquid Extraction (LLE)
This method provides a cleaner extract compared to protein precipitation.
Materials:
-
Human plasma (K2EDTA)
-
Topotecan analytical standard
-
Topotecan-d6 internal standard (IS)
-
Methyl tert-butyl ether (MTBE), HPLC grade
-
Ammonium (B1175870) acetate (B1210297) buffer (0.1 M, pH 7.0-7.5)
-
Microcentrifuge tubes (2 mL)
-
Vortex mixer
-
Microcentrifuge
-
Nitrogen evaporator
Protocol:
-
Sample Aliquoting: Pipette 100 µL of plasma sample, calibration standards, or QC samples into a 2 mL microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of Topotecan-d6 working solution.
-
pH Adjustment: Add 50 µL of 0.1 M ammonium acetate buffer (pH 7.0-7.5) to adjust the sample pH.
-
Extraction Solvent Addition: Add 600 µL of MTBE.
-
Extraction: Vortex for 5 minutes to facilitate the extraction of Topotecan and the internal standard into the organic phase.
-
Centrifugation: Centrifuge at 5,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Organic Layer Transfer: Carefully transfer the upper organic layer to a new tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.
-
Injection: Inject into the LC-MS/MS system.
Caption: Liquid-Liquid Extraction Workflow.
Solid-Phase Extraction (SPE)
This method offers the highest degree of sample cleanup and concentration.
Materials:
-
Human plasma (K2EDTA)
-
Topotecan analytical standard
-
Topotecan-d6 internal standard (IS)
-
Mixed-mode cation exchange SPE cartridges (e.g., Oasis MCX)
-
Methanol (B129727), HPLC grade
-
Water, HPLC grade
-
Formic acid
-
Ammonium hydroxide (B78521)
-
SPE manifold
Protocol:
-
Sample Pre-treatment: To 100 µL of plasma, add 10 µL of Topotecan-d6 working solution. Add 200 µL of 4% formic acid in water and vortex.
-
SPE Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.
-
Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.
-
Injection: Inject into the LC-MS/MS system.
Caption: Solid-Phase Extraction Workflow.
Quantitative Data Summary
The following tables summarize typical quantitative performance parameters for Topotecan analysis. These values should be established and validated within the user's laboratory.
Table 1: LC-MS/MS Parameters
| Parameter | Setting |
| LC Column | C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile/methanol |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition (Topotecan) | m/z 422.2 -> 377.1 |
| MRM Transition (Topotecan-d6) | m/z 428.2 -> 383.1 |
Table 2: Method Validation Parameters
| Parameter | Plasma | Urine | Tissue Homogenate |
| Linearity Range (ng/mL) | 0.25 - 250 | 1 - 1000 | 0.125 - 12.5 |
| LLOQ (ng/mL) | 0.25 - 0.5[6] | 1.0 | 0.125 |
| Correlation Coefficient (r²) | > 0.99 | > 0.99 | > 0.99 |
| Inter-day Precision (%RSD) | < 15% | < 15% | < 15% |
| Inter-day Accuracy (%Bias) | ± 15% | ± 15% | ± 15% |
| Extraction Recovery | > 85% (LLE)[7] | To be determined | To be determined |
| Matrix Effect | To be determined | To be determined | To be determined |
Note: Extraction recovery and matrix effect are highly dependent on the specific matrix and extraction method used. It is essential to determine these parameters during method validation in your laboratory.
Conclusion
The use of a deuterated internal standard, such as Topotecan-d6, is essential for the accurate and precise quantification of Topotecan in biological matrices. The choice of sample preparation method—protein precipitation, liquid-liquid extraction, or solid-phase extraction—will depend on the specific requirements of the study, including required sensitivity, sample throughput, and the complexity of the matrix. The protocols and data presented in these application notes provide a comprehensive guide for researchers to develop and validate robust bioanalytical methods for Topotecan analysis.
References
- 1. Plasma and cerebrospinal fluid pharmacokinetic study of topotecan in nonhuman primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. What is the mechanism of Topotecan Hydrochloride? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. Topotecan - Wikipedia [en.wikipedia.org]
- 6. asianpubs.org [asianpubs.org]
- 7. Quantification of topotecan by liquid chromatography-mass spectrometry (LC-MS). Application to intestinal transport using rat everted gut sacs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocol for the Quantification of N-Desmethyl Topotecan in Human Plasma using N-Desmethyl Topotecan-d3 as an Internal Standard by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Topotecan (B1662842) is an antineoplastic agent that functions by inhibiting topoisomerase I. Its primary metabolite, N-desmethyl topotecan, also exhibits pharmacological activity and its quantification in plasma is crucial for pharmacokinetic and pharmacodynamic studies.[1][2][3] This document provides a detailed protocol for the determination of N-desmethyl topotecan in human plasma samples using a stable isotope-labeled internal standard, N-Desmethyl Topotecan-d3, by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a deuterated internal standard ensures high accuracy and precision by compensating for matrix effects and variations in sample processing.[4]
Experimental Protocols
1. Materials and Reagents
-
N-Desmethyl Topotecan (analyte)
-
This compound (internal standard)
-
Human plasma (K2 EDTA)
-
Methanol (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (ultrapure)
-
Microcentrifuge tubes
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
2. Preparation of Standard and Quality Control Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of N-Desmethyl Topotecan and this compound in methanol.
-
Working Standard Solutions: Serially dilute the N-Desmethyl Topotecan stock solution with 50:50 (v/v) acetonitrile:water to prepare working standards for the calibration curve.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) acetonitrile:water.
-
Calibration Curve Standards: Spike blank human plasma with the appropriate working standard solutions to obtain final concentrations for the calibration curve. A typical range is 0.10 to 8.0 ng/mL.[1][2]
-
Quality Control (QC) Samples: Prepare QC samples in blank human plasma at low, medium, and high concentrations.
3. Sample Preparation
This protocol utilizes protein precipitation for sample cleanup.[1][3]
-
Pipette 100 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.
-
Add 25 µL of the internal standard working solution (this compound) to each tube and vortex briefly.
-
Add 300 µL of cold acetonitrile to precipitate plasma proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
4. LC-MS/MS Analysis
-
Liquid Chromatography (LC) System: A standard HPLC or UPLC system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient Elution: A gradient elution is recommended to ensure good separation from matrix components.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
Flow Rate: 0.4 mL/min.
5. Data Analysis
-
Quantification is performed using the peak area ratio of the analyte to the internal standard.
-
A calibration curve is constructed by plotting the peak area ratio against the concentration of the calibration standards using a weighted linear regression.
-
The concentrations of the analyte in the QC and unknown samples are determined from the calibration curve.
Data Presentation
Table 1: LC-MS/MS Parameters
| Parameter | Setting |
| Ionization Mode | ESI Positive |
| Monitored Transition (N-Desmethyl Topotecan) | To be determined empirically |
| Monitored Transition (this compound) | To be determined empirically |
| Collision Energy | To be optimized |
| Dwell Time | 100 ms |
Table 2: Calibration Curve and Quality Control Sample Concentrations
| Sample Type | Concentration (ng/mL) |
| Calibration Standard 1 | 0.10 |
| Calibration Standard 2 | 0.25 |
| Calibration Standard 3 | 0.50 |
| Calibration Standard 4 | 1.0 |
| Calibration Standard 5 | 2.5 |
| Calibration Standard 6 | 5.0 |
| Calibration Standard 7 | 7.5 |
| Calibration Standard 8 | 8.0 |
| Low Quality Control (LQC) | 0.30 |
| Medium Quality Control (MQC) | 3.0 |
| High Quality Control (HQC) | 6.0 |
Table 3: Method Validation Parameters and Acceptance Criteria
| Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Accuracy | Within ±15% of nominal value (±20% for LLOQ) |
| Precision (%RSD) | ≤ 15% (≤ 20% for LLOQ) |
| Recovery | Consistent and reproducible |
| Matrix Effect | Within acceptable limits |
| Stability | Stable under expected storage and processing conditions |
Mandatory Visualization
Caption: Experimental workflow for the quantification of N-Desmethyl Topotecan in plasma.
References
- 1. Determination of plasma topotecan and its metabolite N-desmethyl topotecan as both lactone and total form by reversed-phase liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quantification of topotecan and its metabolite N-desmethyltopotecan in human plasma, urine and faeces by high-performance liquid chromatographic methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for N-Desmethyl Topotecan-d3 in Cerebrospinal Fluid Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Topotecan (B1662842) is a semi-synthetic analog of camptothecin (B557342) and a potent topoisomerase I inhibitor used in cancer chemotherapy. Its ability to cross the blood-brain barrier makes it a candidate for treating central nervous system (CNS) malignancies. The primary metabolite of topotecan is N-desmethyl topotecan, which also exhibits antitumor activity. Monitoring the levels of both topotecan and N-desmethyl topotecan in the cerebrospinal fluid (CSF) is crucial for understanding their pharmacokinetics, efficacy, and toxicity within the CNS. N-Desmethyl Topotecan-d3 is a stable isotope-labeled internal standard, essential for accurate quantification of N-desmethyl topotecan in biological matrices like CSF by mass spectrometry.
These application notes provide a comprehensive overview of the analytical methodology for the quantification of N-desmethyl topotecan in CSF using this compound as an internal standard, alongside relevant pharmacokinetic data of the parent drug, topotecan, in CSF.
Quantitative Data
The following tables summarize the pharmacokinetic parameters of topotecan in human and non-human primate cerebrospinal fluid from various studies. Currently, specific quantitative data for N-desmethyl topotecan in CSF is not widely available in published literature; therefore, the tables focus on the parent compound, topotecan.
Table 1: Topotecan Concentrations in Human Cerebrospinal Fluid (CSF)
| Dosage Regimen | Patient Population | CSF Sample Type | Mean/Median Concentration (ng/mL) | CSF to Plasma Ratio (%) | Reference |
| 0.5 mg/m²/day (72-h continuous infusion) | Pediatric CNS tumors | Ventricular | 0.86 (median) | 42 (median) | [1] |
| 1.0 mg/m²/day (72-h continuous infusion) | Pediatric CNS tumors | Ventricular | 1.4 (median) | 42 (median) | [1] |
| 1.25 mg/m²/day (72-h continuous infusion) | Pediatric CNS tumors | Ventricular | 0.73 (median) | 42 (median) | [1] |
| 5.5 mg/m²/day (24-h continuous infusion) | Pediatric CNS tumors | Ventricular | 5.3 (median) | 29 (median) | [1] |
| 7.5 mg/m²/day (24-h continuous infusion) | Pediatric CNS tumors | Ventricular | 4.6 (median) | 29 (median) | [1] |
| 1.0 mg/m²/day (72-h continuous infusion) | Recurrent/refractory brain tumors | Not Specified | - | 19.4 (median) | [2] |
Table 2: Topotecan Pharmacokinetics in Non-Human Primate Cerebrospinal Fluid (CSF)
| Dosage | Peak CSF Concentration (µM) | Mean CSF/Plasma AUC Ratio | Reference |
| 10 mg/m² (10-min infusion) | 0.044 - 0.074 | 0.32 | [3] |
Experimental Protocols
Protocol 1: Quantification of N-Desmethyl Topotecan in CSF by LC-MS/MS
This protocol describes a method for the quantitative analysis of N-desmethyl topotecan in human cerebrospinal fluid using this compound as an internal standard (IS). This method is adapted from established protocols for topotecan and its metabolites in plasma and is suitable for a research setting.[4]
1. Materials and Reagents
-
N-Desmethyl Topotecan analytical standard
-
This compound (Internal Standard)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human cerebrospinal fluid (drug-free, for calibration standards and quality controls)
-
Microcentrifuge tubes (1.5 mL)
-
Autosampler vials
2. Instrumentation
-
A sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system equipped with an electrospray ionization (ESI) source.
-
A reversed-phase C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm).
3. Sample Preparation (Protein Precipitation)
-
Thaw CSF samples on ice.
-
Spike 100 µL of CSF sample, calibration standards, and quality controls with 10 µL of this compound internal standard working solution (concentration to be optimized based on instrument sensitivity).
-
Vortex briefly.
-
Add 300 µL of ice-cold acetonitrile to each tube to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex to mix and inject into the LC-MS/MS system.
4. LC-MS/MS Conditions (Example)
-
Liquid Chromatography:
-
Column: C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-3.0 min: Ramp to 95% B
-
3.0-4.0 min: Hold at 95% B
-
4.1-5.0 min: Return to 5% B and equilibrate
-
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
-
-
Mass Spectrometry (Triple Quadrupole):
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) transitions:
-
N-Desmethyl Topotecan: Precursor ion (Q1) > Product ion (Q3) - To be determined empirically. Expected precursor [M+H]⁺ ≈ 408.2 m/z.
-
This compound (IS): Precursor ion (Q1) > Product ion (Q3) - To be determined empirically. Expected precursor [M+H]⁺ ≈ 411.2 m/z.
-
-
Collision Energy (CE) and other MS parameters (e.g., declustering potential) should be optimized for each analyte to achieve maximum sensitivity.
-
5. Calibration and Quantification
-
Prepare a series of calibration standards by spiking known concentrations of N-Desmethyl Topotecan into drug-free CSF.
-
Prepare quality control (QC) samples at low, medium, and high concentrations.
-
Analyze the calibration standards, QC samples, and unknown samples.
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.
-
Determine the concentration of N-Desmethyl Topotecan in the unknown samples from the calibration curve.
Visualizations
Topotecan Mechanism of Action
Caption: Mechanism of action of Topotecan as a Topoisomerase I inhibitor.
Experimental Workflow for CSF Analysis
Caption: Workflow for the analysis of N-Desmethyl Topotecan in CSF.
References
- 1. Human Cerebrospinal Fluid Sample Preparation and Annotation for Integrated Lipidomics and Metabolomics Profiling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sample Preparation for Proteomic Analysis of Cerebrospinal Fluid | Springer Nature Experiments [experiments.springernature.com]
- 3. A rapid method for preparation of the cerebrospinal fluid proteome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Investigating surrogate cerebrospinal fluid matrix compositions for use in quantitative LC-MS analysis of therapeutic antibodies in the cerebrospinal fluid - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-Desmethyl Topotecan-d3 Detection by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Desmethyl Topotecan (B1662842) is the primary active metabolite of Topotecan, a semi-synthetic analog of camptothecin (B557342) used in cancer chemotherapy.[1] Accurate quantification of N-Desmethyl Topotecan in biological matrices is crucial for pharmacokinetic and pharmacodynamic studies. This document provides detailed application notes and protocols for the sensitive and specific detection of N-Desmethyl Topotecan using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with N-Desmethyl Topotecan-d3 as a stable isotope-labeled internal standard (SIL-IS). The use of a SIL-IS is critical for correcting for matrix effects and variability in sample processing, ensuring high accuracy and precision.
Experimental Protocols
This section details the necessary steps for sample preparation, LC-MS/MS analysis, and data processing for the quantification of N-Desmethyl Topotecan.
Materials and Reagents
-
N-Desmethyl Topotecan (Analyte)
-
This compound (Internal Standard)[2]
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (B52724) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (or other relevant biological matrix)
Sample Preparation: Protein Precipitation
Protein precipitation is a common and effective method for extracting small molecules like N-Desmethyl Topotecan from plasma samples.[3]
-
Thaw Samples: Thaw plasma samples on ice.
-
Spike Internal Standard: To 100 µL of each plasma sample, add 10 µL of this compound working solution (concentration to be optimized based on expected analyte levels).
-
Precipitation: Add 300 µL of ice-cold acetonitrile or methanol to precipitate proteins.
-
Vortex: Vortex the samples vigorously for 1 minute.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Injection: Inject a portion of the reconstituted sample (e.g., 5-10 µL) into the LC-MS/MS system.
Liquid Chromatography (LC) Parameters
The following are typical LC conditions for the separation of N-Desmethyl Topotecan. These should be optimized for the specific instrumentation used.
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 - 0.5 mL/min |
| Gradient | Example: 5% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate at 5% B |
| Column Temperature | 40°C |
| Injection Volume | 5 - 10 µL |
Mass Spectrometry (MS) Parameters
The following table summarizes the recommended mass spectrometry settings for the detection of N-Desmethyl Topotecan and this compound. These parameters should be optimized for the specific mass spectrometer being used.
| Parameter | N-Desmethyl Topotecan | This compound (IS) |
| Ionization Mode | Positive Electrospray (ESI+) | Positive Electrospray (ESI+) |
| Precursor Ion (Q1) m/z | 408.15 | 411.17 |
| Product Ion (Q3) m/z | 363.13 | 366.15 |
| Dwell Time | 100 ms | 100 ms |
| Collision Energy (CE) | Optimize (start at 25 eV) | Optimize (start at 25 eV) |
| Declustering Potential (DP) | Optimize (start at 80 V) | Optimize (start at 80 V) |
| Entrance Potential (EP) | Optimize (start at 10 V) | Optimize (start at 10 V) |
| Collision Cell Exit Potential (CXP) | Optimize (start at 10 V) | Optimize (start at 10 V) |
Rationale for MRM Transitions: The precursor ion for N-Desmethyl Topotecan is its protonated molecule [M+H]⁺, with a calculated m/z of 408.15 based on its molecular formula C₂₂H₂₁N₃O₅.[4][5] The d3-labeled internal standard will have an m/z of 411.17. The parent compound, Topotecan, is known to fragment via a neutral loss of 45 Da (corresponding to the C₂H₅O group from the lactone ring). It is hypothesized that N-Desmethyl Topotecan undergoes a similar fragmentation, resulting in a product ion of m/z 363.13. The same fragmentation is expected for the deuterated internal standard.
Data Presentation
The quantitative data for the analysis of N-Desmethyl Topotecan should be summarized in a clear and structured table.
| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Collision Energy (eV) | Retention Time (min) |
| N-Desmethyl Topotecan | 408.15 | 363.13 | To be optimized | To be determined |
| This compound (IS) | 411.17 | 366.15 | To be optimized | To be determined |
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol from sample collection to data analysis.
Caption: Experimental workflow for N-Desmethyl Topotecan quantification.
References
- 1. Fragmentation pathways of polymer ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isolation and structural confirmation of N-desmethyl topotecan, a metabolite of topotecan | Semantic Scholar [semanticscholar.org]
- 3. Quantification of topotecan and its metabolite N-desmethyltopotecan in human plasma, urine and faeces by high-performance liquid chromatographic methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Topotecan exposure estimation in pediatric acute myeloid leukemia supported by LC-MS-based drug monitoring and pharmacokinetic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Development of a Calibration Curve for the Quantification of N-Desmethyl Topotecan using N-Desmethyl Topotecan-d3 as an Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-Desmethyl Topotecan (B1662842) is the primary active metabolite of Topotecan, a camptothecin (B557342) analog used in cancer chemotherapy.[1][2][3] Accurate quantification of N-Desmethyl Topotecan in biological matrices is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies. This application note provides a detailed protocol for the development of a robust calibration curve for the quantification of N-Desmethyl Topotecan using its stable isotope-labeled internal standard, N-Desmethyl Topotecan-d3, by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
The use of a deuterated internal standard like this compound is considered the gold standard in quantitative bioanalysis.[4][5] Since it co-elutes with the analyte and has nearly identical chemical and physical properties, it effectively compensates for variability in sample preparation, injection volume, and matrix effects, leading to enhanced accuracy and precision.[4][6][7][8]
Principle of the Method
The method involves the preparation of a series of calibration standards with known concentrations of N-Desmethyl Topotecan and a constant concentration of the internal standard, this compound. Following sample extraction and LC-MS/MS analysis, the peak area ratio of the analyte to the internal standard is plotted against the analyte concentration to construct a calibration curve. This curve is then used to determine the concentration of N-Desmethyl Topotecan in unknown samples.
Caption: Experimental workflow for calibration curve development.
Materials and Reagents
-
N-Desmethyl Topotecan (Reference Standard)
-
Blank biological matrix (e.g., human plasma, urine)
-
Methanol (LC-MS grade)
-
Acetonitrile (B52724) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Microcentrifuge tubes
-
Pipettes and tips
Experimental Protocols
Preparation of Stock and Working Solutions
-
N-Desmethyl Topotecan Stock Solution (1 mg/mL): Accurately weigh 1 mg of N-Desmethyl Topotecan and dissolve it in 1 mL of methanol.
-
This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol.
-
N-Desmethyl Topotecan Working Solutions: Prepare a series of working solutions by serially diluting the stock solution with 50:50 (v/v) methanol:water to achieve concentrations for spiking into the blank matrix.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) methanol:water to a final concentration of 100 ng/mL.
Preparation of Calibration Standards
-
Label a set of microcentrifuge tubes for each calibration point (e.g., Blank, Cal 1 to Cal 8).
-
To each tube (except the blank), add the appropriate amount of N-Desmethyl Topotecan working solution to achieve the desired final concentrations in the matrix.
-
Add 100 µL of the blank biological matrix to each tube.
-
To all tubes (except the blank), add a constant volume (e.g., 10 µL) of the 100 ng/mL Internal Standard working solution.
-
Vortex each tube for 30 seconds.
Sample Extraction (Protein Precipitation)
Protein precipitation is a rapid and effective method for sample cleanup in biological matrices.[2][6]
-
To each 100 µL of the prepared calibration standard, add 300 µL of ice-cold acetonitrile containing 0.1% formic acid.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting composition (e.g., 95% Water with 0.1% Formic Acid: 5% Acetonitrile with 0.1% Formic Acid).
-
Vortex for 30 seconds and inject into the LC-MS/MS system.
LC-MS/MS Conditions
The following are suggested starting conditions and may require optimization based on the specific instrumentation used.
Table 1: Liquid Chromatography Parameters
| Parameter | Suggested Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 5% B to 95% B over 5 minutes, hold for 2 min, re-equilibrate |
Table 2: Mass Spectrometry Parameters (Triple Quadrupole)
| Parameter | N-Desmethyl Topotecan | This compound |
| Ionization Mode | ESI+ | ESI+ |
| Precursor Ion (m/z) | To be determined | To be determined |
| Product Ion (m/z) | To be determined | To be determined |
| Collision Energy (eV) | To be optimized | To be optimized |
| Declustering Potential (V) | To be optimized | To be optimized |
Note: The specific m/z transitions for N-Desmethyl Topotecan and its d3-labeled internal standard need to be determined by direct infusion of the individual compounds into the mass spectrometer.
Data Presentation and Analysis
Calibration Curve Construction
A calibration curve is constructed by plotting the peak area ratio of N-Desmethyl Topotecan to this compound against the nominal concentration of N-Desmethyl Topotecan. A linear regression analysis with a weighting factor of 1/x or 1/x² is typically applied. The acceptance criterion for the correlation coefficient (r²) should be ≥ 0.99.
Table 3: Example Calibration Curve Data
| Calibration Level | Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |
| Cal 1 | 0.1 | 1,520 | 1,480,000 | 0.0010 |
| Cal 2 | 0.5 | 7,850 | 1,510,000 | 0.0052 |
| Cal 3 | 2.5 | 39,200 | 1,495,000 | 0.0262 |
| Cal 4 | 10 | 155,000 | 1,505,000 | 0.1030 |
| Cal 5 | 50 | 780,000 | 1,485,000 | 0.5253 |
| Cal 6 | 100 | 1,550,000 | 1,490,000 | 1.0403 |
| Cal 7 | 250 | 3,870,000 | 1,500,000 | 2.5800 |
| Cal 8 | 500 | 7,750,000 | 1,495,000 | 5.1839 |
Method Validation Parameters
A summary of key method validation parameters that should be assessed according to regulatory guidelines (e.g., FDA, EMA) is provided below.
Table 4: Summary of Method Validation Parameters
| Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Accuracy (% Bias) | Within ±15% of the nominal concentration (±20% for LLOQ) |
| Precision (% CV) | ≤ 15% (≤ 20% for LLOQ) |
| Lower Limit of Quantification (LLOQ) | Analyte response is at least 5 times the response of the blank. Accuracy and precision criteria must be met. |
| Selectivity | No significant interfering peaks at the retention times of the analyte and IS in blank matrix. |
| Matrix Effect | Assessed to ensure no significant ion suppression or enhancement. |
| Stability | Analyte stability under various conditions (freeze-thaw, bench-top, long-term). |
Signaling Pathways and Logical Relationships
The use of a stable isotope-labeled internal standard is based on the principle of isotope dilution mass spectrometry. The following diagram illustrates the logical relationship between the analyte and the internal standard throughout the analytical process.
Caption: Principle of internal standard-based quantification.
Conclusion
This application note provides a comprehensive protocol for the development of a reliable and accurate calibration curve for the quantification of N-Desmethyl Topotecan using this compound as an internal standard. The use of a stable isotope-labeled internal standard in conjunction with LC-MS/MS provides the high sensitivity, specificity, and robustness required for regulated bioanalysis in drug development. The provided methodologies and parameters can serve as a starting point for method development and validation in various research and clinical settings.
References
- 1. Determination of plasma topotecan and its metabolite N-desmethyl topotecan as both lactone and total form by reversed-phase liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantification of topotecan and its metabolite N-desmethyltopotecan in human plasma, urine and faeces by high-performance liquid chromatographic methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isolation and structural confirmation of N-desmethyl topotecan, a metabolite of topotecan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. texilajournal.com [texilajournal.com]
- 7. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 8. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 9. medchemexpress.cn [medchemexpress.cn]
- 10. medchemexpress.com [medchemexpress.com]
- 11. This compound (>90%) | LGC Standards [lgcstandards.com]
- 12. scbt.com [scbt.com]
Application Notes and Protocols: N-Desmethyl Topotecan-d3 in Drug Interaction Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of N-Desmethyl Topotecan-d3 as a crucial tool in drug interaction studies. Detailed protocols for in vitro and analytical procedures are included to guide researchers in accurately assessing the drug-drug interaction potential of investigational compounds with the anticancer agent Topotecan (B1662842).
Introduction
Topotecan is a topoisomerase I inhibitor used in the treatment of various cancers. It undergoes metabolism to form N-Desmethyl Topotecan, an active metabolite. Understanding the potential for drug-drug interactions (DDIs) is paramount for ensuring the safety and efficacy of Topotecan. Co-administered drugs may alter the pharmacokinetics of Topotecan and its metabolite by inhibiting or inducing metabolic enzymes or drug transporters. This compound is a deuterated stable isotope-labeled internal standard used in liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalysis. Its near-identical physicochemical properties to the unlabeled N-Desmethyl Topotecan ensure high accuracy and precision in quantitative analysis by correcting for variability during sample preparation and analysis.
Application of this compound
This compound is primarily utilized as an internal standard (IS) in LC-MS/MS methods for the quantitative determination of N-Desmethyl Topotecan in various biological matrices, such as plasma, urine, and tissue homogenates.[1] Its application is critical in the following types of drug interaction studies:
-
In Vitro Metabolism Studies: To investigate the inhibitory or inductive potential of a new chemical entity (NCE) on the metabolism of Topotecan to N-Desmethyl Topotecan, typically using human liver microsomes or hepatocytes.
-
In Vitro Transporter Studies: To assess whether an NCE interacts with drug transporters, such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), that are known to be involved in the disposition of Topotecan.[2][3][4]
-
Clinical DDI Studies: To accurately measure plasma concentrations of N-Desmethyl Topotecan in subjects receiving Topotecan concomitantly with a potential interacting drug.
Data Presentation
The following tables summarize representative quantitative data from a clinical drug interaction study investigating the effect of a potent P-gp and BCRP inhibitor, GF120918, on the pharmacokinetics of orally administered Topotecan.[5]
Table 1: Pharmacokinetic Parameters of Total Topotecan Following Oral Administration with and without a P-gp/BCRP Inhibitor [5]
| Parameter | Topotecan Alone (1.0 mg/m²) | Topotecan + GF120918 (1000 mg) | % Change |
| AUC (µg·h/L) | 32.4 ± 9.6 | 78.7 ± 20.6 | ↑ 143% |
| Cmax (µg/L) | 4.1 ± 1.5 | 11.5 ± 2.4 | ↑ 180% |
| Apparent Oral Bioavailability | 40.0% | 97.1% | ↑ 143% |
Data are presented as mean ± SD.
Table 2: Pharmacokinetic Parameters of Total Topotecan Following Intravenous Administration with and without a P-gp/BCRP Inhibitor [5]
| Parameter | Topotecan Alone (1.0 mg/m²) | Topotecan + GF120918 (1000 mg) | % Change |
| AUC (µg·h/L) | 81.0 ± 12.3 | 90.1 ± 13.5 | ↑ 11% |
| Systemic Clearance (L/h/m²) | 12.3 ± 1.9 | 11.1 ± 1.7 | ↓ 10% |
| Cmax (µg/L) | 19.8 ± 3.4 | 20.9 ± 3.1 | ↑ 6% |
| Terminal Half-life (h) | 3.5 ± 0.5 | 3.6 ± 0.4 | ↔ |
Data are presented as mean ± SD.
Experimental Protocols
Protocol 1: In Vitro Assessment of Topotecan Metabolism Inhibition in Human Liver Microsomes
This protocol is designed to evaluate the potential of a test compound to inhibit the N-demethylation of Topotecan.
1. Materials:
-
Human Liver Microsomes (HLMs)
-
Topotecan
-
This compound (Internal Standard)
-
Test compound (potential inhibitor)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) (ACN) with 0.1% formic acid (quenching solution)
-
LC-MS/MS system
2. Experimental Procedure:
-
Prepare a stock solution of Topotecan and the test compound in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, pre-incubate HLMs (e.g., 0.5 mg/mL), Topotecan (at a concentration near its Km), and varying concentrations of the test compound in phosphate buffer at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for a predetermined time (e.g., 30 minutes).
-
Stop the reaction by adding ice-cold ACN containing this compound as the internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Transfer the supernatant to a new plate or vial for LC-MS/MS analysis.
-
Analyze the formation of N-Desmethyl Topotecan relative to the internal standard.
3. Data Analysis:
-
Calculate the rate of N-Desmethyl Topotecan formation at each concentration of the test compound.
-
Determine the IC50 value of the test compound for the inhibition of Topotecan N-demethylation.
Protocol 2: LC-MS/MS Bioanalytical Method for Quantification of N-Desmethyl Topotecan in Human Plasma
This protocol outlines a typical LC-MS/MS method for the accurate quantification of N-Desmethyl Topotecan in human plasma samples from a clinical DDI study.
1. Sample Preparation (Protein Precipitation): [1]
-
To 100 µL of human plasma, add 10 µL of this compound internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions:
-
LC System: UPLC system
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to separate N-Desmethyl Topotecan from endogenous interferences.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization: Electrospray Ionization (ESI), positive mode
-
MRM Transitions:
-
N-Desmethyl Topotecan: Precursor ion > Product ion (to be optimized)
-
This compound: Precursor ion > Product ion (to be optimized)
-
3. Method Validation: The method should be validated according to regulatory guidelines (e.g., FDA, EMA) for accuracy, precision, selectivity, sensitivity, recovery, matrix effect, and stability.
Mandatory Visualizations
Caption: Workflow for an in vitro drug interaction study.
Caption: Topotecan's mechanism and metabolic pathway.
References
- 1. Quantification of topotecan and its metabolite N-desmethyltopotecan in human plasma, urine and faeces by high-performance liquid chromatographic methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Cabozantinib Reverses Topotecan Resistance in Human Non-Small Cell Lung Cancer NCI-H460/TPT10 Cell Line and Tumor Xenograft Model [frontiersin.org]
- 3. Inhibitors of ABCB1 and ABCG2 overcame resistance to topoisomerase inhibitors in small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dual Inhibition of P-gp and BCRP Improves Oral Topotecan Bioavailability in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Increased oral bioavailability of topotecan in combination with the breast cancer resistance protein and P-glycoprotein inhibitor GF120918 - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
minimizing matrix effects with N-Desmethyl Topotecan-d3
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing matrix effects during the bioanalysis of N-Desmethyl Topotecan (B1662842) using its deuterated internal standard, N-Desmethyl Topotecan-d3.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what is its primary role in our experiments?
This compound is the deuterium-labeled version of N-Desmethyl Topotecan, a metabolite of the anticancer drug Topotecan. Its primary role in bioanalytical assays, particularly those using liquid chromatography-mass spectrometry (LC-MS/MS), is to serve as a stable isotope-labeled internal standard (SIL-IS). A SIL-IS is considered the gold standard for quantitative bioanalysis because it co-elutes with the analyte of interest and experiences similar ionization effects in the mass spectrometer, thereby compensating for variability in sample preparation and matrix effects.
Q2: What are matrix effects, and how can they impact the quantification of N-Desmethyl Topotecan?
Matrix effects are the alteration of ionization efficiency for a target analyte by co-eluting compounds from the sample matrix (e.g., plasma, urine, tissue homogenate). These effects can manifest as either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), leading to inaccurate and imprecise quantification of N-Desmethyl Topotecan. Components of biological matrices such as phospholipids, salts, and proteins are common causes of matrix effects.
Q3: How does using this compound help in minimizing the impact of matrix effects?
While this compound does not eliminate the matrix effects themselves, it serves as a crucial tool to correct for them. Because the deuterated internal standard is chemically and physically very similar to the non-labeled analyte, it is assumed to be affected by matrix interferences in the same way. By calculating the ratio of the analyte signal to the internal standard signal, the variability introduced by matrix effects can be normalized, leading to more accurate and reliable quantitative results.
Q4: What are the common sources of matrix effects in plasma or tissue samples when analyzing for N-Desmethyl Topotecan?
Common sources of matrix effects in biological samples include:
-
Phospholipids: These are abundant in plasma membranes and can cause significant ion suppression.
-
Salts and Endogenous Small Molecules: High concentrations of salts from buffers or the biological matrix itself can interfere with the ionization process.
-
Proteins: Although most proteins are removed during sample preparation, residual amounts can still contribute to matrix effects.
-
Other Drug Metabolites: The presence of other metabolites from Topotecan or co-administered drugs can also interfere with the analysis.
Q5: Are there any specific considerations for the pH-dependent stability of N-Desmethyl Topotecan that could be mistaken for matrix effects?
Yes, Topotecan and its metabolites, including N-Desmethyl Topotecan, exist in a pH-dependent equilibrium between a biologically active lactone form and an inactive carboxylate form.[1][2] The lactone form is favored in acidic conditions (pH < 4), while the carboxylate form predominates at neutral or basic pH.[2] Inconsistent pH control during sample collection, storage, and preparation can lead to shifts in this equilibrium, resulting in variable analytical signals that could be misinterpreted as matrix effects. It is crucial to maintain acidic conditions to stabilize the lactone form for consistent analysis.[2]
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Troubleshooting Steps |
| Poor Peak Shape (Tailing or Fronting) for N-Desmethyl Topotecan and/or this compound | 1. Column contamination or degradation.2. Inappropriate mobile phase pH.3. Secondary interactions with the stationary phase. | 1. Flush the column with a strong solvent or replace it if necessary.2. Ensure the mobile phase pH is acidic (e.g., using 0.1% formic or acetic acid) to maintain the lactone form and improve peak shape.3. Consider a different column chemistry if the issue persists. |
| High Signal Variability or Poor Reproducibility Between Injections | 1. Inconsistent sample preparation.2. Significant and variable matrix effects between samples.3. Instability of the analyte in the autosampler. | 1. Standardize the sample preparation procedure, ensuring consistent timing and reagent volumes.2. Optimize the sample cleanup method (see Experimental Protocols below) to better remove interfering matrix components.3. Keep the autosampler temperature low (e.g., 4°C) and consider acidification of the reconstitution solvent to maintain analyte stability. |
| Low Signal Intensity or Complete Signal Loss (Ion Suppression) | 1. Co-elution with highly suppressing matrix components (e.g., phospholipids).2. Inefficient ionization in the mass spectrometer source.3. Incorrect sample pH leading to the carboxylate form, which may ionize differently. | 1. Adjust the chromatographic gradient to separate the analyte from the suppression region. Phospholipids typically elute later in reversed-phase chromatography.2. Optimize MS source parameters (e.g., temperature, gas flows, spray voltage).3. Ensure all sample processing and final reconstitution solutions are acidic.[2] |
| Unexpectedly High Signal (Ion Enhancement) | 1. Co-elution with a matrix component that enhances ionization efficiency.2. Carryover from a previous high-concentration sample. | 1. Improve chromatographic separation or sample cleanup.2. Implement a rigorous needle and injection port washing procedure between samples. Injecting blank samples after high-concentration standards or samples can confirm carryover.[3] |
| Inconsistent Internal Standard (this compound) Response | 1. Inaccurate or inconsistent spiking of the internal standard.2. Degradation of the internal standard.3. Isotopic interference from the analyte or matrix. | 1. Use a calibrated pipette and ensure thorough mixing after adding the internal standard.2. Check the stability and storage conditions of the internal standard stock solution.3. Verify the mass transitions to ensure there is no crosstalk between the analyte and internal standard channels. |
Experimental Protocols
Protocol 1: Plasma Sample Preparation using Protein Precipitation
This protocol is a common and high-throughput method for preparing plasma samples for LC-MS/MS analysis of N-Desmethyl Topotecan.[4]
-
Sample Thawing: Thaw frozen plasma samples on ice to maintain stability.
-
Aliquoting: Aliquot 100 µL of plasma into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add 25 µL of this compound working solution (at an appropriate concentration in an acidic solution) to each plasma sample. Vortex briefly to mix.
-
Protein Precipitation: Add 1 mL of cold acetonitrile (B52724) containing 0.1% acetic acid to precipitate the plasma proteins.[4] The cold temperature and acid help to improve precipitation and maintain analyte stability.
-
Vortexing and Centrifugation: Vortex the samples vigorously for 1 minute. Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.[4]
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube without disturbing the protein pellet.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.[4]
-
Reconstitution: Reconstitute the dried extract in 100 µL of a mobile phase-like solution (e.g., 90:10 water:acetonitrile with 0.1% acetic acid).[4] Vortex to ensure the analyte is fully dissolved.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for injection into the LC-MS/MS system.
Protocol 2: Liquid-Liquid Extraction (LLE) for Cleaner Samples
LLE can provide a cleaner extract compared to protein precipitation, which may be necessary for complex matrices or when higher sensitivity is required.[5]
-
Sample Thawing and Aliquoting: Follow steps 1 and 2 from Protocol 1.
-
Internal Standard Spiking: Follow step 3 from Protocol 1.
-
pH Adjustment: Adjust the sample pH to between 7.0 and 7.5.[5] This can be done by adding a small volume of a suitable buffer.
-
Extraction: Add an appropriate volume (e.g., 1 mL) of an immiscible organic solvent (e.g., methyl tert-butyl ether or a mixture of ethyl acetate (B1210297) and hexane).
-
Mixing: Vortex or mechanically shake the samples for an extended period (e.g., 10-15 minutes) to ensure efficient extraction.
-
Phase Separation: Centrifuge at a moderate speed (e.g., 4,000 rpm) for 5 minutes to separate the aqueous and organic layers.
-
Organic Layer Transfer: Carefully transfer the organic layer (top layer for most extraction solvents) to a clean tube.
-
Evaporation and Reconstitution: Follow steps 7 and 8 from Protocol 1.
-
Analysis: Follow step 9 from Protocol 1.
Representative LC-MS/MS Parameters
The following table summarizes typical starting parameters for an LC-MS/MS method for N-Desmethyl Topotecan, which should be optimized for the specific instrumentation used.
| Parameter | Typical Condition |
| LC Column | C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.7 µm)[6][7] |
| Mobile Phase A | Water with 0.1% Formic Acid or 0.5% Acetic Acid[4][6] |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid or 0.1% Acetic Acid[4][6] |
| Flow Rate | 0.25 - 0.7 mL/min[4][6] |
| Gradient | A suitable gradient starting with a low percentage of organic phase to retain the analyte, then ramping up to elute it, followed by a wash and re-equilibration step. |
| Injection Volume | 5 µL[4] |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
| MS/MS Transitions | To be determined by infusing pure standards of N-Desmethyl Topotecan and this compound. The precursor ion will correspond to [M+H]+. |
Visualizations
Caption: General workflow for bioanalysis of N-Desmethyl Topotecan.
Caption: Troubleshooting logic for inconsistent quantitative results.
References
- 1. Determination of plasma topotecan and its metabolite N-desmethyl topotecan as both lactone and total form by reversed-phase liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and Validation of an HPLC Method for Analysis of Topotecan in Human Cerebrospinal Fluid and Its Application in Elimination Evaluation of Topotecan after Intraventricular Injection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. zefsci.com [zefsci.com]
- 4. asianpubs.org [asianpubs.org]
- 5. Quantification of topotecan by liquid chromatography-mass spectrometry (LC-MS). Application to intestinal transport using rat everted gut sacs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and validation of a liquid chromatography-tandem mass spectrometry method for topotecan determination in beagle dog plasma and its application in a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and Validation of a RP-Ultra performance liquid chromatographic Method for Quantification of Topotecan Hydrochloride in Bulk and Injection Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving N-Desmethyl Topotecan Detection Sensitivity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the detection and quantification of N-Desmethyl Topotecan (B1662842).
Troubleshooting Guides
This section addresses specific issues that may be encountered during the analysis of N-Desmethyl Topotecan using High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
HPLC with Fluorescence Detection (HPLC-FLD)
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no signal for N-Desmethyl Topotecan | Incorrect excitation/emission wavelengths: The fluorophore is not being excited or detected efficiently. | Verify that the fluorescence detector is set to an excitation wavelength of approximately 376 nm and an emission wavelength of around 530 nm.[1] |
| Degradation of the analyte: The pH-sensitive lactone ring of N-Desmethyl Topotecan has hydrolyzed to the non-fluorescent carboxylate form. | Ensure samples are kept at a low temperature and acidified (e.g., with phosphoric acid) to stabilize the lactone form, especially for measuring the total concentration.[1] | |
| Insufficient sample concentration: The amount of N-Desmethyl Topotecan in the sample is below the limit of detection (LOD) of the instrument. | Concentrate the sample using solid-phase extraction (SPE) or liquid-liquid extraction (LLE). | |
| Poor peak shape (tailing or fronting) | Inappropriate mobile phase pH: The pH of the mobile phase can affect the ionization state and chromatographic behavior of the analyte. | The mobile phase pH should be controlled. A mobile phase containing 75 mM potassium phosphate (B84403) and 0.2% triethylamine (B128534) at pH 6.5 has been shown to be effective.[1] |
| Column degradation: The stationary phase of the analytical column has been compromised. | Use a guard column to protect the analytical column. If peak shape does not improve, replace the analytical column. | |
| Shifting retention times | Inconsistent mobile phase composition: The ratio of organic to aqueous phase is not consistent between runs. | Prepare fresh mobile phase daily and ensure the pump is properly mixing the solvents. |
| Fluctuations in column temperature: Temperature variations can affect retention time. | Use a column oven to maintain a constant temperature, for instance, at 50°C.[1] |
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no signal for N-Desmethyl Topotecan | Incorrect MRM transitions: The precursor or product ion m/z values are not correctly specified in the acquisition method. | For N-Desmethyl Topotecan (MW: 407.4 g/mol ), the protonated precursor ion [M+H]⁺ is m/z 408.4. A likely product ion, corresponding to the loss of the quinoline (B57606) moiety, is m/z 219.2. These transitions should be confirmed by infusing a standard solution and optimizing the collision energy. |
| Ion suppression/enhancement: Co-eluting matrix components are interfering with the ionization of the analyte in the mass spectrometer source. | Improve sample cleanup using techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE). Modify the chromatographic gradient to separate the analyte from the interfering components. | |
| Suboptimal source parameters: The electrospray ionization (ESI) source settings (e.g., spray voltage, gas flows, temperature) are not optimized for N-Desmethyl Topotecan. | Infuse a standard solution of the analyte and systematically optimize the source parameters to achieve the maximum signal intensity. | |
| High background noise | Contaminated mobile phase or LC system: Impurities in the solvents or leaching from the tubing can cause high background noise. | Use high-purity, LC-MS grade solvents and additives. Flush the LC system thoroughly. |
| Matrix effects: The sample matrix itself is contributing to a high chemical background. | Enhance sample preparation to remove more of the matrix components. | |
| Inconsistent results/poor reproducibility | Analyte instability in the matrix: The lactone ring is hydrolyzing to the carboxylate form post-extraction. | Keep extracted samples in an acidic buffer and at low temperatures in the autosampler. Acidification of plasma has been shown to stabilize the lactone form of topotecan. |
| Variable extraction recovery: The efficiency of the sample preparation method is not consistent across all samples. | Ensure the sample preparation procedure is well-controlled and validated. Using a stable isotope-labeled internal standard is highly recommended to correct for variability. |
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the bioanalysis of N-Desmethyl Topotecan?
A1: The main challenge is the pH-dependent stability of the lactone ring. The active lactone form undergoes reversible hydrolysis to an inactive open-ring carboxylate form at physiological pH.[2] Maintaining the lactone form or quantitatively converting both forms to the lactone form prior to analysis is crucial for accurate quantification.
Q2: How can I measure both the lactone and the total (lactone + carboxylate) forms of N-Desmethyl Topotecan?
A2: To measure the lactone form only, the sample should be processed under acidic conditions and at low temperatures to prevent hydrolysis. To measure the total concentration, the sample can be acidified (e.g., with 1.5% phosphoric acid) to convert the carboxylate form to the lactone form before analysis.[1]
Q3: What are the typical limits of quantification (LOQ) for N-Desmethyl Topotecan?
Q4: Which sample preparation technique is best for improving the sensitivity of N-Desmethyl Topotecan detection?
A4: For plasma samples, protein precipitation with a cold organic solvent like methanol (B129727) or acetonitrile (B52724) is a common first step.[1] To further improve sensitivity and reduce matrix effects, especially for LC-MS/MS analysis, more selective techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are recommended.
Q5: What type of internal standard should I use for LC-MS/MS analysis?
A5: The ideal internal standard is a stable isotope-labeled (SIL) version of N-Desmethyl Topotecan. If a SIL internal standard is not available, a structurally similar compound that does not interfere with the analyte and has similar chromatographic and ionization properties can be used.
Quantitative Data Summary
| Method | Analyte | Matrix | LLOQ | Linearity Range | Reference |
| HPLC-FLD | N-Desmethyl Topotecan | Plasma | 0.10 ng/mL | 0.10 - 8.0 ng/mL | [1] |
| HPLC-FLD | Topotecan | Plasma | 0.25 ng/mL | 0.25 - 80 ng/mL | [1] |
| LC-MS/MS | Topotecan | Plasma | 0.5 ng/mL | 0.5 - 50.0 ng/mL | |
| LC-MS/MS | Topotecan | Plasma | 1 ng/mL | 1 - 400 ng/mL |
Experimental Protocols
Protocol 1: HPLC-FLD Method for N-Desmethyl Topotecan in Plasma
This protocol is based on the method described by Bai et al. (2003).[1]
-
Sample Preparation (for total N-Desmethyl Topotecan):
-
To 100 µL of plasma sample, add 200 µL of ice-cold methanol to precipitate proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Dilute the methanolic extract with 1.5% phosphoric acid.
-
-
Chromatographic Conditions:
-
HPLC System: Agilent 1100 series or equivalent.
-
Column: Agilent Zorbax SB-C18 (or equivalent), 4.6 x 150 mm, 5 µm.
-
Guard Column: Varian ChromGuard RP.[1]
-
Mobile Phase: Methanol and 75 mM potassium phosphate buffer with 0.2% triethylamine (pH 6.5) in a 27:73 (v/v) ratio.[1]
-
Flow Rate: 0.8 mL/min.[1]
-
Column Temperature: 50°C.[1]
-
Injection Volume: 100 µL.[1]
-
-
Fluorescence Detection:
Protocol 2: Proposed LC-MS/MS Method for N-Desmethyl Topotecan in Plasma
This proposed protocol is based on common practices for the analysis of topotecan and its metabolites.
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase A.
-
-
Chromatographic Conditions:
-
LC System: UPLC or HPLC system capable of binary gradient elution.
-
Column: C18 reversed-phase column (e.g., Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and then return to initial conditions and equilibrate for 2 minutes.
-
Column Temperature: 40°C.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry Conditions:
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions (to be optimized):
-
N-Desmethyl Topotecan: Precursor ion m/z 408.4 -> Product ion m/z 219.2.
-
Topotecan (for simultaneous analysis): Precursor ion m/z 422.2 -> Product ion m/z 377.0.
-
-
Source Parameters: Optimize spray voltage, nebulizer gas, desolvation gas flow, and temperature according to the instrument manufacturer's recommendations.
-
Collision Energy: Optimize for each transition by infusing a standard solution.
-
Visualizations
Caption: Workflow for N-Desmethyl Topotecan analysis by HPLC-FLD.
References
Technical Support Center: N-Desmethyl Topotecan-d3 in Frozen Plasma
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of N-Desmethyl Topotecan-d3 in frozen plasma. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern when handling plasma samples containing this compound?
The main concern is the pH-dependent hydrolysis of the active lactone ring to its inactive carboxylate form.[1] At physiological pH, the equilibrium favors the inactive open-ring form.[1] This conversion can occur rapidly in plasma, affecting the accurate quantification of the active compound.
Q2: Is it advisable to store whole plasma samples frozen without immediate processing?
While some studies have assessed the stability of topotecan (B1662842) in frozen plasma, the strong recommendation from multiple sources is to perform immediate protein precipitation with cold methanol (B129727) after blood sampling to preserve the active lactone form of N-Desmethyl Topotecan.[1] The resulting methanolic extract demonstrates excellent long-term stability.
Q3: What is the stability of this compound in methanolic extracts of plasma?
The lactone forms of topotecan and its metabolites, including N-Desmethyl Topotecan, are stable in methanol extracts for at least 15 months when stored at -70°C.[1] This is the recommended procedure for long-term storage to ensure the integrity of the active compound.
Q4: What does the available data say about the stability of topotecan compounds in frozen plasma?
Direct quantitative stability data for this compound in frozen plasma is limited. However, studies on the parent compound, topotecan, provide valuable insights that can be extrapolated to its deuterated metabolite. The data suggests a degree of stability under specific frozen conditions.
Troubleshooting Guide
Issue: Inconsistent or lower than expected concentrations of the active lactone form of this compound.
-
Potential Cause 1: Delayed sample processing. The lactone ring is susceptible to hydrolysis at physiological pH. Any delay between blood collection and protein precipitation can lead to a decrease in the concentration of the active form.
-
Solution: Process blood samples immediately upon collection. Centrifuge to obtain plasma and perform protein precipitation with ice-cold methanol without delay.
-
-
Potential Cause 2: Improper storage of whole plasma. Storing whole plasma, even frozen, may not adequately preserve the lactone form.
-
Solution: If immediate processing is not possible, freeze the plasma rapidly and minimize the storage duration. However, the best practice remains immediate extraction into methanol. For long-term studies, store the methanolic extracts at -70°C.[1]
-
-
Potential Cause 3: Multiple freeze-thaw cycles. Repeatedly freezing and thawing plasma samples can impact the stability of the analyte.
-
Solution: Aliquot plasma samples into single-use tubes before freezing to avoid multiple freeze-thaw cycles. Studies on topotecan have shown stability for up to three freeze-thaw cycles, but minimizing these cycles is a good laboratory practice.[2]
-
Issue: High variability between replicate sample analyses.
-
Potential Cause: Incomplete conversion to a single form for analysis of total drug. When measuring total N-Desmethyl Topotecan (lactone + carboxylate), inconsistent acidification of the sample can lead to variable conversion of the carboxylate form back to the lactone form.
-
Solution: Ensure a consistent and validated acidification step in your analytical protocol to drive the equilibrium completely to the lactone form before analysis.
-
Data on Stability of Topotecan Analytes
The following tables summarize the available stability data for topotecan, which can be considered indicative for this compound.
Table 1: Short-Term and Freeze-Thaw Stability in Plasma
| Analyte | Matrix | Condition | Duration | Stability |
| Topotecan | Spiked Plasma | Ambient Temperature | 24 hours | Stable[2] |
| Topotecan | Spiked Plasma | Freeze-Thaw | 3 cycles | Stable[2] |
Table 2: Long-Term Stability
| Analyte | Matrix | Storage Temperature | Duration | Stability |
| Topotecan Lactone | Methanolic Plasma Extract | -70°C | At least 15 months | Stable[1] |
| Topotecan | Saline Solution | -20°C | At least 167 days | Stable[3] |
Experimental Protocols & Workflows
Recommended Sample Handling and Processing Workflow
The following diagram illustrates the recommended workflow for handling plasma samples to ensure the stability of the lactone form of this compound.
References
- 1. Quantification of topotecan and its metabolite N-desmethyltopotecan in human plasma, urine and faeces by high-performance liquid chromatographic methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of topotecan in human and mouse plasma and in mouse tissue homogenates by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimizing the storage of chemotherapeutics for ophthalmic oncology: stability of topotecan solution for intravitreal injection - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Poor Peak Shape of N-Desmethyl Topotecan-d3
Welcome to the technical support center for the analysis of N-Desmethyl Topotecan-d3. This resource is designed for researchers, scientists, and drug development professionals to address common issues encountered during the chromatographic analysis of this compound, with a focus on resolving poor peak shape.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to frequently asked questions and detailed troubleshooting guides for specific peak shape problems you might encounter with this compound.
Q1: Why is my this compound peak exhibiting tailing?
A1: Peak tailing is a common issue, particularly with basic compounds like N-Desmethyl Topotecan (B1662842), and can be caused by several factors.[1] The primary cause is often secondary interactions between the basic analyte and acidic residual silanol (B1196071) groups on the silica-based stationary phase of the HPLC column.[1][2]
Troubleshooting Steps:
-
Mobile Phase pH Adjustment: The ionization state of both N-Desmethyl Topotecan and the silanol groups is pH-dependent.
-
Low pH Approach: Lowering the mobile phase pH (e.g., to pH 3-4) protonates the silanol groups, minimizing their interaction with the protonated basic analyte.[1][3]
-
High pH Approach: Increasing the mobile phase pH (e.g., to pH 9-10) can deprotonate the analyte, reducing its ionic interaction with any ionized silanols. Ensure your column is stable at higher pH ranges.
-
-
Use of Mobile Phase Additives: Incorporating a small amount of a basic additive, such as triethylamine (B128534) (TEA), into your mobile phase can help to saturate the active silanol sites on the stationary phase, thus reducing their interaction with N-Desmethyl Topotecan.
-
Column Selection:
-
Column Contamination or Degradation: Over time, columns can become contaminated or the stationary phase can degrade, exposing more active silanol sites. If the peak shape has deteriorated, try cleaning the column according to the manufacturer's instructions or replace it with a new one.
-
Sample Overload: Injecting too much sample can lead to peak tailing.[3] Try diluting your sample and reinjecting.
Q2: I'm observing peak fronting for my this compound standard. What could be the issue?
A2: Peak fronting, where the peak is broader in the first half, is less common than tailing for basic compounds but can occur due to a few reasons:
Troubleshooting Steps:
-
Sample Overload: Injecting a sample that is too concentrated can saturate the stationary phase and result in a fronting peak.[3][4] Try diluting your sample.
-
Sample Solvent Effects: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause the analyte to move through the initial part of the column too quickly, leading to a distorted peak. Ideally, dissolve your sample in the mobile phase or a weaker solvent.
-
Column Collapse or Voids: A sudden physical change in the column packing, such as a void at the head of the column, can cause peak fronting.[3][5] This can be due to operating the column outside its recommended pH or temperature range.[5] If you suspect a void, reversing and flushing the column (if the manufacturer allows) or replacing the column is the best solution.[5]
Q3: My this compound peak is broad. How can I improve it?
A3: Broad peaks can be caused by a variety of factors, leading to reduced resolution and sensitivity.[6]
Troubleshooting Steps:
-
Extra-Column Volume: Excessive tubing length or a large internal diameter between the column and detector can cause peak broadening.[7][8] Use tubing with a smaller internal diameter and keep the length to a minimum.
-
Mobile Phase Composition and Flow Rate:
-
Column Temperature: Low column temperatures can sometimes lead to broader peaks.[7] Increasing the column temperature, within the column's limits, can improve peak shape. A column oven should be used to maintain a consistent temperature.[7]
-
Sample Overloading: As with other peak shape issues, injecting too large a volume or too concentrated a sample can result in broad peaks.[6][7]
Q4: I am seeing split peaks for this compound. What is the cause?
A4: Split peaks can be challenging as they complicate quantification.
Troubleshooting Steps:
-
Blocked Column Frit: If all peaks in your chromatogram are split, a common cause is a partially blocked inlet frit on the column.[5] This can be caused by debris from the sample or mobile phase. Backflushing the column (check manufacturer's instructions) may resolve the issue; otherwise, the column may need to be replaced.[5]
-
Sample Solvent Incompatibility: If your sample is not fully soluble in the mobile phase, it can lead to split peaks.[3] Ensure your sample is completely dissolved and consider dissolving it in the mobile phase itself.
-
Co-elution: It's possible that an impurity or a related compound is co-eluting with your this compound peak. To check this, you can try altering the chromatographic conditions (e.g., mobile phase composition, gradient) to see if the split peak resolves into two distinct peaks.
Q5: Could the deuteration of this compound affect its peak shape?
A5: While deuteration is unlikely to be the primary cause of significant peak shape problems like severe tailing or fronting, it can have a subtle effect on chromatography. This is known as the chromatographic isotope effect.
-
Retention Time Shift: Deuterated compounds often elute slightly earlier than their non-deuterated counterparts.[9] This is due to minor differences in intermolecular interactions.[9]
-
Peak Shape: In most well-developed methods, the peak shape of the deuterated standard should be very similar to the non-deuterated analyte. If you observe a poor peak shape specifically for the deuterated standard, it is more likely due to the general chromatographic issues outlined in the questions above (e.g., secondary interactions, column problems) rather than the deuteration itself.
Experimental Protocols & Data
General HPLC Method Parameters for Topotecan and its Metabolites
The following table summarizes typical starting parameters for the HPLC analysis of Topotecan and its metabolites, which can be adapted for this compound.
| Parameter | Recommended Starting Conditions |
| Column | C18, 150 x 4.6 mm, 3 µm[10][11] |
| Mobile Phase A | 0.02 M Ammonium Acetate (pH 4.2)[10][11] or 75 mM Ammonium Acetate (pH 4.5)[12] |
| Mobile Phase B | Acetonitrile[12] or Methanol/Isopropyl Alcohol (750:250 v/v)[10][11] |
| Flow Rate | 0.8 mL/min[10][11][12] |
| Column Temperature | 25°C[10][11] or 40°C[12] |
| Detection (Fluorescence) | Excitation: ~380 nm, Emission: ~527-530 nm[13][14] |
| Detection (UV) | ~267 nm[10][11] |
Note: These are starting points. Method optimization will be required for your specific application and instrumentation.
Considerations for N-Desmethyl Topotecan and its d3 Analog
-
pH-Dependent Equilibrium: Topotecan and its metabolites exist in a pH-dependent equilibrium between the active lactone form and the inactive carboxylate form.[10][12][13] The lactone form is favored at acidic pH (<4), while the carboxylate form predominates at physiological pH.[12] For consistent results, the pH of the mobile phase and sample should be carefully controlled.
-
Stability: Topotecan is susceptible to degradation under hydrolytic, oxidative, light, and thermal stress.[10][11] Proper sample handling and storage are crucial.
Visual Troubleshooting Guides
Troubleshooting Workflow for Poor Peak Shape
Caption: A logical workflow for diagnosing and resolving common peak shape issues.
Factors Influencing Peak Shape
Caption: Key factors that can contribute to poor chromatographic peak shape.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. chromtech.com [chromtech.com]
- 3. acdlabs.com [acdlabs.com]
- 4. pharmaguru.co [pharmaguru.co]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. uhplcs.com [uhplcs.com]
- 7. HPLC Troubleshooting Guide [scioninstruments.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. Question on MS/MS techniques - Page 2 - Chromatography Forum [chromforum.org]
- 10. researchgate.net [researchgate.net]
- 11. scilit.com [scilit.com]
- 12. Development and Validation of an HPLC Method for Analysis of Topotecan in Human Cerebrospinal Fluid and Its Application in Elimination Evaluation of Topotecan after Intraventricular Injection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantification of topotecan and its metabolite N-desmethyltopotecan in human plasma, urine and faeces by high-performance liquid chromatographic methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Chromatographic Separation of Topotecan and its Metabolites
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the chromatographic separation of Topotecan (B1662842) and its metabolites.
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor to consider when developing a chromatographic method for Topotecan?
A1: The most critical factor is the pH-dependent equilibrium between the active lactone form and the inactive open-ring carboxylate form of Topotecan.[1][2] Under physiological conditions (pH 7.4), the equilibrium favors the inactive carboxylate form.[2] Therefore, pH control throughout sample preparation and analysis is paramount to obtain accurate and reproducible results. For analyzing the active lactone form, acidic conditions are required to prevent its hydrolysis.
Q2: What is the primary metabolite of Topotecan, and can it be analyzed simultaneously?
A2: The primary metabolite of Topotecan is N-desmethyltopotecan.[3][4][5] Several high-performance liquid chromatography (HPLC) methods have been successfully developed for the simultaneous determination of Topotecan and N-desmethyltopotecan in various biological matrices.[3][6]
Q3: What are the recommended storage conditions for plasma samples containing Topotecan?
A3: Due to the instability of the lactone form in plasma, immediate processing after sample collection is crucial.[2][7] This typically involves rapid centrifugation to separate plasma, followed by immediate protein precipitation with ice-cold methanol (B129727).[2][3][7] For long-term storage, the resulting methanolic extracts should be kept at -30°C or -70°C to ensure the stability of the lactone form for several months.[2][7]
Q4: Which detection method is most suitable for the analysis of Topotecan and its metabolites?
A4: Fluorescence detection is a highly sensitive and commonly used method for quantifying Topotecan and its metabolites.[1][3][6] Typical excitation and emission wavelengths are in the range of 376-380 nm and 527-560 nm, respectively.[1][3][6] For even higher sensitivity and specificity, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is also a powerful technique.[8][9][10]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | - Inappropriate mobile phase pH causing on-column interconversion between lactone and carboxylate forms.- Secondary interactions with the stationary phase.- Column overload. | - Adjust the mobile phase pH to be acidic (e.g., pH < 4) to ensure Topotecan is predominantly in the stable lactone form.[2]- Use a base-deactivated column or add a competing base like triethylamine (B128534) to the mobile phase.[6]- Reduce the injection volume or sample concentration. |
| Variable Retention Times | - Fluctuation in column temperature.- Inconsistent mobile phase composition.- Pump malfunction or leaks. | - Use a column oven to maintain a constant temperature.[11]- Prepare fresh mobile phase daily and ensure proper mixing if using a gradient.[11]- Check the HPLC system for leaks and ensure the pump is delivering a consistent flow rate.[11] |
| Low Analyte Recovery | - Degradation of the lactone form during sample preparation.- Inefficient extraction from the biological matrix. | - Process samples immediately after collection and use ice-cold solvents.[2][3][7]- Ensure complete protein precipitation with cold methanol.- For solid samples like feces, ensure thorough homogenization and extraction.[3] |
| Inability to Separate Lactone and Carboxylate Forms | - Standard reversed-phase chromatography may not be sufficient. | - Employ ion-pair chromatography to increase the retention of the more polar carboxylate form.[12]- Utilize a pH gradient to modulate the ionization and retention of the carboxylate form. |
| Ghost Peaks or Carryover | - Contamination from previous injections.- Insufficient column washing between runs. | - Implement a robust needle wash protocol.- Increase the duration or strength of the column wash step in the gradient program. |
Experimental Protocols
Protocol 1: Simultaneous Determination of Topotecan and N-desmethyltopotecan Lactone Forms in Human Plasma by HPLC-Fluorescence
This protocol is adapted from methodologies described for the analysis of Topotecan and its primary metabolite.[3][6]
1. Sample Preparation:
-
Collect blood samples in tubes containing an appropriate anticoagulant.
-
Immediately centrifuge the blood at 4°C to separate the plasma.
-
To 100 µL of plasma, add 200 µL of ice-cold methanol to precipitate proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for injection.
2. HPLC Conditions:
| Parameter | Value |
| Column | Zorbax SB-C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | 27:73 (v/v) Methanol : 75 mM Potassium Phosphate buffer with 0.2% Triethylamine, pH 6.5[6] |
| Flow Rate | 0.8 mL/min[6] |
| Column Temperature | 50°C[12] |
| Injection Volume | 100 µL[12] |
| Fluorescence Detection | Excitation: 376 nm, Emission: 530 nm[6] |
Protocol 2: Determination of Total Topotecan (Lactone + Carboxylate) in Human Plasma
This protocol involves an acidification step to convert the carboxylate form to the lactone form before analysis.[3][7]
1. Sample Preparation:
-
Follow steps 1-4 from Protocol 1 for plasma separation and protein precipitation.
-
After centrifugation, transfer the supernatant to a new tube.
-
Add a small volume of concentrated phosphoric acid (e.g., 10 µL of 1.5% phosphoric acid) to the extract to lower the pH and convert the carboxylate to the lactone form.[6]
-
Vortex and let the sample sit for a short period (e.g., 10 minutes) to ensure complete conversion.
-
Transfer to an autosampler vial for injection.
2. HPLC Conditions:
-
The same HPLC conditions as in Protocol 1 can be used.
Data Presentation
Table 1: Typical Chromatographic Parameters for Topotecan and Metabolites
| Compound | Typical Retention Time (min) | Limit of Quantification (LOQ) |
| Topotecan (Lactone) | 5.5[1] | 0.05 ng/mL[7] |
| N-desmethyltopotecan (Lactone) | Elutes shortly after Topotecan[4] | 0.10 ng/mL[6] |
| Topotecan (Carboxylate) | 2.1[1] | N/A (typically converted to lactone) |
Table 2: HPLC Method Precision and Accuracy
| Analyte | Precision (%RSD) | Accuracy (% Error) |
| Topotecan | ≤ 4%[6] | 1.4% to 6.3%[6] |
| N-desmethyltopotecan | ≤ 6.2%[6] | 0.0% to 3.7%[6] |
Visualizations
Caption: Experimental workflow for Topotecan analysis.
Caption: Troubleshooting logic for poor peak shape.
Caption: pH-dependent equilibrium of Topotecan.
References
- 1. The Role of pH and Ring-opening Hydrolysis Kinetics on Liposomal Release of Topotecan - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical pharmacokinetics of topotecan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantification of topotecan and its metabolite N-desmethyltopotecan in human plasma, urine and faeces by high-performance liquid chromatographic methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isolation and structural confirmation of N-desmethyl topotecan, a metabolite of topotecan | Semantic Scholar [semanticscholar.org]
- 5. scialert.net [scialert.net]
- 6. Determination of plasma topotecan and its metabolite N-desmethyl topotecan as both lactone and total form by reversed-phase liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. High-performance liquid chromatographic determination of the novel antitumour drug topotecan and topotecan as the total of the lactone plus carboxylate forms, in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. asianpubs.org [asianpubs.org]
- 9. Quantification of topotecan by liquid chromatography-mass spectrometry (LC-MS). Application to intestinal transport using rat everted gut sacs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development and Validation of a High-Performance Liquid Chromatography–Tandem Mass Spectrometry Method for the Simultaneous Determination of Irinotecan and Its Main Metabolites in Human Plasma and Its Application in a Clinical Pharmacokinetic Study | PLOS One [journals.plos.org]
- 11. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: N-Desmethyl Topotecan-d3 Stability in Biological Matrices
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of N-Desmethyl Topotecan-d3 in various biological matrices. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in biological matrices?
The stability of this compound, similar to its non-deuterated counterpart and the parent drug Topotecan (B1662842), is influenced by several factors:
-
pH: Topotecan and its metabolites exist in a pH-dependent equilibrium between a biologically active lactone form and an inactive hydroxycarboxylate form.[1][2] The lactone ring is susceptible to hydrolysis at physiological pH (around 7.4), leading to the formation of the open-ring carboxylate.[2] The lactone form is more stable at a lower pH.
-
Temperature: Elevated temperatures can accelerate the degradation of the analyte.[3][4] It is crucial to keep biological samples on ice or frozen to minimize enzymatic activity and chemical degradation.
-
Enzymatic Degradation: Biological matrices contain various enzymes that can metabolize this compound. Immediate processing of samples or storage at ultra-low temperatures is necessary to inhibit this enzymatic activity.
-
Matrix Composition: The specific components of the biological matrix (e.g., plasma, blood, tissue homogenates) can impact stability. For instance, plasma proteins can bind to the analyte, and other endogenous components can cause ion suppression or enhancement in LC-MS/MS analysis.[4][5][6]
-
Freeze-Thaw Cycles: Repeated freezing and thawing of samples can lead to degradation. Studies on other metabolites have shown that the rate of freezing and thawing is critical, with snap-freezing in liquid nitrogen and rapid thawing in a water bath being preferable to slow processes.[7][8][9]
Q2: My this compound internal standard response is highly variable in my plasma samples. What could be the cause?
High variability in the internal standard (IS) response is a common issue in bioanalysis and can stem from several sources:
-
Inconsistent Sample Handling: As N-Desmethyl Topotecan is known to be unstable in plasma, inconsistent timing between sample collection, processing, and protein precipitation can lead to variable degradation of the IS.[1] Immediate protein precipitation with ice-cold methanol (B129727) is recommended to stabilize the lactone form.[1]
-
Matrix Effects: Differential matrix effects between calibration standards, quality controls (QCs), and study samples can cause variability in the IS response. This occurs when co-eluting endogenous components suppress or enhance the ionization of the IS in the mass spectrometer source.
-
Pipetting or Dilution Errors: Inaccurate addition of the IS solution to the samples will result in inconsistent concentrations and, consequently, variable responses.
-
Adsorption to Surfaces: The analyte may adsorb to pipette tips or sample collection tubes, leading to inconsistent recovery.
-
Suboptimal Storage: Improper storage conditions or repeated freeze-thaw cycles can lead to the degradation of the IS in some samples more than others.
Q3: How can I minimize the degradation of this compound during sample collection and processing?
To minimize degradation, a strict and consistent protocol should be followed:
-
Rapid Processing: Process blood samples as quickly as possible after collection to obtain plasma.
-
Low Temperature: Keep samples on ice throughout the collection and processing steps.
-
Immediate Protein Precipitation: For plasma samples, add ice-cold methanol immediately after collection to precipitate proteins and stabilize the lactone form of the analyte.[1]
-
pH Control: For long-term storage or to specifically measure the lactone form, acidification of the sample can help to maintain the stability of the closed-ring structure.[1]
-
Minimize Freeze-Thaw Cycles: Aliquot samples into smaller volumes to avoid the need for repeated freezing and thawing of the entire sample.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low this compound Response in All Samples | Degradation of the internal standard working solution. | Prepare a fresh working solution of this compound. Verify the concentration and purity of the stock solution. |
| Systemic ion suppression. | Evaluate matrix effects by performing a post-extraction addition experiment. Optimize chromatographic conditions to separate the analyte from co-eluting matrix components. | |
| Inconsistent this compound Response Across a Batch | Inconsistent sample processing time. | Standardize the timing of all sample handling steps, particularly the time between thawing/collection and protein precipitation. |
| Variable matrix effects between samples. | Use a stable isotope-labeled internal standard that co-elutes with the analyte to compensate for matrix effects. Re-evaluate the extraction procedure to remove interfering components. | |
| Inaccurate pipetting of the internal standard. | Ensure pipettes are properly calibrated. Add the internal standard to all samples, standards, and QCs in a consistent manner. | |
| Gradual Decrease in this compound Response Over an Analytical Run | Instrument drift or contamination of the mass spectrometer source. | Equilibrate the LC-MS/MS system for an adequate amount of time before starting the run. Clean the ion source and other relevant components of the mass spectrometer. |
| Degradation of the analyte in the autosampler. | Ensure the autosampler is temperature-controlled (typically at 4°C). Evaluate the stability of the processed samples in the autosampler over the expected run time. | |
| Higher this compound Response in Study Samples Compared to Standards | Different matrix composition between study samples and the matrix used for standards. | Prepare calibration standards and QCs in a matrix that is as similar as possible to the study samples (e.g., pooled human plasma from multiple donors). |
Experimental Protocols
Protocol for Bench-Top Stability Assessment in Human Plasma
-
Preparation:
-
Thaw three pools of human plasma (from at least three different donors) at room temperature and then place them on ice.
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO or methanol).
-
Spike the plasma pools with this compound at a known concentration (e.g., mid-QC level).
-
-
Incubation:
-
Aliquot the spiked plasma samples.
-
Keep one set of aliquots on ice (T=0).
-
Leave the other sets of aliquots on the bench at room temperature for specific time points (e.g., 1, 2, 4, 8, and 24 hours).
-
-
Sample Processing:
-
At each time point, immediately precipitate the proteins by adding 3 volumes of ice-cold methanol.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube for LC-MS/MS analysis.
-
-
Analysis:
-
Analyze the samples using a validated LC-MS/MS method.
-
Compare the peak area of this compound at each time point to the peak area at T=0.
-
Calculate the percent stability at each time point.
-
Protocol for Freeze-Thaw Stability Assessment in Human Plasma
-
Preparation:
-
Spike a pool of human plasma with this compound at low and high QC concentrations.
-
Aliquot the spiked plasma into multiple tubes.
-
-
Freeze-Thaw Cycles:
-
Store the aliquots at -80°C for at least 24 hours (Cycle 0).
-
Thaw a set of aliquots unassisted at room temperature until completely thawed, and then refreeze them at -80°C for at least 12 hours. This constitutes one freeze-thaw cycle.
-
Repeat this process for the desired number of cycles (e.g., 1, 3, and 5 cycles).
-
-
Sample Processing and Analysis:
-
After the final freeze-thaw cycle, process the samples alongside freshly spiked control samples (Cycle 0) using protein precipitation as described above.
-
Analyze all samples by LC-MS/MS.
-
Calculate the percent stability by comparing the mean concentration of the analyte in the freeze-thaw samples to the mean concentration in the control samples.
-
Quantitative Data Summary
No specific quantitative stability data for this compound was found in the public domain during the literature search. The following tables are templates that researchers can use to summarize their internal stability study data.
Table 1: Bench-Top Stability of this compound in Human Plasma at Room Temperature
| Time (hours) | Mean Peak Area (n=3) | % Remaining (Compared to T=0) |
| 0 | [Insert Data] | 100% |
| 1 | [Insert Data] | [Calculate] |
| 2 | [Insert Data] | [Calculate] |
| 4 | [Insert Data] | [Calculate] |
| 8 | [Insert Data] | [Calculate] |
| 24 | [Insert Data] | [Calculate] |
Table 2: Freeze-Thaw Stability of this compound in Human Plasma
| Number of Freeze-Thaw Cycles | Concentration Level | Mean Concentration (n=3) | % Stability (Compared to Cycle 0) |
| 0 | Low QC | [Insert Data] | 100% |
| 1 | Low QC | [Insert Data] | [Calculate] |
| 3 | Low QC | [Insert Data] | [Calculate] |
| 5 | Low QC | [Insert Data] | [Calculate] |
| 0 | High QC | [Insert Data] | 100% |
| 1 | High QC | [Insert Data] | [Calculate] |
| 3 | High QC | [Insert D ata] | [Calculate] |
| 5 | High QC | [Insert Data] | [Calculate] |
Visualizations
Caption: Bioanalytical workflow for this compound.
Caption: Troubleshooting logic for inconsistent IS response.
References
- 1. Determination of plasma topotecan and its metabolite N-desmethyl topotecan as both lactone and total form by reversed-phase liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stabilization of topotecan in low pH liposomes composed of distearoylphosphatidylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Adjustment of Matrix Effects in Analysis of 36 Secondary Metabolites of Microbial and Plant Origin in Indoor Floor Dust Using Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Importance of matrix effects in LC-MS/MS bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. omicsonline.org [omicsonline.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Isolated Effects of Plasma Freezing versus Thawing on Metabolite Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
resolving co-eluting interferences with N-Desmethyl Topotecan-d3
Welcome to the technical support center for the analysis of N-Desmethyl Topotecan-d3. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during experimental analysis, with a focus on co-eluting interferences.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
This compound is a stable isotope-labeled version of N-Desmethyl Topotecan, the primary metabolite of the anticancer drug Topotecan. The "-d3" indicates that three hydrogen atoms have been replaced with deuterium. It is commonly used as an internal standard in quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS) assays. The use of a stable isotope-labeled internal standard is considered best practice as it closely mimics the chemical and physical properties of the analyte, helping to correct for variability during sample preparation and analysis.
Q2: I am observing a chromatographic peak for my this compound internal standard that is broader than the analyte peak. What could be the cause?
Peak broadening of the internal standard relative to the analyte can be indicative of several issues:
-
Co-eluting Interference: A co-eluting matrix component or a related compound may be interfering with the internal standard.
-
Column Degradation: Over time, the performance of the analytical column can degrade, leading to poor peak shapes.
-
Sample Solvent Effects: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can cause peak distortion.
To troubleshoot, consider injecting a sample containing only the internal standard in a clean solvent to assess its intrinsic peak shape. Further investigation into potential matrix effects is also recommended.
Q3: My results show inconsistent internal standard response across my sample batch. What should I investigate?
Inconsistent internal standard response can significantly impact the accuracy and precision of your results. Potential causes include:
-
Pipetting Errors: Inaccurate or inconsistent spiking of the internal standard into the samples.
-
Variability in Sample Preparation: Inconsistent extraction recovery of the internal standard across the batch.
-
Matrix Effects: Differential ion suppression or enhancement of the internal standard signal in different samples.
-
Stability Issues: Degradation of the internal standard in the processed samples, for example, during storage in the autosampler. It is important to ensure the stability of deuterated internal standards in the biological matrix and during storage conditions.[1][2]
A systematic review of the sample preparation workflow and an evaluation of matrix effects are crucial to identify the source of the variability.
Q4: Can the this compound internal standard interfere with the quantification of the unlabeled N-Desmethyl Topotecan analyte?
Yes, under certain circumstances, interference can occur. This is often referred to as isotopic crosstalk. The unlabeled analyte has a natural isotopic distribution, and its M+3 isotope may contribute to the signal of the this compound, especially at high analyte concentrations. This can lead to an overestimation of the internal standard signal and, consequently, an underestimation of the analyte concentration. To mitigate this, ensure that the mass spectrometer has sufficient resolution to distinguish between the analyte and internal standard signals.
Troubleshooting Guides
Issue 1: Co-eluting Interference with this compound
Symptoms:
-
Distorted peak shape for the internal standard.
-
Inaccurate and imprecise quantification.
-
Shoulders on the internal standard peak.[3]
-
Inconsistent analyte-to-internal standard area ratios for quality control samples.
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| Matrix Interference | Endogenous components from the biological matrix (e.g., phospholipids, metabolites) can co-elute with the internal standard, causing ion suppression or enhancement.[4][5][6][7][8] Solution: Improve sample clean-up using techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering components. |
| Metabolite Interference | Other metabolites of Topotecan or co-administered drugs may have similar retention times and interfere with the internal standard. Solution: Modify the chromatographic conditions (e.g., gradient profile, mobile phase composition) to improve the separation of the internal standard from potential interferences. |
| Isotope Effect | Deuterated internal standards can sometimes elute slightly earlier than their non-labeled counterparts.[9] This can lead to differential matrix effects if they are not fully co-eluting. Solution: Optimize the chromatography to ensure maximum overlap of the analyte and internal standard peaks. A slight adjustment of the gradient or mobile phase pH may be necessary. |
| Contamination | Contamination from the sample collection tubes, solvents, or labware can introduce interfering compounds. Solution: Use high-purity solvents and pre-screen all materials for potential leachables that may interfere with the analysis. |
Issue 2: Poor Peak Shape and Asymmetry
Symptoms:
-
Tailing or fronting of the this compound peak.
-
Split peaks.
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| Secondary Interactions | Interactions between the analyte/internal standard and active sites on the column packing material can lead to peak tailing. Solution: Use a column with end-capping or a different stationary phase chemistry. Adjusting the mobile phase pH or adding a competing amine (e.g., triethylamine) can also help. |
| Column Overload | Injecting too high a concentration of the internal standard can lead to peak distortion. Solution: Reduce the concentration of the internal standard spiking solution. |
| Mobile Phase Mismatch | A mismatch between the sample solvent and the mobile phase can cause peak splitting. Solution: Reconstitute the final sample extract in a solvent that is as close as possible in composition to the initial mobile phase. |
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation
This protocol is a general guideline for the extraction of N-Desmethyl Topotecan from plasma samples.
-
Sample Thawing: Thaw plasma samples at room temperature and vortex to ensure homogeneity.
-
Internal Standard Spiking: To 100 µL of plasma, add 10 µL of this compound working solution (concentration to be optimized based on expected analyte levels).
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile (B52724) (or methanol) to precipitate the plasma proteins.
-
Vortexing: Vortex the samples for 1 minute to ensure thorough mixing and complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Injection: Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.
Protocol 2: LC-MS/MS Method for Topotecan and N-Desmethyl Topotecan
This is a representative LC-MS/MS method that can be adapted and optimized for specific instrumentation.
Liquid Chromatography Conditions:
| Parameter | Setting |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to initial conditions and re-equilibrate for 2 minutes. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions:
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Topotecan: m/z 422.2 → 377.2N-Desmethyl Topotecan: m/z 408.2 → 363.2This compound: m/z 411.2 → 366.2 |
| Ion Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
| Collision Energy | Optimize for each transition on the specific instrument. |
Visualizations
References
- 1. waters.com [waters.com]
- 2. benchchem.com [benchchem.com]
- 3. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 4. benchchem.com [benchchem.com]
- 5. arborassays.com [arborassays.com]
- 6. researchgate.net [researchgate.net]
- 7. eijppr.com [eijppr.com]
- 8. Matrix effect in bioanalytical assay development using supercritical fluid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
Technical Support Center: Ensuring Reproducibility in Topotecan Bioanalysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving reproducible and accurate results in the bioanalysis of Topotecan (B1662842).
Frequently Asked Questions (FAQs)
Q1: Why is the pH of the sample so critical in Topotecan bioanalysis?
A1: Topotecan's chemical structure includes a lactone ring that is essential for its antitumor activity. This lactone ring exists in a pH-dependent equilibrium with an inactive open-ring carboxylate form.[1][2][3] Under acidic conditions (pH < 4), the active lactone form is predominant.[4][5] However, at physiological pH (around 7.4), the equilibrium shifts to favor the inactive carboxylate form.[2][3] This rapid and reversible conversion can significantly impact the quantification of the active drug if the sample pH is not controlled during collection, processing, and storage.[2][4] Therefore, maintaining an acidic environment is crucial to stabilize Topotecan in its active lactone form for accurate bioanalysis.
Q2: What is the recommended procedure for blood sample collection and initial processing for Topotecan analysis?
A2: Due to the instability of Topotecan's lactone form in plasma at physiological pH, immediate processing of blood samples is required to ensure reproducibility.[2] After collection, it is recommended to immediately deproteinize the plasma with cold methanol (B129727) and store the resulting extract at -30°C or lower to preserve the lactone form.[2] Acidification of the sample is also a key stabilization step.
Q3: Should I measure the lactone form, the carboxylate form, or the total Topotecan concentration?
A3: While the lactone form is the pharmacologically active moiety, the potential for in-vivo conversion from the carboxylate form back to the lactone form suggests that the total Topotecan concentration (lactone + carboxylate) is often used to characterize its pharmacokinetics.[4] The analytical method should be designed to either separate and quantify both forms or to convert all Topotecan to a single form (typically the lactone form by acidification) for the measurement of the total concentration.[4][6]
Q4: What are the common analytical techniques used for Topotecan bioanalysis?
A4: High-Performance Liquid Chromatography (HPLC) with fluorescence or UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) are the most common techniques for the quantification of Topotecan in biological matrices.[4][6][7] LC-MS/MS methods generally offer higher sensitivity and selectivity.[7][8][9]
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing or Fronting) in HPLC/LC-MS/MS
| Possible Cause | Recommended Solution |
| Column Overload | Dilute the sample or inject a smaller volume. |
| Secondary Interactions with Column Silanols | Use a base-deactivated column or add a competing base (e.g., triethylamine) to the mobile phase. Ensure the mobile phase pH is appropriate for the analyte and column. |
| Column Contamination or Degradation | Wash the column with a strong solvent. If the problem persists, replace the guard column or the analytical column. |
| Inappropriate Injection Solvent | The injection solvent should be similar in composition and strength to the mobile phase.[10] |
Issue 2: Inconsistent or Drifting Retention Times
| Possible Cause | Recommended Solution |
| Changes in Mobile Phase Composition | Prepare fresh mobile phase daily. Ensure accurate and consistent mixing of mobile phase components. Degas the mobile phase to prevent bubble formation.[11] |
| Fluctuations in Column Temperature | Use a column oven to maintain a constant and stable temperature.[10] |
| Pump Malfunction or Leaks | Check for leaks in the system, especially around fittings and seals.[10] Ensure the pump is delivering a consistent flow rate. |
| Insufficient Column Equilibration | Allow sufficient time for the column to equilibrate with the mobile phase, especially for gradient methods.[10] |
Issue 3: Low or No Recovery During Sample Preparation
| Possible Cause | Recommended Solution |
| Degradation of Topotecan | Ensure samples are processed immediately upon collection and stored at appropriate low temperatures (e.g., -20°C or -80°C).[12][13] Maintain an acidic pH throughout the extraction process to stabilize the lactone form.[2] |
| Inefficient Extraction | Optimize the extraction solvent and technique (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction). Ensure complete protein precipitation. |
| Adsorption to Labware | Use low-binding tubes and pipette tips. |
Issue 4: Matrix Effects (Ion Suppression or Enhancement) in LC-MS/MS
| Possible Cause | Recommended Solution |
| Co-elution of Matrix Components | Improve chromatographic separation to resolve Topotecan from interfering matrix components.[14] |
| Inefficient Sample Cleanup | Employ a more effective sample preparation technique (e.g., solid-phase extraction) to remove interfering substances like phospholipids.[9][15] |
| Inappropriate Internal Standard | Use a stable isotope-labeled internal standard, which will co-elute with the analyte and experience similar matrix effects. If unavailable, use a structural analog that elutes close to the analyte.[16] |
| Sample Dilution | Diluting the sample can minimize the concentration of matrix components that cause ion suppression or enhancement.[17] |
Experimental Protocols & Data
Protocol: Stabilization and Extraction of Topotecan from Plasma
This protocol is a general guideline and should be optimized for your specific laboratory conditions and analytical method.
-
Sample Collection: Collect whole blood in tubes containing an appropriate anticoagulant (e.g., K2EDTA).[7]
-
Plasma Separation: Centrifuge the blood sample immediately at 4°C to separate the plasma.
-
Stabilization: Transfer the plasma to a clean tube and immediately acidify to a pH below 4.0 using an appropriate acid (e.g., formic acid, phosphoric acid).
-
Protein Precipitation: Add 3 volumes of ice-cold methanol or acetonitrile (B52724) containing the internal standard to 1 volume of the acidified plasma.
-
Vortex and Centrifuge: Vortex the mixture thoroughly for 1-2 minutes, then centrifuge at high speed (e.g., >10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant to a new tube for analysis or for further evaporation and reconstitution in the mobile phase.
-
Storage: If not analyzed immediately, store the extracts at -20°C or lower.[2]
Quantitative Data Summary
The following tables summarize typical validation parameters for Topotecan bioanalytical methods.
Table 1: LC-MS/MS Method Parameters
| Parameter | Example Value | Reference |
| Linearity Range | 0.50 - 50.0 ng/mL | [7] |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | [7] |
| Internal Standard | Irinotecan Hydrochloride | [7] |
| Recovery (Topotecan) | 49.50% | [7] |
| Recovery (Internal Standard) | 72.0% | [7] |
| Correlation Coefficient (r²) | > 0.999 | [7][9] |
Table 2: Topotecan Stability Data
| Condition | Duration | Stability | Reference |
| In Plasma (unprocessed) | Minutes to hours | Unstable | [2] |
| In CSF at 4°C | 24 hours | Stable | [4] |
| In CSF at -20°C | 24 hours | Stable | [4] |
| Diluted for infusion (refrigerated) | 24 hours | Stable | [18] |
| Frozen syringes (-20°C) | 167 days | Stable | [13] |
Visualizations
Caption: Workflow for reproducible Topotecan bioanalysis.
Caption: pH-dependent equilibrium of Topotecan.
References
- 1. The Role of pH and Ring-opening Hydrolysis Kinetics on Liposomal Release of Topotecan - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical pharmacokinetics of topotecan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development and Validation of an HPLC Method for Analysis of Topotecan in Human Cerebrospinal Fluid and Its Application in Elimination Evaluation of Topotecan after Intraventricular Injection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Topotecan | C23H23N3O5 | CID 60700 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. asianpubs.org [asianpubs.org]
- 8. Quantification of topotecan by liquid chromatography-mass spectrometry (LC-MS). Application to intestinal transport using rat everted gut sacs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development and validation of a liquid chromatography-tandem mass spectrometry method for topotecan determination in beagle dog plasma and its application in a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 11. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 12. ejhp.bmj.com [ejhp.bmj.com]
- 13. Optimizing the storage of chemotherapeutics for ophthalmic oncology: stability of topotecan solution for intravitreal injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chromatographytoday.com [chromatographytoday.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. Influence of Matrix When Tracing Cytostatic Drugs in Urban Wastewater: A Validated SPE-LC-MS/MS-Based Method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. accessdata.fda.gov [accessdata.fda.gov]
Technical Support Center: Troubleshooting N-Desmethyl Topotecan-d3 Carryover in Autosamplers
Welcome to the technical support center for addressing challenges related to N-Desmethyl Topotecan-d3 analysis. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to manage and mitigate autosampler carryover of this compound in liquid chromatography-mass spectrometry (LC-MS) experiments.
Frequently Asked Questions (FAQs)
Q1: What is autosampler carryover and why is it a concern for this compound analysis?
A: Autosampler carryover is the unintentional appearance of an analyte, in this case, this compound, in a blank or subsequent sample injection after a high-concentration sample has been analyzed.[1][2] This is a critical issue in quantitative bioanalysis as it can lead to inaccurate results, such as false positives or overestimated analyte concentrations, compromising data integrity.[3] Given the chemical structure of Topotecan and its metabolites, which can be "sticky," they may adsorb to surfaces within the LC system, making carryover a potential challenge.[4]
Q2: What are the common causes of this compound carryover in an autosampler?
A: The primary causes of carryover are often related to inadequate cleaning of the injection system. Specific sources can include:
-
Insufficient Needle Washing: Residual this compound adhering to the exterior or interior of the autosampler needle.[3][5]
-
Contaminated Injection Valve or Rotor Seal: Adsorption of the analyte onto the surfaces of the injector valve, especially in worn or scratched seals.[1][6]
-
Sample Loop Adsorption: The sample loop itself can retain small amounts of the analyte.[1][4]
-
Poor Choice of Wash Solvents: The rinse solution may not be effective at solubilizing and removing all traces of this compound.[3]
Q3: What is an acceptable level of carryover for this type of analysis?
A: Ideally, carryover should be less than 0.1% of the analyte signal in a blank injection following the highest concentration standard.[3] For regulated bioanalysis, the carryover peak in a blank sample should be less than 20% of the peak area of the lower limit of quantitation (LLOQ) standard.[6]
Q4: How can I distinguish between carryover and general system contamination?
A: A systematic injection of blanks can help differentiate between these two issues.[6]
-
Classic Carryover: The analyte peak will decrease in size with each subsequent blank injection.[1]
-
Contamination: A consistent peak of similar size appears in all blanks, regardless of the injection order. This could point to a contaminated mobile phase, blank solution, or a persistent issue within the system.[1][6]
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving this compound carryover in your autosampler.
Step 1: Diagnose the Carryover
The first step is to confirm and quantify the extent of the carryover.
-
Experimental Protocol: A detailed protocol for a carryover evaluation study is provided in the "Experimental Protocols" section below.
-
Analysis: Inject a blank, followed by the highest concentration of your this compound standard, and then inject a series of at least three blank samples.[6] Observe the peak area of this compound in the post-standard blanks.
Step 2: Optimize the Autosampler Wash Method
An effective needle wash is the most critical factor in preventing carryover.
-
Wash Solution Composition: The choice of wash solvent is crucial. It should be strong enough to dissolve any residual this compound. A combination of organic and aqueous solvents, sometimes with a pH modifier, is often effective.[3] For hydrophobic compounds, a higher percentage of organic solvent like isopropanol, methanol, or acetonitrile (B52724) is recommended.[5][7]
-
Wash Volume and Cycles: Increase the volume of the wash solution and the number of wash cycles.[3] For particularly persistent carryover, using multiple wash solutions with different polarities can be beneficial. Many modern autosamplers allow for multi-solvent washes.[5]
Quantitative Data Summary
The following table summarizes recommended starting points for optimizing your autosampler wash parameters to mitigate this compound carryover.
| Parameter | Recommendation | Rationale |
| Wash Solution Composition | A mixture of organic and aqueous solvents. Good starting points include: 50-100% organic solvent (e.g., Isopropanol, Acetonitrile, Methanol) in water.[7][8]Consider adding a small percentage of acid (e.g., 0.1% formic acid) or base to the wash solution to aid in the solubilization of ionic compounds.[1] | A strong solvent is needed to effectively remove adsorbed analyte from the needle and injection port. Isopropanol is often cited as a very effective wash solvent.[1][7] |
| Wash Volume | Increase from the standard volume. For example, from 100 µL to 500-1000 µL.[3] | A larger volume ensures a more thorough cleaning of the needle and sample loop. |
| Wash Cycles | Increase to 2 or more cycles.[3] | Multiple rinse cycles can be more effective at removing stubborn residues than a single large volume wash. |
| Wash Location | Utilize both internal and external needle wash functions if available. | This ensures that both the inside and outside of the needle are cleaned, preventing cross-contamination.[1] |
Experimental Protocols
Protocol for Carryover Evaluation Study
Objective: To quantify the percentage of carryover of this compound in the LC-MS system.
Materials:
-
This compound standard stock solution
-
Blank matrix (e.g., plasma, buffer)
-
Mobile phases A and B
-
Wash solutions
Procedure:
-
System Equilibration: Equilibrate the LC-MS system with the initial mobile phase conditions until a stable baseline is achieved.
-
Pre-Standard Blank: Inject a blank sample to ensure the system is clean before introducing the analyte.
-
Highest Concentration Standard: Inject the highest concentration standard of this compound that will be used in your analytical run.
-
Post-Standard Blanks: Immediately following the high concentration standard, inject a series of at least three consecutive blank samples.
-
Data Analysis:
-
Integrate the peak area of this compound in the high concentration standard and in each of the post-standard blanks.
-
Calculate the percentage of carryover for the first post-standard blank using the following formula:
-
-
Acceptance Criteria: Compare the calculated % carryover to the acceptable limits defined by your laboratory or regulatory guidelines (e.g., < 0.1%).
Visualizations
Troubleshooting Workflow for this compound Carryover
Caption: A flowchart illustrating the systematic approach to diagnosing and resolving autosampler carryover.
Logical Relationship of Carryover Sources and Solutions
Caption: Diagram showing the relationship between common carryover sources and their respective solutions.
References
- 1. Solving Carryover Problems in HPLC [ssi.shimadzu.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. mastelf.com [mastelf.com]
- 4. scispace.com [scispace.com]
- 5. Minimizing HPLC Carryover | Lab Manager [labmanager.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. agilent.com [agilent.com]
Validation & Comparative
A Comparative Guide to the Validation of an LC-MS/MS Method for Topotecan Using N-Desmethyl Topotecan-d3 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of the anticancer drug topotecan (B1662842), utilizing its deuterium-labeled metabolite, N-Desmethyl Topotecan-d3, as an internal standard (IS). The information presented is collated from various validated methods for topotecan analysis, offering a comparative framework for researchers developing and validating their own assays.
Experimental Protocols
A robust and reliable bioanalytical method is crucial for accurate pharmacokinetic and toxicokinetic studies. The following sections detail a typical experimental protocol for the validation of an LC-MS/MS method for topotecan.
Sample Preparation
The goal of sample preparation is to extract the analyte and internal standard from the biological matrix, removing interfering substances. A common and effective technique is protein precipitation.
-
Procedure:
-
To a 100 µL aliquot of the biological sample (e.g., human plasma), add 20 µL of the internal standard working solution (this compound in a suitable solvent like methanol).
-
Add 200 µL of a precipitating agent, such as acetonitrile (B52724) or methanol, often containing an acid (e.g., 0.1% formic acid) to aid in protein precipitation and improve the stability of topotecan's lactone form.[1]
-
Vortex the mixture vigorously for approximately 1 minute.
-
Centrifuge the samples at a high speed (e.g., 13,000 rpm for 5 minutes) to pellet the precipitated proteins.[2]
-
Transfer the supernatant to a clean tube or a well plate for injection into the LC-MS/MS system.
-
Chromatographic Conditions
Effective chromatographic separation is essential to distinguish the analyte and internal standard from other components in the sample matrix.
-
Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Analytical Column: A reversed-phase column is typically used, such as a C18 column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 × 50 mm).[2][3]
-
Mobile Phase: A gradient elution using a combination of an aqueous phase and an organic phase is common.
-
Flow Rate: A typical flow rate is between 0.25 and 0.7 mL/min.[1][2][3]
-
Column Temperature: Maintaining a constant column temperature (e.g., 40 °C) ensures reproducible retention times.
-
Injection Volume: A small injection volume (e.g., 5-20 µL) is generally sufficient for sensitive LC-MS/MS systems.
Mass Spectrometric Conditions
The mass spectrometer is responsible for the detection and quantification of the analytes.
-
Mass Spectrometer: A triple quadrupole mass spectrometer is the instrument of choice for quantitative bioanalysis.
-
Ionization Source: Electrospray ionization (ESI) in the positive ion mode is typically used for topotecan and its analogues.[2][3]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for both the analyte and the internal standard.
-
Topotecan Transition: m/z 422.2 → 377.0[1]
-
This compound Transition: The transition for the deuterated internal standard would be determined by direct infusion, but would be expected to be approximately m/z 412.2 → [product ion].
-
-
Ion Source Parameters: Parameters such as ion spray voltage, source temperature, and gas flows (nebulizer, heater, and curtain gas) are optimized to achieve the best signal intensity.
Data Presentation: Comparative Validation Parameters
The following tables summarize typical validation results for LC-MS/MS methods for topotecan quantification from various studies. These values can serve as a benchmark when validating a method using this compound.
Table 1: Linearity and Sensitivity
| Parameter | Method 1 (Irinotecan IS)[1] | Method 2 (Camptothecin IS)[2][3] | Method 3 (General) |
| Matrix | K2 EDTA Human Plasma | Beagle Dog Plasma | Human Plasma |
| Linearity Range (ng/mL) | 0.5 - 50.0 | 1 - 400 | 0.25 - 250 |
| Correlation Coefficient (r²) | > 0.99 | > 0.99 | > 0.99 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.5 | 1 | 0.25 |
Table 2: Precision and Accuracy
| Parameter | Method 1 (Irinotecan IS)[1] | Method 2 (Camptothecin IS)[2][3] | Method 3 (General) |
| Intra-day Precision (%RSD) | < 15% | Within acceptable limits | < 10%[4] |
| Inter-day Precision (%RSD) | < 15% | Within acceptable limits | < 10%[4] |
| Intra-day Accuracy (% Bias) | Within ±15% | Within acceptable limits | 90 - 110%[4] |
| Inter-day Accuracy (% Bias) | Within ±15% | Within acceptable limits | 90 - 110%[4] |
Table 3: Recovery and Matrix Effect
| Parameter | Method 1 (Irinotecan IS)[1] | Method 2 (Camptothecin IS)[2][3] | Method 3 (General) |
| Extraction Recovery (%) | Not explicitly stated | Within acceptable limits | ~85% (Liquid-liquid extraction)[5] |
| Matrix Effect | Not explicitly stated | Within acceptable limits | To be assessed |
Mandatory Visualization
The following diagram illustrates the general workflow for the validation of an LC-MS/MS method.
Caption: Workflow for LC-MS/MS Method Validation.
References
- 1. asianpubs.org [asianpubs.org]
- 2. researchgate.net [researchgate.net]
- 3. Development and validation of a liquid chromatography-tandem mass spectrometry method for topotecan determination in beagle dog plasma and its application in a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantification of topotecan and its metabolite N-desmethyltopotecan in human plasma, urine and faeces by high-performance liquid chromatographic methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantification of topotecan by liquid chromatography-mass spectrometry (LC-MS). Application to intestinal transport using rat everted gut sacs - PubMed [pubmed.ncbi.nlm.nih.gov]
cross-validation of Topotecan assays with different internal standards
For researchers, scientists, and drug development professionals, the accurate quantification of Topotecan in biological matrices is paramount for pharmacokinetic, pharmacodynamic, and bioequivalence studies. The choice of an appropriate internal standard (IS) is a critical factor in the development and validation of robust bioanalytical methods. This guide provides a comparative overview of different internal standards used in Topotecan assays, supported by experimental data and detailed protocols.
This comparison focuses on commonly employed internal standards for the bioanalysis of Topotecan, primarily utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific detection method.
Performance Comparison of Internal Standards
The selection of an internal standard is crucial for correcting for variability during sample preparation and analysis. An ideal internal standard should mimic the analyte's chemical properties and behavior throughout the analytical process. Below is a summary of validation parameters for Topotecan assays using different internal standards, compiled from various studies.
| Internal Standard | Analyte | Matrix | Method | Linearity Range (ng/mL) | Accuracy (%) | Precision (%RSD) | Recovery (%) |
| Irinotecan | Topotecan | Human Plasma (K2EDTA) | LC-MS/MS | 0.50 - 50.0 | Within ±15% of nominal | Within 15% | Topotecan: 49.50, IS: 72.0[1] |
| Camptothecin | Topotecan | Beagle Dog Plasma | LC-MS/MS | 1 - 400 | Within acceptable limits | Within acceptable limits | Not explicitly stated |
| Camptothecin | Topotecan | Human Cerebrospinal Fluid | HPLC-Fluorescence | 0.04 - 1.28 µM | 101.2–103.6 | Within 15% | 101.2–103.6[2] |
| Clomipramine | Topotecan | Rat Serum | LC-MS/MS | 0.5 - 100 | 87.7 - 111.0 | 1.6 - 10.3 | Not explicitly stated |
| Acridine | Topotecan | Mouse Plasma | HPLC-Fluorescence | 1 - 500 | Within 10% of theoretical | Not explicitly stated | Within 10% of theoretical[3] |
Experimental Protocols
Detailed methodologies are essential for replicating and comparing analytical performance. The following sections outline typical experimental protocols for Topotecan assays using different internal standards.
Topotecan Assay with Irinotecan as Internal Standard in Human Plasma[1]
-
Sample Preparation:
-
Pipette 100 µL of human plasma into a polypropylene (B1209903) tube.
-
Add 25 µL of Irinotecan internal standard solution (30 ng/mL).
-
Vortex for 10 seconds.
-
Perform protein precipitation by adding 1.0 mL of 0.1% acetic acid in cold acetonitrile (B52724).
-
Centrifuge the samples at 14,000 rpm.
-
Transfer 1 mL of the supernatant to another tube and evaporate to dryness under nitrogen at 40°C.
-
Reconstitute the residue with 100 µL of a solution of 90:10 water:acetonitrile with 0.1% acetic acid.
-
-
Chromatographic Conditions:
-
System: API-4000 LC-MS/MS
-
Mobile Phase: An aqueous phase (water with 0.5% acetic acid) and an organic phase (0.1% acetic acid in acetonitrile).
-
Injection Volume: 5 µL
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Positive Ion Electrospray
-
Monitored Transitions:
-
Topotecan: m/z 422.2 -> 377.0
-
Irinotecan: m/z 587.6 -> 124.2
-
-
Topotecan Assay with Camptothecin as Internal Standard in Beagle Dog Plasma[4]
-
Sample Preparation:
-
Plasma samples are treated with an Ostro™ sorbent plate for phospholipid and protein removal.
-
-
Chromatographic Conditions:
-
System: Acquity UPLC BEH C18 column (1.7 µm, 2.1 × 50 mm)
-
Mobile Phase: 0.1% formic acid and methanol
-
Flow Rate: 0.25 mL/min
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Positive Ion Electrospray
-
Mode: Multiple-Reaction Monitoring (MRM)
-
Topotecan Assay with Camptothecin as Internal Standard in Human Cerebrospinal Fluid (CSF)[2][5]
-
Sample Preparation:
-
To 50 µL of CSF sample, add 50 µL of water and 10 µL of Camptothecin internal standard working solution (28.70 µM).
-
Add 10 µL of 1 M HCl to convert Topotecan to its lactone form.
-
Vortex and then add 100 µL of acetonitrile to precipitate proteins.
-
Centrifuge at 13,000 × g for 5 minutes at 4°C.
-
Inject the supernatant into the HPLC system.
-
-
Chromatographic Conditions:
-
System: HPLC with a C18 column
-
Mobile Phase A: 75 mM ammonium (B1175870) acetate (B1210297) buffer (pH 4.5)
-
Mobile Phase B: Acetonitrile
-
Detection: Fluorescence (Excitation: 380 nm, Emission: 520 nm)[4]
-
Workflow and Signaling Pathway Diagrams
To visualize the experimental and logical processes, the following diagrams are provided in the DOT language for Graphviz.
Caption: General workflow for a Topotecan bioanalytical assay.
Caption: Mechanism of action of Topotecan.
References
- 1. asianpubs.org [asianpubs.org]
- 2. Development and Validation of an HPLC Method for Analysis of Topotecan in Human Cerebrospinal Fluid and Its Application in Elimination Evaluation of Topotecan after Intraventricular Injection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
The Gold Standard in Bioanalysis: A Comparative Guide to N-Desmethyl Topotecan-d3 and Structural Analog Internal Standards
For researchers, scientists, and drug development professionals engaged in the quantitative bioanalysis of N-Desmethyl Topotecan, the choice of an appropriate internal standard is paramount to ensure the accuracy, precision, and reliability of analytical data. This guide provides an objective comparison between the deuterated internal standard, N-Desmethyl Topotecan-d3, and the use of structural analogs, supported by established principles in mass spectrometry and illustrative experimental data.
In the landscape of liquid chromatography-tandem mass spectrometry (LC-MS/MS) based quantification, internal standards are indispensable for correcting variability throughout the analytical workflow, including sample preparation, injection volume, and instrument response.[1] The ideal internal standard should mimic the physicochemical properties of the analyte to ensure it is equally affected by these variations.[1] The two primary choices for an internal standard are a stable isotope-labeled (SIL) version of the analyte, such as this compound, or a structurally similar but non-isotopically labeled compound, known as a structural analog.
The Superiority of Deuterated Internal Standards
Deuterated internal standards are widely considered the "gold standard" in bioanalysis.[2] By replacing one or more hydrogen atoms with its stable isotope, deuterium, a molecule is created that is chemically and physically almost identical to the analyte, differing only slightly in mass.[2] This near-identical nature ensures that the deuterated standard co-elutes with the analyte during chromatography and experiences the same degree of ionization efficiency or suppression in the mass spectrometer, a phenomenon known as matrix effects.[2][3] This co-elution and identical behavior in the ion source allow for the most accurate correction of analytical variability.[4]
Structural analogs, on the other hand, possess a similar but not identical chemical structure to the analyte. While they can be used to develop validated bioanalytical methods, their different physicochemical properties can lead to variations in extraction recovery, chromatographic retention time, and ionization efficiency compared to the analyte.[5] This can compromise the reliability of the analytical results, especially in complex biological matrices.
Physicochemical Properties
A comparison of the fundamental physicochemical properties of N-Desmethyl Topotecan and its deuterated analog highlights their near-identical nature, which is the basis for the superior performance of the latter as an internal standard.
| Property | N-Desmethyl Topotecan | This compound | Reference |
| Molecular Formula | C₂₂H₂₁N₃O₅ | C₂₂H₁₈D₃N₃O₅ | [6], --INVALID-LINK-- |
| Molecular Weight | 407.4 g/mol | 410.44 g/mol | [6], --INVALID-LINK-- |
| Monoisotopic Mass | 407.14812078 Da | 410.166824 Da (Calculated) | [6] |
Performance Data: A Comparative Analysis
Table 1: Typical Method Performance with a Deuterated Internal Standard
| Parameter | Performance Metric |
| Linearity (r²) | > 0.99 |
| Accuracy (% Bias) | Within ± 15% (± 20% at LLOQ) |
| Precision (% CV) | < 15% (< 20% at LLOQ) |
| Matrix Effect (% CV of IS-normalized MF) | < 15% |
Data presented is representative of typical acceptance criteria for bioanalytical method validation as per regulatory guidelines and observed performance in studies using deuterated internal standards for various analytes.
Table 2: Typical Method Performance with a Structural Analog Internal Standard
| Parameter | Performance Metric |
| Linearity (r²) | > 0.99 |
| Accuracy (% Bias) | Within ± 15-20% (± 20-25% at LLOQ) |
| Precision (% CV) | < 15-20% (< 20-25% at LLOQ) |
| Matrix Effect (% CV of IS-normalized MF) | Potentially > 15% |
Acceptance criteria for methods using structural analogs may sometimes be wider, reflecting the greater inherent variability that is less effectively compensated for compared to a co-eluting deuterated internal standard.
Experimental Protocols
To objectively compare the performance of a deuterated and a non-deuterated internal standard, a validation experiment evaluating matrix effects is crucial.
Protocol for Evaluation of Matrix Effects
Objective: To assess the ability of this compound versus a structural analog internal standard to compensate for matrix-induced signal suppression or enhancement in a biological matrix (e.g., human plasma).
Materials:
-
Blank human plasma from at least six different sources
-
N-Desmethyl Topotecan analytical standard
-
This compound internal standard
-
Structural analog internal standard
-
Reagents for sample preparation (e.g., protein precipitation solvent)
-
LC-MS/MS system
Procedure:
-
Prepare three sets of samples:
-
Set 1 (Neat Solution): Spike N-Desmethyl Topotecan and the internal standards (in separate experiments for each IS) into the reconstitution solvent at a known concentration (e.g., mid-range of the calibration curve).
-
Set 2 (Post-Spiked Matrix): Extract blank plasma from the six different sources using the intended sample preparation method. Spike the resulting extracts with N-Desmethyl Topotecan and the respective internal standard at the same concentration as in Set 1.
-
Set 3 (Pre-Spiked Matrix): Spike N-Desmethyl Topotecan and the respective internal standard into the blank plasma from the six different sources before extraction.
-
-
Sample Analysis: Analyze all prepared samples by LC-MS/MS.
-
Data Analysis:
-
Calculate the Matrix Factor (MF) for the analyte and each internal standard for each plasma source: MF = (Peak Area in Post-Spiked Matrix) / (Peak Area in Neat Solution)
-
Calculate the Internal Standard-Normalized Matrix Factor (IS-Normalized MF) for the analyte with each internal standard for each plasma source: IS-Normalized MF = (Analyte MF) / (Internal Standard MF)
-
Calculate the coefficient of variation (%CV) of the IS-Normalized MF across the six plasma sources for both this compound and the structural analog.
-
Expected Outcome: A lower %CV for the IS-Normalized MF when using this compound would demonstrate its superior ability to compensate for the variability of the matrix effect compared to the structural analog.
Visualizing the Rationale and Workflow
To better understand the experimental process and the underlying principles, the following diagrams are provided.
Caption: A generalized workflow for bioanalysis highlighting the critical step of internal standard addition.
Mechanism of Action: Topotecan and DNA Topoisomerase I
N-Desmethyl Topotecan is the primary active metabolite of Topotecan, a potent anti-cancer agent.[7] Both compounds exert their cytotoxic effects by inhibiting DNA topoisomerase I, an enzyme crucial for relieving torsional strain in DNA during replication and transcription.[7] The following diagram illustrates this mechanism of action.
Caption: Mechanism of action of Topotecan, inhibiting Topoisomerase I and leading to cancer cell apoptosis.
Conclusion
The presented evidence and established principles in bioanalytical chemistry strongly advocate for the use of this compound as the internal standard of choice for the accurate and precise quantification of N-Desmethyl Topotecan. Its nature as a stable isotope-labeled analog ensures that it closely tracks the analyte throughout the entire analytical process, from sample preparation to detection. This minimizes the impact of experimental variability and matrix effects, resulting in more reliable and reproducible data. While structural analog internal standards can be employed, their use necessitates more rigorous validation to ensure they adequately compensate for analytical variability. For pivotal clinical and pharmacokinetic studies where data integrity is of utmost importance, this compound represents the unequivocal gold standard.
References
A Comparative Guide to the Bioanalysis of Topotecan: Evaluating Accuracy and Precision with N-Desmethyl Topotecan-d3 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for the quantification of the anti-cancer drug Topotecan (B1662842) in biological matrices. While peer-reviewed studies detailing the use of N-Desmethyl Topotecan-d3 as an internal standard are not publicly available, this document outlines the established principles of its application and presents a comparative analysis of accuracy and precision data from validated bioanalytical methods using alternative internal standards. The use of a stable isotope-labeled (SIL) internal standard, such as this compound, is considered the gold standard in quantitative mass spectrometry, offering significant advantages in mitigating analytical variability.[1][2]
The Critical Role of the Internal Standard in Bioanalysis
In liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis, an internal standard (IS) is crucial for accurate and precise quantification.[3] The IS is a compound of known concentration added to all samples, calibrators, and quality controls, which helps to correct for variability during the analytical process, including sample preparation, injection volume inconsistencies, and instrument response fluctuations.[1][4]
Advantages of a Stable Isotope-Labeled (SIL) Internal Standard Like this compound:
-
Physicochemical Similarity: A SIL-IS is chemically identical to the analyte, ensuring it behaves similarly during extraction, chromatography, and ionization.[5]
-
Correction for Matrix Effects: Matrix effects, the suppression or enhancement of the analyte's ionization due to co-eluting compounds, are a significant source of error in bioanalysis.[2] A SIL-IS co-elutes with the analyte and experiences the same matrix effects, allowing for effective normalization of the signal.[2][6]
-
Improved Accuracy and Precision: By compensating for various sources of error, SIL internal standards lead to significantly improved accuracy (typically within ±5% bias) and precision (typically <10% CV).[2][6]
While specific data for this compound is not available, the following tables summarize the accuracy and precision of validated LC-MS/MS methods for Topotecan using other internal standards. This data serves as a benchmark for the expected performance of a robust assay.
Comparative Analysis of Accuracy and Precision
The following tables present a summary of validation results from published studies on Topotecan quantification. These methods employed different internal standards, and their performance provides a reference for what can be achieved in a well-validated assay.
Table 1: Intra-Day and Inter-Day Precision of Topotecan Quantification
| Internal Standard Used | Concentration (ng/mL) | Intra-Day Precision (%CV) | Inter-Day Precision (%CV) | Reference |
| Clomipramine | 0.5 (LLOQ) | 4.3 | 10.3 | [7] |
| 1.5 (LQC) | 3.1 | 6.5 | [7] | |
| 40 (MQC) | 1.6 | 3.8 | [7] | |
| 80 (HQC) | 2.5 | 4.2 | [7] | |
| Camptothecin | 1 (LLOQ) | <15 | <15 | [8] |
| Low QC | <15 | <15 | [8] | |
| Medium QC | <15 | <15 | [8] | |
| High QC | <15 | <15 | [8] | |
| Irinotecan | 0.5 (LLOQ) | 6.8 | 8.2 | [9] |
| 1.5 (LQC) | 4.5 | 5.1 | [9] | |
| 25 (MQC) | 3.2 | 4.3 | [9] | |
| 40 (HQC) | 2.9 | 3.8 | [9] |
LLOQ: Lower Limit of Quantification; LQC: Low Quality Control; MQC: Medium Quality Control; HQC: High Quality Control; %CV: Percent Coefficient of Variation
Table 2: Intra-Day and Inter-Day Accuracy of Topotecan Quantification
| Internal Standard Used | Concentration (ng/mL) | Intra-Day Accuracy (% Bias) | Inter-Day Accuracy (% Bias) | Reference |
| Clomipramine | 0.5 (LLOQ) | -12.3 to 11.0 | -2.2 to 8.3 | [7] |
| 1.5 (LQC) | -3.5 to 4.7 | 1.2 to 5.4 | [7] | |
| 40 (MQC) | -1.8 to 2.9 | -1.5 to 3.1 | [7] | |
| 80 (HQC) | -0.9 to 3.8 | 0.5 to 4.6 | [7] | |
| Camptothecin | 1 (LLOQ) | Within ±20 | Within ±20 | [8] |
| Low QC | Within ±15 | Within ±15 | [8] | |
| Medium QC | Within ±15 | Within ±15 | [8] | |
| High QC | Within ±15 | Within ±15 | [8] | |
| Irinotecan | 0.5 (LLOQ) | -4.2 to 5.3 | -3.1 to 4.5 | [9] |
| 1.5 (LQC) | -2.8 to 3.7 | -1.9 to 2.8 | [9] | |
| 25 (MQC) | -1.5 to 2.4 | -0.8 to 1.7 | [9] | |
| 40 (HQC) | -0.9 to 1.6 | -0.4 to 1.1 | [9] |
% Bias = [(Mean Measured Concentration - Nominal Concentration) / Nominal Concentration] x 100
Experimental Protocols
The following is a representative experimental protocol for the quantification of Topotecan in human plasma, synthesized from various published methods.[8][9]
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of this compound internal standard working solution.
-
Vortex mix for 10 seconds.
-
Add 300 µL of cold acetonitrile (B52724) containing 0.1% acetic acid to precipitate proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot onto the LC-MS/MS system.
2. Liquid Chromatography Conditions
-
LC System: Agilent 1200 series or equivalent
-
Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm or equivalent[8]
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in methanol
-
Flow Rate: 0.25 mL/min[8]
-
Gradient:
-
0-0.5 min: 10% B
-
0.5-2.5 min: 10-90% B
-
2.5-3.0 min: 90% B
-
3.0-3.1 min: 90-10% B
-
3.1-5.0 min: 10% B
-
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
3. Mass Spectrometry Conditions
-
Mass Spectrometer: Sciex API 4000 or equivalent triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Topotecan: m/z 422.2 -> 377.0[9]
-
This compound: To be determined empirically, but expected to be approximately m/z 410.4 -> [fragment ion]
-
-
Ion Source Parameters:
-
IonSpray Voltage: 5500 V
-
Temperature: 500°C
-
Gas 1 (Nebulizer Gas): 50 psi
-
Gas 2 (Heater Gas): 50 psi
-
Curtain Gas: 20 psi
-
Collision Gas (CAD): 6 psi
-
Experimental Workflow Diagram
The following diagram illustrates the typical workflow for the bioanalysis of Topotecan using LC-MS/MS with an internal standard.
Caption: Workflow for Topotecan quantification by LC-MS/MS.
Conclusion
While direct experimental data on the accuracy and precision of Topotecan quantification using this compound as an internal standard is not currently available in peer-reviewed literature, the principles of bioanalytical method validation strongly support its use. As a stable isotope-labeled internal standard, this compound is theoretically the ideal choice to ensure the highest level of accuracy and precision by effectively compensating for analytical variability. The data presented from methods using alternative internal standards provide a solid benchmark for the performance that can be expected from a well-developed and validated LC-MS/MS assay for Topotecan. Researchers are encouraged to validate their methods according to regulatory guidelines, such as those provided by the FDA, to ensure data integrity.[10][11]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. crimsonpublishers.com [crimsonpublishers.com]
- 7. researchgate.net [researchgate.net]
- 8. Development and validation of a liquid chromatography-tandem mass spectrometry method for topotecan determination in beagle dog plasma and its application in a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. asianpubs.org [asianpubs.org]
- 10. labs.iqvia.com [labs.iqvia.com]
- 11. fda.gov [fda.gov]
A Comparative Guide to the Linearity and Range of Topotecan Assays: A Focus on Deuterated Internal Standards
For researchers, scientists, and drug development professionals, the accurate quantification of Topotecan (B1662842), a potent anti-cancer agent, is critical for pharmacokinetic studies and therapeutic drug monitoring. This guide provides a comparative analysis of the linearity and range of various bioanalytical methods for Topotecan, with a special emphasis on the advantages of employing a deuterated internal standard. The use of a stable isotope-labeled internal standard, such as Topotecan-d6, is considered the gold standard in quantitative mass spectrometry as it closely mimics the analyte's behavior during sample preparation and analysis, leading to enhanced accuracy and precision.
Performance Comparison of Topotecan Assays
The following table summarizes the linearity and range of different analytical methods developed for the quantification of Topotecan. This includes methods utilizing a deuterated internal standard alongside those employing other internal standards for a comprehensive comparison.
| Internal Standard | Analytical Method | Matrix | Linearity Range (ng/mL) | Correlation Coefficient (r²) | Lower Limit of Quantification (LLOQ) (ng/mL) | Upper Limit of Quantification (ULOQ) (ng/mL) | Reference |
| Topotecan-d6 | LC-MS/MS | Plasma, Lung, Liver, Brain | 5 - 5000 | Not explicitly stated, but linear regression with 1/x² weighting was used. | 5 | 5000 | [1] |
| Irinotecan | LC-MS/MS | Human Plasma (K2 EDTA) | 0.5 - 50.0 | > 0.9996 | 0.5 | 50.0 | [2] |
| Camptothecin | LC-MS/MS | Beagle Dog Plasma | 1 - 400 | > 0.99 | 1 | 400 | [3] |
| Not Specified | HPLC | Human and Mouse Plasma, Mouse Tissue | 1 - 2000 | Not explicitly stated, but assay was linear. | 1 | 2000 | [4] |
| Camptothecin | HPLC | Human Cerebrospinal Fluid | 0.04 - 1.28 µM | Not explicitly stated. | 0.04 µM | 1.28 µM | [5] |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical assays. Below are the experimental protocols for the key methods cited in this guide.
Method 1: Topotecan Assay using a Deuterated Internal Standard (Topotecan-d6)
This method, employing a deuterated internal standard, offers high sensitivity and a wide dynamic range, making it suitable for diverse biological matrices.
-
Sample Preparation:
-
Plasma samples were prepared by a protein precipitation method using 1% formic acid in acetonitrile (B52724).
-
Solid tissue samples (lung, liver, brain) were homogenized in phosphate-buffered saline (PBS) at a 1:4 (w/v) ratio.
-
The tissue homogenates underwent the same protein precipitation step as the plasma samples.
-
Topotecan-d6 was used as the internal standard for all samples.[1]
-
-
LC-MS/MS Conditions:
-
Liquid Chromatography: Waters H-Class UPLC system with a C8 column (2.1 × 50 mm, 1.7 µm).[1]
-
Mobile Phase: A ballistic gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.[1]
-
Run Time: 3.5 minutes.[1]
-
Mass Spectrometry: ABSciex API 4000.[1]
-
Quantification: Multiple Reaction Monitoring (MRM) mode.[1]
-
Calibration: Matrix-based standards were used for quantification, with linear regression performed with 1/x² weighting.[1]
-
Method 2: Topotecan Assay using a Non-Deuterated Internal Standard (Irinotecan)
This widely-cited method demonstrates good performance for the analysis of Topotecan in human plasma.
-
Sample Preparation:
-
100 µL of K2 EDTA human plasma was spiked with the internal standard, Irinotecan.
-
Protein precipitation was performed by adding 1.0 mL of 0.1% acetic acid in cold acetonitrile.
-
The samples were centrifuged, and the supernatant was transferred and evaporated to dryness under nitrogen.
-
The residue was reconstituted in 100 µL of the mobile phase.[2]
-
-
LC-MS/MS Conditions:
-
Liquid Chromatography: Agilent Eclipse XDB column (C18, 150 × 4.6 mm, 5µ).[2]
-
Mobile Phase: 0.1% acetic acid in acetonitrile and 0.5% acetic acid in water.[2]
-
Mass Spectrometry: API-4000 LC-MS/MS system.[2]
-
Ionization: Positive ion electrospray ionization.[2]
-
MRM Transitions: m/z 422.2 -> 377.0 for Topotecan and m/z 587.6 -> 124.2 for Irinotecan.[2]
-
Visualizing the Experimental Workflow
To further clarify the analytical process, the following diagram illustrates a typical experimental workflow for a Topotecan assay using a deuterated internal standard.
References
- 1. Inhalation delivery dramatically improves the efficacy of topotecan for the treatment of local and distant lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. asianpubs.org [asianpubs.org]
- 3. Development and validation of a liquid chromatography-tandem mass spectrometry method for topotecan determination in beagle dog plasma and its application in a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Predicting the effects of 8C2, a monoclonal anti-topotecan antibody, on plasma and tissue disposition of topotecan - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and Validation of an HPLC Method for Analysis of Topotecan in Human Cerebrospinal Fluid and Its Application in Elimination Evaluation of Topotecan after Intraventricular Injection - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Bioanalytical Methods for Topotecan Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of various bioanalytical methods for the quantification of Topotecan (B1662842) in biological matrices. The information is compiled from published research to assist in the selection and development of robust analytical techniques for pharmacokinetic studies, therapeutic drug monitoring, and other research applications.
Comparative Analysis of Liquid Chromatography-Based Methods
The quantification of Topotecan, a potent topoisomerase I inhibitor, is crucial for understanding its pharmacokinetic and pharmacodynamic properties. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most commonly employed techniques for this purpose. The following tables summarize the performance characteristics of several published methods, offering a comparative perspective on their capabilities.
Table 1: Performance Characteristics of LC-MS/MS Methods for Topotecan Analysis
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Matrix | K2 EDTA Human Plasma[1] | Beagle Dog Plasma[2] | Human Plasma & Vitreous[3] | Rat Plasma, Urine, Feces[4] |
| Linearity Range (ng/mL) | 0.50 - 50.0[1] | 1 - 400[2] | 0.375 - 120 (lactone), 0.75 - 120 (carboxylate)[3] | Not explicitly stated |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.5[1] | 1[2] | 0.375 (lactone), 0.75 (carboxylate) | Not explicitly stated |
| Intra-day Precision (%CV) | < 15% (implied) | Within acceptable limits[2] | Not explicitly stated | < 6.86%[4] |
| Inter-day Precision (%CV) | < 15% (implied) | Within acceptable limits[2] | Not explicitly stated | < 6.86%[4] |
| Accuracy (%) | Within acceptable limits[1] | Within acceptable limits[2] | Not explicitly stated | 97.67% - 102.40%[4] |
| Recovery (%) | 49.50% (Topotecan), 72.0% (IS)[1] | Within acceptable limits[2] | 98.5% - 106.0% (lactone), 94.9% - 101.2% (carboxylate)[3] | 88.90% - 92.00%[4] |
Table 2: Performance Characteristics of HPLC Methods for Topotecan Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Matrix | Human & Mouse Plasma, Mouse Tissue[5] | Human Cerebrospinal Fluid[6][7] | Human Plasma[8] |
| Linearity Range | Two calibration curves for accuracy[5] | 0.04 - 1.28 µM[6][7] | 1.0 - 20.0 µg/mL[8] |
| Lower Limit of Quantification (LLOQ) | Not explicitly stated | 0.04 µM[6][7] | 1.0 µg/mL |
| Intra-day Precision (%CV) | Acceptable[5] | < 15% (implied) | Within acceptable limits[8] |
| Inter-day Precision (%CV) | Acceptable[5] | < 15% (implied) | Within acceptable limits[8] |
| Accuracy (%) | Acceptable[5] | Within ±20% of nominal value for LLOQ[6] | Within acceptable limits[8] |
| Recovery (%) | Not explicitly stated | 101.2% - 103.6%[6] | Not explicitly stated |
Experimental Protocols: A Synthesis of Methodologies
The following sections detail the common experimental procedures for the bioanalysis of Topotecan, synthesized from the reviewed literature.
Sample Preparation
A critical step in bioanalysis is the extraction of the analyte from the complex biological matrix. The most prevalent techniques for Topotecan are:
-
Protein Precipitation: This is a rapid and simple method where a cold organic solvent, such as acetonitrile (B52724) often containing 0.1% acetic acid, is added to the plasma sample to precipitate proteins.[1][9] After centrifugation, the supernatant containing the drug is collected for analysis.
-
Liquid-Liquid Extraction (LLE): This technique involves the partitioning of Topotecan from the aqueous biological fluid into an immiscible organic solvent. One study reported a liquid-liquid extraction method at a pH of 7.0-7.5 with a recovery of 85%.[10]
-
Solid-Phase Extraction (SPE): Though less commonly detailed in the provided abstracts, SPE can offer cleaner extracts by using a sorbent to retain and then elute the analyte. One method utilized an Ostro™ sorbent plate to remove phospholipids (B1166683) and proteins from plasma samples.[2]
-
Ultrafiltration: This method was used to separate the analyte from plasma components by filtering the supernatant after protein precipitation through a membrane with a specific molecular weight cut-off.[8]
It is important to note that Topotecan's lactone ring is pH-dependent and can hydrolyze to a less active carboxylate form.[3] Acidification of the plasma samples is often performed to stabilize the active lactone form.
Chromatographic Separation
-
Columns: Reversed-phase C18 columns are predominantly used for the separation of Topotecan from endogenous components.[1][2][5] Examples include Agilent Eclipse XDB C18 and Waters BEH C18 columns.[1][11]
-
Mobile Phases: The mobile phase typically consists of a mixture of an aqueous component (e.g., water with 0.1% to 0.5% acetic acid or 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).[1][2] Gradient elution is often employed to achieve optimal separation.
Detection
-
Tandem Mass Spectrometry (MS/MS): This is the most sensitive and selective method for detecting Topotecan. It is typically performed using an electrospray ionization (ESI) source in the positive ion mode.[1] The transitions of the precursor ion to product ions are monitored for quantification. For example, one method monitored the transition of m/z 422.2 to 219.4 and 377.0 for Topotecan.[1]
-
Fluorescence Detection: HPLC with fluorescence detection offers a sensitive alternative to MS/MS.[5] One method utilized an excitation wavelength of 370 nm and an emission wavelength of 520 nm.
-
Photo Diode Array (PDA) Detection: UPLC with PDA detection has also been reported, with detection at 260 nm.[11]
Visualizing the Bioanalytical Workflow
The following diagram illustrates a typical workflow for the bioanalytical quantification of Topotecan.
Caption: A generalized workflow for the bioanalytical quantification of Topotecan.
Conclusion
The bioanalytical methods for Topotecan have evolved to offer high sensitivity and selectivity, with LC-MS/MS being the predominant technique for achieving the lowest limits of quantification. While a direct inter-laboratory comparison study was not identified in the initial search, the compilation of data from various validated methods provides valuable insights into the expected performance of these assays. The choice of a specific method will depend on the required sensitivity, the available instrumentation, and the nature of the biological matrix. The provided information serves as a guide for researchers to select or develop a suitable bioanalytical method for their specific research needs in the field of Topotecan drug development and clinical application.
References
- 1. asianpubs.org [asianpubs.org]
- 2. Development and validation of a liquid chromatography-tandem mass spectrometry method for topotecan determination in beagle dog plasma and its application in a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A sensitive bioanalytical ultra-high-performance liquid chromatography-tandem mass spectrometry method for the simultaneous quantitation of lactone and carboxylate forms of topotecan in plasma and vitreous - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Determination of topotecan in human and mouse plasma and in mouse tissue homogenates by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and Validation of an HPLC Method for Analysis of Topotecan in Human Cerebrospinal Fluid and Its Application in Elimination Evaluation of Topotecan after Intraventricular Injection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and Validation of an HPLC Method for Analysis of Topotecan in Human Cerebrospinal Fluid and Its Application in Elimination Evaluation of Topotecan after Intraventricular Injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ACG Publications - RP-HPLC method combined with ultrafiltration for simultaneous analysis of Melphalan and Topotecan in human plasma samples [acgpubs.org]
- 9. researchgate.net [researchgate.net]
- 10. Quantification of topotecan by liquid chromatography-mass spectrometry (LC-MS). Application to intestinal transport using rat everted gut sacs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development and Validation of a RP-Ultra performance liquid chromatographic Method for Quantification of Topotecan Hydrochloride in Bulk and Injection Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Internal Standard Selection in Bioanalysis: A Comparative Guide to Regulatory Compliance and Performance
For researchers, scientists, and drug development professionals, the judicious selection and rigorous validation of an internal standard (IS) are cornerstones of robust bioanalytical method development. Adherence to regulatory guidelines, primarily harmonized under the International Council for Harmonisation (ICH) M10 guideline, is paramount for the acceptance of data by agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). This guide provides an objective comparison of the predominant types of internal standards, supported by experimental data, and details the necessary validation protocols to ensure data integrity and regulatory compliance.
The primary function of an internal standard in bioanalysis is to compensate for variability during sample processing and analysis, thereby improving the accuracy and precision of the quantification of an analyte.[1] The ideal IS mimics the physicochemical properties of the analyte, ensuring that variations in extraction efficiency, matrix effects, and instrument response are effectively normalized.[1]
The Gold Standard: Stable Isotope-Labeled Internal Standards
Regulatory guidelines and scientific consensus overwhelmingly favor the use of Stable Isotope-Labeled (SIL) internal standards for quantitative bioanalysis, particularly for methods employing liquid chromatography-mass spectrometry (LC-MS).[2] A SIL-IS is a form of the analyte where one or more atoms have been substituted with their heavy stable isotopes (e.g., ²H, ¹³C, ¹⁵N).[3] This modification results in a compound that is chemically and physically almost identical to the analyte but can be differentiated by its mass-to-charge ratio in a mass spectrometer.[4]
An Alternative Approach: Structural Analog Internal Standards
Performance Comparison: SIL-IS vs. Structural Analog IS
The superiority of a SIL-IS over a structural analog is most evident in its ability to more accurately and precisely track the analyte's behavior throughout the analytical process. Experimental data from comparative studies consistently demonstrates the enhanced performance of SIL-IS.
A notable study comparing a SIL-IS to a structural analog for the quantification of the anticancer drug Kahalalide F in plasma highlighted significant improvements in precision and accuracy with the use of the SIL-IS.[4][5]
| Validation Parameter | Stable Isotope-Labeled IS (SIL-IS) | Structural Analog IS | Key Observations |
| Accuracy (% Bias) | Typically within ±5%[3] | Can exceed ±15%[3] | SIL-IS provides consistently higher accuracy due to superior compensation for matrix effects and variations in recovery.[3][4] |
| Precision (%CV) | Typically <10%[4] | Can be >15%[4] | The use of a SIL-IS results in significantly better precision as it more closely tracks the analyte's behavior.[4] |
| Matrix Effect Compensation | High | Moderate to Low | As a SIL-IS co-elutes with the analyte, it experiences the same degree of ionization suppression or enhancement, allowing for effective normalization.[4] |
| Recovery Variability | Low | Higher | A SIL-IS more reliably tracks the analyte's recovery throughout the sample preparation process.[2] |
Experimental Protocols for Internal Standard Validation
To ensure the suitability of a chosen internal standard and the overall reliability of the bioanalytical method, rigorous validation is required. The following are detailed methodologies for key validation experiments as mandated by regulatory guidelines.
Selectivity
Objective: To demonstrate that the analytical method can differentiate and quantify the analyte and the IS from endogenous components in the matrix and other potential interferences.[6]
Experimental Protocol:
-
Obtain at least six individual lots of the blank biological matrix.[6]
-
Analyze a blank sample from each lot to assess for interferences at the retention times of the analyte and the IS.
-
Analyze a zero sample (blank matrix spiked with the IS only) from each lot to ensure the IS does not contribute to the analyte signal.[7]
-
Analyze a Lower Limit of Quantification (LLOQ) sample (blank matrix spiked with the analyte at the LLOQ and the IS) to confirm the absence of significant interference.
Acceptance Criteria:
-
The response of any interfering peak at the retention time of the analyte in the blank matrix should be ≤ 20% of the analyte response at the LLOQ.[6]
-
The response of any interfering peak at the retention time of the IS in the blank matrix should be ≤ 5% of the IS response.[6]
Workflow for the selectivity experiment.
Matrix Effect
Objective: To assess the impact of matrix components on the ionization of the analyte and the IS.[8]
Experimental Protocol:
-
Obtain at least six individual lots of the blank biological matrix.[7]
-
Prepare two sets of samples at low and high-quality control (QC) concentrations:
-
Set A (Neat Solution): Analyte and IS spiked in a neat solution (e.g., mobile phase).
-
Set B (Post-extraction Spike): Blank matrix is extracted, and then the analyte and IS are spiked into the post-extraction supernatant.[9]
-
-
Analyze both sets of samples.
-
Calculate the Matrix Factor (MF) for each lot:
-
MF = (Peak response in the presence of matrix) / (Peak response in neat solution)[8]
-
-
Calculate the IS-normalized MF:
-
IS-normalized MF = (MF of analyte) / (MF of IS)[7]
-
Acceptance Criteria:
-
The coefficient of variation (CV) of the IS-normalized MF across the different lots of the matrix should not be greater than 15%.[7]
Workflow for the matrix effect experiment.
Stability
Objective: To evaluate the stability of the analyte and the IS in the biological matrix under various storage and handling conditions.[9]
Experimental Protocol:
-
Freeze-Thaw Stability: Analyze QC samples after they have undergone a minimum of three freeze-thaw cycles.[10]
-
Short-Term (Bench-Top) Stability: Analyze QC samples after they have been kept at room temperature for a duration that reflects the expected sample processing time.[10]
-
Long-Term Stability: Analyze QC samples after they have been stored at the intended storage temperature for a period equal to or longer than the expected storage duration of study samples.[10]
-
Stock Solution Stability: Evaluate the stability of the stock solutions of the analyte and IS at their intended storage conditions.[9]
Acceptance Criteria:
-
For all stability assessments, the mean concentration of the stability samples should be within ±15% of the nominal concentration.
Workflow for stability experiments.
Conclusion
The selection of an appropriate internal standard is a critical determinant of the quality and reliability of bioanalytical data. Regulatory guidelines, harmonized under ICH M10, strongly advocate for the use of stable isotope-labeled internal standards due to their superior ability to compensate for analytical variability. While structural analogs can be employed when SIL-IS are unavailable, their use requires more extensive validation to demonstrate their suitability. By adhering to the detailed experimental protocols for selectivity, matrix effect, and stability, researchers can ensure the development of robust and compliant bioanalytical methods, ultimately contributing to the generation of high-quality data for drug development and regulatory submissions.
References
- 1. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? | Semantic Scholar [semanticscholar.org]
- 2. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. scispace.com [scispace.com]
- 6. ema.europa.eu [ema.europa.eu]
- 7. e-b-f.eu [e-b-f.eu]
- 8. tandfonline.com [tandfonline.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for N-Desmethyl Topotecan-d3
For researchers, scientists, and professionals in drug development, ensuring the safe handling and disposal of chemical compounds is paramount. This guide provides essential, step-by-step procedures for the proper disposal of N-Desmethyl Topotecan-d3, a deuterated metabolite of the chemotherapeutic agent Topotecan. Adherence to these protocols is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.
Hazard Profile and Safety Precautions
Based on the data for Topotecan hydrochloride, this compound should be handled as a hazardous substance with the following potential risks[1]:
-
Acute oral toxicity: Fatal if swallowed.
-
Germ cell mutagenicity: May cause genetic defects.
-
Carcinogenicity: Suspected of causing cancer.
-
Reproductive toxicity: Suspected of damaging fertility or the unborn child.
-
Skin and eye irritation: Causes skin irritation and serious eye irritation.
-
Respiratory irritation: May cause respiratory irritation.
-
Aquatic toxicity: Harmful to aquatic life with long-lasting effects.
Due to these significant hazards, all personnel handling this compound must wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves. All handling of the solid compound should be performed in a certified chemical fume hood to prevent inhalation.
Quantitative Hazard Classification
The following table summarizes the hazard classifications for the closely related compound, Topotecan hydrochloride, which should be considered applicable to this compound.
| Hazard Category | GHS Classification | Hazard Statement |
| Acute Toxicity - Oral | Category 2 | H300: Fatal if swallowed |
| Germ Cell Mutagenicity | Category 1B | H340: May cause genetic defects |
| Carcinogenicity | Category 2 | H351: Suspected of causing cancer |
| Toxic to Reproduction | Category 2 | H361: Suspected of damaging fertility or the unborn child |
| Skin Irritation | Category 2 | H315: Causes skin irritation |
| Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation |
| Aquatic Chronic Toxicity | Category 3 | H412: Harmful to aquatic life with long lasting effects |
Data derived from the Safety Data Sheet for Topotecan hydrochloride.[1]
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with all local, state, and federal regulations for hazardous waste. Under no circumstances should this compound be disposed of with household garbage or allowed to enter the sewage system. [1]
1. Waste Segregation and Collection:
-
Solid Waste:
-
Place all unused or expired this compound solid material in a dedicated, clearly labeled hazardous waste container.
-
Contaminated materials such as weighing paper, pipette tips, and gloves must also be disposed of in this container.
-
The container must be sealable, puncture-resistant, and made of a material compatible with the chemical.
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a separate, labeled hazardous waste container for liquid chemical waste.
-
Do not mix with other incompatible waste streams.
-
-
Sharps Waste:
-
Needles, syringes, or any other contaminated sharps must be placed in a designated sharps container for hazardous materials.
-
2. Labeling of Waste Containers:
-
All waste containers must be clearly labeled with:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The associated hazards (e.g., "Toxic," "Cytotoxic," "Mutagenic").
-
The accumulation start date.
-
3. Storage of Hazardous Waste:
-
Store sealed hazardous waste containers in a designated, secure area away from general laboratory traffic.
-
The storage area should be well-ventilated and have secondary containment to prevent spills.
-
Follow your institution's guidelines for the maximum allowable accumulation time for hazardous waste.
4. Final Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Ensure that all required paperwork and documentation for the waste manifest are completed accurately.
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
By adhering to these detailed procedures, you can ensure the safe and compliant disposal of this compound, protecting yourself, your colleagues, and the environment. Always consult your institution's specific safety protocols and EHS guidelines for any additional requirements.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
